molecular formula C9H11N3O2 B1406236 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid CAS No. 1620569-20-1

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Cat. No.: B1406236
CAS No.: 1620569-20-1
M. Wt: 193.2 g/mol
InChI Key: LFMMLZUHQYAYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-propan-2-ylidenehydrazinyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(2)11-12-8-5-7(9(13)14)3-4-10-8/h3-5H,1-2H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMMLZUHQYAYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 1620569-20-1). As a derivative of the core isonicotinic acid scaffold, this molecule belongs to the isonicotinoylhydrazone class, a group of compounds with significant therapeutic interest. This document delves into its structural attributes, physicochemical properties, and logical synthetic pathways. Furthermore, it contextualizes the molecule's relevance within medicinal chemistry, particularly as a potential bioactive agent and as a building block in the development of novel chemical probes and degraders, such as Proteolysis-Targeting Chimeras (PROTACs). The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and drug discovery.

Introduction and Molecular Identity

This compound is a heterocyclic organic compound featuring a pyridine-4-carboxylic acid (isonicotinic acid) core.[1][2] The key functionalization is the attachment of an acetone hydrazone group at the 2-position of the pyridine ring. This structure places it within the broader family of isonicotinoylhydrazones, which are compounds extensively studied for their diverse pharmacological activities.[3][4]

The structural backbone is closely related to isoniazid (Isonicotinic Acid Hydrazide, INH), a cornerstone first-line antibiotic for the treatment of tuberculosis.[5][6] INH's mechanism involves inhibiting the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[7][8][9] Derivatives that maintain the core isonicotinoylhydrazone moiety, such as the topic compound, are often investigated for similar antimycobacterial properties and other biological activities, including anticancer and antifungal effects.[4][10][11]

Notably, this compound is commercially categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of more complex molecules designed to hijack cellular protein degradation machinery.[12]

Chemical Structure

The molecule consists of a central pyridine ring with a carboxylic acid group at the 4-position and a hydrazone group at the 2-position. The hydrazone is formed from the condensation of a hydrazine with propan-2-one (acetone).

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Precise experimental data for this specific molecule, such as melting point and solubility, are not widely published. However, data from suppliers and properties of the parent compound, isonicotinic acid, provide a solid foundation for its handling and application.

Core Properties

The fundamental identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine-4-carboxylic acid[13]
Synonyms 2-(2-Propan-2-ylidene)hydrazinyl)isonicotinic acid[12][13]
CAS Number 1620569-20-1[12][14][15]
Molecular Formula C9H11N3O2[12][13][15]
Molecular Weight 193.20 g/mol [12][14][16]
Purity (Typical) ≥95%[12][14][15]
Storage Conditions Inert atmosphere, 2-8°C[16]
SMILES CC(=NNC1=NC=CC(=C1)C(=O)O)C[17]
InChI Key LFMMLZUHQYAYHI-UHFFFAOYSA-N[13][17]
Properties of the Parent Scaffold: Isonicotinic Acid

To infer the behavior of the title compound, the properties of its core structure, isonicotinic acid, are instructive.

PropertyValueSource(s)
CAS Number 55-22-1[2]
Melting Point ≥300 °C (sublimes)[18]
Water Solubility 5.2 g/L (20 °C)[18]
Appearance White to light yellow crystalline powder[18]

The addition of the propan-2-ylidenehydrazinyl group is expected to increase the lipophilicity and decrease the melting point compared to the parent isonicotinic acid.

Safety and Hazard Information

According to supplier safety data, this compound should be handled with care in a laboratory setting.[14][16]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[14][16]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14][16]

Synthesis and Characterization

While a specific peer-reviewed synthesis for this compound is not detailed in the available literature, its structure suggests a straightforward and logical synthetic pathway based on established chemical reactions for hydrazone formation.

Proposed Synthetic Pathway

The most logical approach involves the condensation of a hydrazine-substituted isonicotinic acid precursor with acetone. This is a classic method for forming hydrazones, valued for its efficiency and often high yields.[11][19] The precursor, 2-hydrazinylisonicotinic acid, would first need to be synthesized or procured.

cluster_0 Proposed Synthesis Workflow Precursor 2-Hydrazinylisonicotinic Acid Condensation Condensation Reaction (Reflux) Precursor->Condensation Acetone Acetone (Propan-2-one) Acetone->Condensation Solvent Acidic Catalyst (e.g., Acetic Acid) in Ethanol Solvent->Condensation Reaction Medium Product 2-(2-(Propan-2-ylidene)hydrazinyl) isonicotinic acid Condensation->Product

Caption: Proposed workflow for the synthesis of the title compound.

Representative Experimental Protocol: Synthesis of an Isonicotinoyl Hydrazone

This protocol describes a general, self-validating procedure for synthesizing an isonicotinoyl hydrazone, which can be adapted for the title compound.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine precursor (1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 10-20 mL per gram of precursor).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution to facilitate the condensation reaction.

  • Ketone Addition: Add the ketone (in this case, acetone, 1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting hydrazine material indicates reaction completion, typically within 2-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Validation/Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure.

    • Mass Spectrometry (MS): To verify the molecular weight.[20][21]

    • FTIR Spectroscopy: To identify key functional groups (e.g., C=N of the hydrazone, C=O of the carboxylic acid).

    • High-Performance Liquid Chromatography (HPLC): To assess purity.[9][22][23]

Analytical Characterization Workflow

A robust analytical workflow is critical for validating the synthesis and ensuring the quality of the final compound for research applications.

cluster_1 Analytical Validation Workflow Start Crude Synthesized Product HPLC Purity Assessment (RP-HPLC with UV/MS) Start->HPLC MS Molecular Weight Confirmation (HRMS) Start->MS NMR Structural Elucidation (1H, 13C NMR) Start->NMR Final Characterized Compound (Purity ≥95%) HPLC->Final MS->Final NMR->Final

Caption: Standard analytical workflow for compound characterization.

Biological Context and Applications

The isonicotinoylhydrazone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.

Antimycobacterial Potential

Given its structural similarity to isoniazid, a primary area of interest is its potential activity against Mycobacterium tuberculosis. Research on other isonicotinoylhydrazones has shown that they can exhibit potent antimycobacterial activity.[10] Some derivatives even show synergistic effects when combined with standard antituberculous drugs like rifampicin and ethambutol, or activity against isoniazid-resistant strains.[10] The mechanism is often presumed to involve, like isoniazid, the inhibition of mycolic acid synthesis.[8]

Broader Bioactivity

The acylhydrazone moiety (–C(=O)NHN=C–) is a versatile pharmacophore. Compounds containing this group have demonstrated a wide range of biological activities, including:

  • Anticancer: Cytotoxicity against various cancer cell lines.[4][11]

  • Antifungal and Antibacterial: Activity against various fungal and bacterial strains, including resistant ones like MRSA.[3][4]

  • Anti-inflammatory and Antioxidant: Modulating inflammatory pathways and scavenging reactive oxygen species.[4][11]

Application as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" is highly significant for modern drug development.[12] This suggests its use in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

This compound, with its heterocyclic structure and carboxylic acid handle, is well-suited to act as a ligand for either the POI or the E3 ligase, connected via a linker to the other binding moiety.

cluster_2 PROTAC General Structure POI_Ligand Warhead (Binds Target Protein) Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand (e.g., derived from the title compound) Linker->E3_Ligand

Caption: Role of a building block in a PROTAC molecule.

Conclusion

This compound is a specialized chemical entity with significant potential for researchers in medicinal chemistry and drug discovery. Its foundation in the well-established isonicotinoylhydrazone class suggests a strong likelihood of biological activity, particularly in the antimicrobial and anticancer arenas. The most compelling modern application lies in its utility as a versatile building block for creating sophisticated chemical probes and therapeutics like PROTACs. This guide provides the core chemical knowledge and practical context necessary for scientists to effectively procure, handle, and strategically deploy this compound in their research endeavors.

References

  • This compound - LabSolutions. labsolutions-usa.com. [Link]

  • This compound - ChemUniverse. chemuniverse.com. [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. clinisciences.com. [Link]

  • Activity of a new class of isonicotinoylhydrazones used alone and in combination with isoniazid, rifampicin, ethambutol, para-aminosalicylic acid and clofazimine against Mycobacterium tuberculosis. PubMed. [Link]

  • Structural analysis of isonicotinic hydrazide Basic units. WJBPHS. [Link]

  • Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. ResearchGate. [Link]

  • This compound - 克拉玛尔试剂. klamar-reagent.com. [Link]

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. ResearchGate. [Link]

  • Isonicotinic acid - Wikipedia. en.wikipedia.org. [Link]

  • Isoniazid. powershow.com. [Link]

  • Isonicotinic Acid | C6H5NO2. PubChem. [Link]

  • This compound - AbacipharmTech. abacipharmtech.com. [Link]

  • Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester. NIST WebBook. [Link]

  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. acgpubs.org. [Link]

  • Analytical method development and validation of Isoniazid and Rifampicin by RP HPLC method. IJNRD. [Link]

  • Isoniazid - Wikipedia. en.wikipedia.org. [Link]

  • Process for the synthesis of isonicotinic acid hydrazide.
  • Two New Spectrophotometric Methods for the Determination of Isoniazid in Bulk form and Tablet Dosage Form. acta.pharmaceutica.org.rs. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]

  • Determination of Isoniazid Gained Fluorescent with 9-Anthraldehyde by HPLC-FL Method in Dosage Forms. PubMed Central. [Link]

  • Isoniazid (PIM 288). inchem.org. [Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI. [Link]

  • Structures of isoniazid (I), pyridoxine (II), general structure of isonicotinoyl hydrazones (III), pyridoxal isonicotinoyl hydrazone (IV), 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (V). ResearchGate. [Link]

  • Process for the synthesis of isonicotinic acid hydrazide.
  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • Two New Fumarprotocetraric Acid Lactones Identified and Characterized by UHPLC-PDA/ESI/ORBITRAP/MS/MS from the Antarctic Lichen Cladonia metacorallifera. MDPI. [Link]

  • Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. PubMed. [Link]

Sources

An In-Depth Technical Guide to 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (CAS 1620569-20-1): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, CAS 1620569-20-1. This molecule, while structurally related to the renowned anti-tubercular agent isoniazid, is gaining prominence in a distinct and highly innovative area of drug discovery: targeted protein degradation. Its classification as a "Protein Degrader Building Block" signals its utility in the synthesis of heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] This document elucidates the compound's physicochemical properties, presents a reasoned, chemically sound protocol for its synthesis, and explores its postulated mechanisms of action and applications. By grounding the discussion in the established pharmacology of the isonicotinic acid scaffold and the principles of targeted protein degradation, this guide serves as an essential resource for researchers aiming to leverage this unique building block in their development programs.

Physicochemical Properties and Identification

A clear understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1620569-20-1[1][2][3]
Molecular Formula C₉H₁₁N₃O₂[1][4]
Molecular Weight 193.20 g/mol [1][2][4]
IUPAC Name 2-(2-propan-2-ylidenehydrazin-1-yl)pyridine-4-carboxylic acid[4]
Common Synonyms This compound; 4-Pyridinecarboxylic acid, 2-[2-(1-methylethylidene)hydrazinyl]-[4][5]
InChI Key LFMMLZUHQYAYHI-UHFFFAOYSA-N[4]
Classification Protein Degrader Building Block, Organic Building Block (Carboxylic Acid, Hydrazone)[1][2]

Significance in the Landscape of Drug Discovery

The utility of this compound can be understood from two primary perspectives: its heritage from a classic therapeutic scaffold and its modern application in cutting-edge therapeutic modalities.

The Isonicotinic Acid Scaffold: A Legacy in Anti-Infective Therapy

The isonicotinic acid core is famously represented by Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone of tuberculosis treatment for decades.[6] Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, ultimately inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[6] This mechanism has inspired the synthesis of countless hydrazone derivatives of isonicotinic acid in pursuit of novel anti-mycobacterial agents with improved efficacy or activity against drug-resistant strains.[7][8][9] While this compound shares this structural motif, its primary value in the current research landscape appears to be diverging from anti-infectives.

A Modern Role: Building Block for Targeted Protein Degradation

The classification of this molecule as a "Protein Degrader Building Block" is its most telling feature for contemporary drug development.[1][10] This points to its application in constructing Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. They consist of three parts: a "warhead" that binds to a protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The structure of this compound is well-suited for this purpose. The carboxylic acid group provides a robust chemical handle for synthetic elaboration, allowing it to be readily coupled to linkers or other molecular fragments via stable amide bonds. The pyridine ring and the hydrazone moiety offer specific steric and electronic features that can be exploited for binding to a target protein.

PROTAC_Concept POI Protein of Interest (POI) Target for Degradation PROTAC Warhead (e.g., from CAS 1620569-20-1) Linker E3 Ligase Ligand POI->PROTAC:f0 Binds Proteasome {Proteasome|Cellular Recycling Machinery} POI->Proteasome Degradation E3 E3 Ubiquitin Ligase Recruits Ubiquitin E3->POI E3->PROTAC:f2 Binds Ub Ub Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrazone Formation 2-chloroisonicotinic acid 2-chloroisonicotinic acid Hydrazine Hydrate Hydrazine Hydrate 2-hydrazinylisonicotinic acid (Intermediate) 2-hydrazinylisonicotinic acid (Intermediate) Hydrazine Hydrate->2-hydrazinylisonicotinic acid (Intermediate) DMSO, Heat Acetone Acetone Target Compound (CAS 1620569-20-1) Target Compound (CAS 1620569-20-1) Acetone->Target Compound (CAS 1620569-20-1) Ethanol, Acetic Acid (cat.)

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Step-by-Step Protocol

This protocol is a representative methodology. Researchers should optimize conditions based on their specific laboratory setup and analytical observations.

Objective: To synthesize this compound.

Materials:

  • 2-hydrazinylisonicotinic acid (precursor)

  • Acetone (reagent grade)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-hydrazinylisonicotinic acid in 30-40 mL of absolute ethanol. Stir until fully dissolved.

    • Rationale: Ethanol is an excellent solvent for both the starting material and reagent, and its boiling point is suitable for a mild reflux.

  • Reagent Addition: Add 1.5 equivalents of acetone to the solution. The use of a slight excess of the ketone helps drive the reaction to completion.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Rationale: Hydrazone formation is acid-catalyzed. The acid protonates the carbonyl oxygen of acetone, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. [11]4. Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the condensation reaction, which involves the elimination of a water molecule.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid or oil can be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a common method.

    • Collect the purified solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Postulated Biological Activity and Applications

Given the absence of specific biological data for this compound, its potential activities are inferred from its structural features and classification.

Potential as an Anti-Mycobacterial Agent

The core isonicotinoyl hydrazone structure is a known pharmacophore for inhibiting InhA reductase in mycobacteria. [7]It is plausible that this compound could exhibit anti-tubercular activity through a similar mechanism.

Isoniazid_MOA INH Isoniazid (Prodrug) KatG Mycobacterial KatG (Catalase-Peroxidase) INH->KatG Activation Active_Radical Isonicotinic Acyl Radical KatG->Active_Radical Adduct Nicotinoyl-NAD Adduct Active_Radical->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme (Enoyl-ACP reductase) Adduct->InhA Inhibition MA_Synth Mycolic Acid Synthesis InhA->MA_Synth Blocks Cell_Wall Mycobacterial Cell Wall Integrity MA_Synth->Cell_Wall Disrupts

Sources

A Comprehensive Technical Guide to the Molecular Structure and Properties of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, a hydrazone derivative of the pivotal antitubercular drug isoniazid. The structural modifications inherent in this compound—specifically the condensation of isoniazid with acetone—present a compelling case for its study within drug discovery and medicinal chemistry. This document synthesizes information on its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the potential biological significance of this molecule, grounded in the well-established mechanism of its parent compound. By presenting detailed protocols and structural data, this guide aims to serve as a foundational resource for scientific professionals engaged in the development of novel therapeutic agents.

Introduction to the Isonicotinoyl Hydrazone Class

Isonicotinic acid hydrazide, universally known as isoniazid (INH), is a cornerstone of first-line tuberculosis (TB) therapy.[1] Its mode of action involves functioning as a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1] This targeted mechanism accounts for its high specificity and potency against Mycobacterium tuberculosis.[2]

The hydrazine moiety of isoniazid is a versatile chemical handle, readily undergoing condensation reactions with aldehydes and ketones to form hydrazone derivatives.[3][4] This class of compounds, known as isonicotinoyl hydrazones, has garnered significant scientific interest. The formation of the hydrazone linkage (-NH-N=CR₁R₂) can profoundly alter the parent drug's physicochemical properties, such as lipophilicity, which may influence cell permeability and overall bioavailability.[4][5] The compound this compound is the direct product of the reaction between isoniazid and acetone, representing a fundamental structural analog.[4] Understanding its molecular architecture is the first step in evaluating its potential as a therapeutic agent or as a building block for more complex molecules.[6]

Molecular Structure and Physicochemical Properties

The defining features of this compound are the pyridine ring characteristic of isonicotinic acid, linked to an acetone-derived hydrazone side chain.

2.1. Chemical Structure

The two-dimensional structure of the molecule is depicted below. It consists of a pyridine-4-carboxylic acid core where the hydrazinyl group at the 2-position is condensed with a propan-2-ylidene (isopropylidene) group.

Caption: 2D structure of this compound.

2.2. Nomenclature and Identifiers

A consistent and accurate nomenclature is critical for database searching and regulatory documentation.

IdentifierValue
IUPAC Name 2-(2-propan-2-ylidenehydrazin-1-yl)pyridine-4-carboxylic acid
Synonyms This compound[7][8], 4-Pyridinecarboxylic acid, 2-[2-(1-methylethylidene)hydrazinyl]-[7]
CAS Number 1620569-20-1[6][7][9]
Molecular Formula C₉H₁₁N₃O₂[6][7]
Molecular Weight 193.20 g/mol [6][7]
2.3. Physicochemical Data

The predicted and observed physicochemical properties are essential for anticipating the molecule's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Physical State Crystalline solid[4] (By analogy)
Melting Point 161-162°C[4]
logP (Octanol/Water) > 0.49 (Predicted increase from INH)[4]
Solubility Soluble in acetone, ethanol[2][4] (By analogy)

Note: Some data is inferred by analogy from the closely related isoniazid-acetone Schiff base.

Synthesis and Purification

The synthesis of isonicotinoyl hydrazones is typically a straightforward and high-yielding process based on the principles of Schiff base formation.

3.1. Synthetic Pathway: Condensation Reaction

The molecule is prepared via the acid-catalyzed condensation of isonicotinic acid hydrazide (isoniazid) with acetone. The lone pair of the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of acetone, followed by dehydration to yield the hydrazone.

Caption: Synthetic workflow for this compound.

3.2. Rationale for Experimental Choices
  • Solvent: Ethanol or methanol are commonly used as they effectively dissolve isoniazid and are compatible with the reaction conditions.[1][10]

  • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen of the acetone. This increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydrazine.[10]

  • Temperature: Refluxing (boiling) the alcoholic solution provides the necessary activation energy for the dehydration step of the reaction, driving the equilibrium towards the product.[4][11]

3.3. Detailed Experimental Protocol

This protocol is a representative method based on established procedures for synthesizing isoniazid Schiff bases.[4]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid hydrazide (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Carbonyl: Add an excess of acetone (approximately 3.0-5.0 equivalents) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: The resulting crystalline solid is collected by filtration, washed with cold ether to remove unreacted acetone, and dried.[4] Further purification can be achieved by recrystallization from ethanol if necessary.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.5-8.8 ppm). A key signal is the singlet for the N-H proton, which is often broad and can be found downfield (δ > 10 ppm).[4] The two methyl groups of the propan-2-ylidene moiety will likely appear as two distinct singlets due to the geometric isomerism (E/Z) around the C=N bond, or as a single sharp singlet if rotation is fast on the NMR timescale.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all nine carbon atoms. Diagnostic peaks include the carbonyl carbon of the carboxylic acid (δ ~162-165 ppm) and the imine carbon (C=N) of the hydrazone linkage (δ ~157 ppm).[4][12]

¹H NMR (Predicted) δ (ppm) Multiplicity Assignment
Pyridine-H7.5 - 8.8mAromatic CH
Hydrazide-NH> 10.0br s-C(O)NH-
Methyl-CH₃~ 2.0s=C(CH₃)₂
Carboxyl-OH> 12.0br s-COOH

Note: Actual chemical shifts can vary based on solvent and concentration.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-H (Amide)Stretching3180 - 3300[4][13]
C=O (Carboxylic Acid)Stretching1650 - 1680[4][12]
C=N (Imine)Stretching1590 - 1630[12][13]
C=C, C=N (Aromatic)Stretching1530 - 1590[4]
4.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition. For C₉H₁₁N₃O₂, the expected monoisotopic mass is approximately 193.0851 Da. The fragmentation pattern would likely involve cleavage of the N-N bond and loss of the isopropylidene group.

Applications and Relevance in Drug Development

The primary rationale for synthesizing derivatives of isoniazid is to overcome challenges associated with the parent drug, such as metabolic inactivation and the development of drug resistance.[4]

5.1. Overcoming Metabolic Deactivation

Isoniazid is primarily metabolized in the liver by N-acetyltransferase 2 (NAT2), an enzyme that acetylates the terminal nitrogen (N²) of the hydrazine moiety.[4][12] This acetylation renders the drug inactive.

Metabolism_Block Isoniazid Isoniazid N²H₂ Acetylated Inactive Metabolite N²H-C(O)CH₃ Isoniazid:n2->Acetylated NAT2 Enzyme Target Target Compound N=C(CH₃)₂ Blocked {Metabolism Blocked} Target:n2->Blocked N² is sterically hindered and part of a C=N bond

Caption: Blocking of the metabolic acetylation site in the target compound.

By condensing isoniazid with acetone, the N² nitrogen is incorporated into a C=N double bond, effectively blocking it from enzymatic acetylation.[4] This structural modification is a common strategy aimed at improving the pharmacokinetic profile of isoniazid.

5.2. Postulated Biological Activity

While specific biological data for this compound is not extensively published, the activity of isonicotinoyl hydrazones as a class is well-documented.[14][15] Many derivatives retain or even exceed the antitubercular activity of isoniazid.[16] It is hypothesized that these hydrazones can act as prodrugs themselves, potentially being hydrolyzed in the mycobacterial cell to release active isoniazid, or they may possess intrinsic activity by inhibiting the same target, InhA, after activation.[16]

The increased lipophilicity conferred by the isopropylidene group could enhance penetration through the lipid-rich mycobacterial cell wall, potentially leading to higher intracellular concentrations compared to the more polar parent drug.[4]

Conclusion

This compound represents a structurally fundamental and synthetically accessible derivative of isoniazid. Its molecular architecture, characterized by the blockage of the key metabolic N²-position, provides a strong rationale for its investigation as a potential antitubercular agent. The comprehensive characterization data outlined in this guide—from synthesis to spectroscopy—provides the necessary foundation for further research. For scientists in drug development, this molecule serves as both a compelling lead compound and a versatile scaffold for the creation of more complex and potent therapeutic agents aimed at combating tuberculosis and other microbial infections.

References
  • IJSDR (International Journal of Scientific Development and Research). (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 915-923. Retrieved from [Link]

  • ResearchGate. (n.d.). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazide–hydrazones of isonicotinic acid with significant antibacterial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a series of isoniazid hydrazones. Spectroscopic and theoretical study | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4793. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Retrieved from [Link]

  • Pintea, A., et al. (2013). Synthesis and bioevaluation of some new isoniazid derivatives. European Journal of Medicinal Chemistry, 69, 678-685. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Retrieved from [Link]

  • Gümüş, F., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), 7056. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Isoniazid Figure No.2: Synthesis of hydrazone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of isoniazid-N-acylhydrazones. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 95%, 250 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Isonicotinyl Hydrazones as Antitubercular Agents and Derivatives for Identification of Aldehydes and Ketones. Retrieved from [Link]

  • Nayyar, A., et al. (2007). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. Bioorganic & Medicinal Chemistry, 15(3), 1473-1482. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and spectroscopic characteristics of aroylhydrazones derived from nicotinic acid hydrazide | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoniazid. PubChem Compound Database. Retrieved from [Link]

  • Martins, F., et al. (2020). Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. Pharmaceutics, 12(10), 967. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Retrieved from [Link]

Sources

A Technical Guide to Understanding and Determining the Solubility of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of the compound 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid . Given the current scarcity of publicly available experimental solubility data for this specific molecule, this guide focuses on providing the foundational knowledge and practical methodologies required to generate this critical physicochemical parameter.

Introduction: The Significance of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a drug candidate's bioavailability, manufacturability, and overall therapeutic efficacy. For a compound like this compound, which is structurally related to the well-known antitubercular drug isoniazid, understanding its solubility is paramount for any potential therapeutic application. Poor aqueous solubility can lead to erratic absorption, diminished in vivo exposure, and ultimately, the failure of a promising drug candidate. Therefore, the early and accurate determination of solubility is a critical step in the drug discovery and development process.

It is imperative to clarify a point of potential confusion. While sometimes colloquially referred to as "Isoniazid impurity C," this is inaccurate. The European Pharmacopoeia (EP) officially designates Pyridine-4-carbonitrile as Isoniazid EP Impurity C[1][][3][4][5]. Pyridine-4-carbonitrile has a distinct chemical formula (C₆H₄N₂) and molecular weight from the subject of this guide, this compound (C₉H₁₁N₃O₂). This guide is solely focused on the latter.

Physicochemical Properties and Structural Analysis

A molecule's structure dictates its physicochemical properties, including solubility. A preliminary analysis of this compound's structure can offer qualitative insights into its expected solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue/StructureSource
Molecular Formula C₉H₁₁N₃O₂N/A
Molecular Weight 193.20 g/mol N/A
Structure Chemical structure of this compoundN/A
Functional Groups Carboxylic acid, Hydrazone, Pyridine ringN/A

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. At pH values above its pKa, the carboxylic acid will deprotonate to form a carboxylate, which is significantly more polar and thus more soluble in water. Conversely, at pH values below its pKa, the compound will exist in its less soluble, neutral form. The pyridine ring and hydrazone moiety also contribute to the molecule's overall polarity and potential for hydrogen bonding, which will influence its solubility in various solvents.

Theoretical Prediction of Aqueous Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of a compound's aqueous solubility. These in silico methods are cost-effective and can be employed early in the drug discovery pipeline to flag potential solubility issues.

The General Solubility Equation (GSE)

The General Solubility Equation (GSE) is a simple yet powerful tool for predicting aqueous solubility based on a compound's melting point (MP) and octanol-water partition coefficient (logP). The equation is as follows:

log S = 0.5 - 0.01(MP - 25) - logP

Machine Learning and Data-Driven Models

In recent years, machine learning (ML) and deep learning models have emerged as highly accurate methods for predicting aqueous solubility[7][8][9]. These models are trained on large datasets of known molecules and their experimentally determined solubilities. By learning the complex relationships between molecular structure and solubility, these models can often predict the solubility of new compounds with a high degree of accuracy. Several web-based platforms and software packages are available that implement these advanced predictive models.

It is important to note that all predictive models have their limitations and should be used as a guide for experimental design rather than a substitute for empirical measurement.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The two most common types of solubility assays are kinetic and thermodynamic solubility.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput screening method often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer. This method is fast and requires a small amount of compound, making it ideal for screening large numbers of molecules[10][11][12].

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM stock solution in DMSO dispense Dispense stock solution into 96-well plate stock->dispense buffer Prepare aqueous buffer (e.g., PBS at various pH) add_buffer Add aqueous buffer to each well buffer->add_buffer dispense->add_buffer incubate Incubate with shaking (e.g., 1-2 hours) add_buffer->incubate separate Separate precipitate (filtration or centrifugation) incubate->separate quantify Quantify concentration in supernatant (e.g., LC-MS/MS, UV-Vis) separate->quantify G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_solid Add excess solid compound to buffer shake Shake at constant temperature (24-48h) add_solid->shake centrifuge Centrifuge or filter to remove undissolved solid shake->centrifuge quantify Quantify concentration of dissolved compound (HPLC, LC-MS) centrifuge->quantify

Sources

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid: A Versatile Scaffold for Advanced Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The field of targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][2] At the core of this strategy are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] The design and synthesis of effective degraders are critically dependent on the modular components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and the linker that connects them.[5] The linker is not merely a spacer but a crucial element that dictates the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately governs degradation efficiency.[6] This guide provides a comprehensive technical overview of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, a highly adaptable building block for the construction of sophisticated PROTAC linkers. We will detail its synthesis, strategic advantages, incorporation into degrader molecules, and the essential experimental workflows for validating the final compound's biological activity.

The Strategic Imperative of Linker Design in TPD

Conventional pharmacology relies on an "occupancy-driven" model, where a drug must continuously bind to its target's active site to exert an effect.[7] TPD operates on a catalytic, "event-driven" model; once a PROTAC molecule induces the ubiquitination of a target protein, it can be recycled to target another, leading to profound and sustained protein knockdown with potentially sub-stoichiometric drug concentrations.[4][8] This paradigm shift opens up new therapeutic avenues but places immense importance on the rational design of the PROTAC molecule, particularly the linker.[5]

The this compound scaffold offers a unique combination of features that address key challenges in linker synthesis:

  • Orthogonal Reactivity: It possesses two distinct functional handles—a carboxylic acid and a protected hydrazine. This orthogonality allows for sequential, controlled conjugation of the POI and E3 ligase ligands, minimizing synthetic side reactions.

  • Versatile Derivatization: The hydrazine moiety, once deprotected, can react with various electrophiles (e.g., aldehydes, ketones) to form stable hydrazone linkages.[9][10][11] This provides a simple yet powerful method for introducing diverse chemical functionalities and tuning linker properties.

  • Structural Pre-organization: The pyridine ring provides a degree of rigidity, influencing the spatial orientation of the two ends of the PROTAC and facilitating productive ternary complex formation.

Logical_Relationship cluster_BuildingBlock Building Block Properties cluster_Advantages Synthetic & Functional Advantages Orthogonality Orthogonal Handles (COOH & Protected N₂H₃) Control Controlled Synthesis Orthogonality->Control enables Versatility Versatile Hydrazine Chemistry Diversity Linker Diversity Versatility->Diversity allows for Rigidity Rigid Pyridine Core Optimization Ternary Complex Optimization Rigidity->Optimization facilitates Control->Diversity Diversity->Optimization

Figure 1: Key features of the building block and their strategic advantages in PROTAC design.

Synthesis and Characterization of the Building Block

The synthesis of this compound is a robust, two-step process achievable in a standard medicinal chemistry laboratory. The causality behind this specific structure lies in the propan-2-ylidene (acetone) group, which serves as a readily cleavable protecting group for the highly nucleophilic hydrazine.

2.1. Experimental Protocol

Step 1: Synthesis of 2-Hydrazinylisonicotinic Acid

This step involves a nucleophilic aromatic substitution reaction where the highly nucleophilic hydrazine displaces the chloride from the electron-deficient pyridine ring.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloroisonicotinic acid (1.0 eq) in ethanol.

  • Reaction: Add hydrazine hydrate (5.0-10.0 eq) to the suspension. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and carefully adjust the pH to ~7 with 1M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinylisonicotinic acid as a solid.

Step 2: Protection of the Hydrazine Moiety

This is a condensation reaction forming a stable hydrazone, which protects the hydrazine from participating in subsequent reactions until its desired point of use.

  • Setup: Suspend the 2-hydrazinylisonicotinic acid (1.0 eq) from the previous step in acetone. Acetone serves as both the solvent and the protecting group source.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to protonate the acetone carbonyl, activating it for nucleophilic attack by the hydrazine.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Remove the excess acetone and acetic acid under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product, this compound.

2.2. Quality Control and Validation

A self-validating protocol requires rigorous characterization of the final compound to ensure its identity and purity for use in subsequent, more complex syntheses.

Analytical MethodExpected Result & Justification
¹H NMR Confirms the molecular structure. Expect characteristic signals for the pyridine ring protons, the two distinct methyl groups of the propan-2-ylidene moiety, and the exchangeable N-H and COOH protons.
Mass Spectrometry Verifies the molecular weight. Expect a molecular ion peak [M+H]⁺ at m/z 194.08.[12]
HPLC Assesses purity. A single major peak with >95% purity is required to prevent the introduction of impurities into the PROTAC synthesis workflow.

Workflow for PROTAC Assembly and Validation

The true utility of this building block is realized during the assembly of the final degrader molecule. The following workflow outlines the key stages, from linker conjugation to biological validation.

PROTAC_Workflow cluster_synthesis A. Chemical Synthesis cluster_biochem B. Biochemical Validation cluster_cellular C. Cellular Validation Start Building Block: This compound Step1 1. Amide Coupling (Attach POI Ligand-Linker) Start->Step1 Step2 2. Deprotection (Mild Acidic Hydrolysis) Step1->Step2 Step3 3. Conjugation (Attach E3 Ligand) Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC Binding Target & E3 Binding (SPR or ITC) PROTAC->Binding Validate Function Ternary Ternary Complex Formation (TR-FRET) Binding->Ternary Degradation Target Degradation (Western Blot / MS) Ternary->Degradation Confirm Activity Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity MoA Mechanism of Action (e.g., MG132 Rescue) Selectivity->MoA

Figure 2: A comprehensive workflow from synthesis to biological validation of a PROTAC.

3.1. Key Methodologies in PROTAC Validation

Biochemical Assays: The Foundation of Activity

Before proceeding to cellular studies, it is crucial to confirm that the synthesized PROTAC can physically interact with its intended partners.

Assay TechniqueObjective & Rationale
Surface Plasmon Resonance (SPR) To quantify the binding affinities (Kᴅ) of the PROTAC for both the isolated POI and the E3 ligase. This confirms that the conjugation process has not abrogated the binding of the individual ligands.
Isothermal Titration Calorimetry (ITC) An orthogonal method to SPR that measures the heat change upon binding, providing a complete thermodynamic profile (Kᴅ, ΔH, ΔS) of the interactions.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) To directly measure the formation of the ternary POI-PROTAC-E3 ligase complex. This assay is critical as ternary complex formation is a prerequisite for ubiquitination and degradation.[6]

Cellular Assays: Demonstrating In-Cell Efficacy

The ultimate test of a PROTAC is its ability to induce selective degradation of the target protein within a cellular context.

Assay TechniqueObjective & Rationale
Western Blotting The workhorse method for quantifying the reduction in target protein levels. A dose-response curve is generated to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Quantitative Mass Spectrometry (Proteomics) Provides an unbiased, global view of protein level changes across the entire proteome. This is the gold standard for assessing the selectivity of the degrader and identifying potential off-target effects.
Proteasome Inhibitor Rescue To confirm that the observed protein loss is mediated by the ubiquitin-proteasome system. Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). A successful rescue (i.e., no protein loss) validates the intended mechanism of action.[3]
Cell Viability/Functional Assays To correlate the degradation of the target protein with a desired downstream biological outcome (e.g., cancer cell death, modulation of a signaling pathway).

Conclusion: A Building Block for Future Therapeutics

The rational design of PROTACs is a multi-parameter optimization challenge. The building block this compound provides chemists with a reliable and versatile tool to navigate this complexity. Its straightforward synthesis and orthogonal reactivity streamline the construction of degrader libraries, while the adaptable hydrazine chemistry allows for the facile exploration of diverse linker architectures. As the field of targeted protein degradation continues to mature and move into the clinic, the development and strategic deployment of such well-characterized, adaptable chemical scaffolds will remain paramount to unlocking the full therapeutic potential of this exciting modality.[4][13]

References

  • Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Separation or combination of non-covalently linked partners provides polymorphs of N-(aryl)-2-(propan-2-ylidene)hydrazine carbothioamides. Source: Royal Society of Chemistry (CrystEngComm). URL:[Link]

  • Recent advances in targeted protein degraders as potential therapeutic agents. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Source: National Institutes of Health (NIH). URL:[Link]

  • Design and synthesis of 2-(2-isonicotinoylhydrazineylidene)propanamides as InhA inhibitors with high antitubercular activity. Source: PubMed. URL:[Link]

  • Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.Source: Google Patents.
  • Methods and compositions for targeted protein degradation.Source: Google Patents.
  • Process for the synthesis of isonicotinic acid hydrazide.Source: Google Patents.
  • Examples of linkers and cleavage conditions: (a) hydrazone; (b)... Source: ResearchGate. URL:[Link]

  • PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Source: bioRxiv. URL:[Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Source: ResearchGate. URL:[Link]

  • Targeted Protein Degrader Linkers. Source: JenKem Technology USA. URL:[Link]

  • 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine. Source: ResearchGate. URL:[Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Process for the synthesis of isonicotinic acid hydrazide.Source: Google Patents.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Source: PubMed Central. URL:[Link]

  • Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Source: Cresset Group. URL:[Link]

  • Targeted protein degradation: advances in drug discovery and clinical practice. Source: National Center for Biotechnology Information (PMC). URL:[Link]

  • Targeted protein degradation fact sheet. Source: Bristol Myers Squibb. URL:[Link]

  • Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon. Source: Research Journal of Pharmacy and Technology. URL:[Link]

  • Synthetic transformations: a) Deprotection of the hydrazide 7a to form... Source: ResearchGate. URL:[Link]

  • N'-(Propan-2-ylidene)hydrazinecarbothiohydrazide | C4H10N4S. Source: PubChem - NIH. URL:[Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the synthetic compound 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid. Structurally analogous to the frontline anti-tuberculosis drug isoniazid, this molecule is a prime candidate for exhibiting a range of biological activities. This document synthesizes current knowledge, starting with its well-established role as a potential inhibitor of mycobacterial enoyl-acyl carrier protein reductase (InhA). Beyond this primary target, this guide explores a wider spectrum of putative biological interactions, including potential anticancer and antifungal activities, drawing on evidence from related isonicotinic acid hydrazide and hydrazone derivatives. Furthermore, we present a detailed overview of modern computational and experimental methodologies for novel target identification and validation, providing researchers with a robust framework for investigating the full therapeutic potential of this and similar chemical entities. The protocols and insights contained herein are designed to empower drug discovery and development professionals to navigate the complexities of target identification and mechanism-of-action studies.

Introduction: Unveiling the Therapeutic Potential of a Novel Isoniazid Analog

This compound is a synthetic molecule belonging to the isonicotinic acid hydrazide family.[1][2][3][4][5] Its core structure is intrinsically linked to isoniazid, a cornerstone of tuberculosis treatment for decades.[6] This structural similarity strongly suggests a shared mechanism of action against Mycobacterium tuberculosis, the causative agent of tuberculosis. However, the therapeutic potential of this compound may extend far beyond mycobacteria. The isonicotinic acid hydrazide and hydrazone scaffolds are known to exhibit a wide range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[7] This guide will dissect the known and potential biological targets of this compound, providing a roadmap for its further investigation and development.

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂
Molecular Weight193.20 g/mol
IUPAC Name2-(2-propan-2-ylidenehydrazin-1-yl)pyridine-4-carboxylic acid
CAS Number1620569-20-1

Primary Biological Target in Mycobacterium tuberculosis: Enoyl-Acyl Carrier Protein Reductase (InhA)

The most well-documented biological target for isoniazid and its analogs is the enoyl-acyl carrier protein reductase, InhA.[8] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system in mycobacteria, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential for the structural integrity of the mycobacterial cell wall.

Mechanism of Action

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[6] It is hypothesized that this compound, as a close analog, follows a similar activation pathway. Once activated, the resulting reactive species forms a covalent adduct with the NAD⁺ cofactor, which then binds tightly to the active site of InhA, inhibiting its function. This disruption of mycolic acid synthesis leads to a compromised cell wall and ultimately, bacterial cell death.

G cluster_0 Mycobacterial Cell Prodrug This compound KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Activated Drug Activated Isonicotinoyl Radical KatG->Activated Drug NAD NAD+ Activated Drug->NAD Adduct Formation Adduct Isonicotinoyl-NAD Adduct NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Blocks Cell Wall Compromised Cell Wall Mycolic Acid Synthesis->Cell Wall Cell Death Bacterial Cell Death Cell Wall->Cell Death G cluster_1 Fungal Cell Compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibition Ergosterol Synthesis Ergosterol Biosynthesis CYP51->Ergosterol Synthesis Blocks Cell Membrane Disrupted Fungal Cell Membrane Ergosterol Synthesis->Cell Membrane Fungal Cell Death Fungal Cell Death Cell Membrane->Fungal Cell Death G Compound This compound (2D/3D Structure) Ligand-Based Ligand-Based Methods (Similarity Search, Pharmacophore Modeling) Compound->Ligand-Based Structure-Based Structure-Based Methods (Reverse Docking) Compound->Structure-Based Predicted Targets List of Predicted Biological Targets Ligand-Based->Predicted Targets Structure-Based->Predicted Targets Databases Compound Databases (ChEMBL, PubChem) Databases->Ligand-Based Protein Databases Protein Structure Databases (PDB) Protein Databases->Structure-Based

Caption: In silico workflow for target identification.

Experimental Target Validation: From Prediction to Confirmation

Experimental validation is crucial to confirm the targets predicted by computational methods and to discover novel, unexpected interactions.

These techniques utilize a modified version of the compound to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

[9][10][11]Step-by-Step Protocol for Photo-Affinity Chromatography:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).

  • Incubation: Incubate the photo-affinity probe with a cell lysate or tissue homogenate.

  • Photo-Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.

  • Elution and Identification: Elute the captured proteins and identify them using mass spectrometry.

CETSA is a powerful method for confirming target engagement in a cellular context. T[12][13][14][15][16]he principle is that the binding of a ligand to its target protein often increases the protein's thermal stability.

Step-by-Step Protocol for CETSA:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent, with a well-defined primary target in Mycobacterium tuberculosis and a host of other potential biological targets that warrant further investigation. The structural similarity to isoniazid provides a strong foundation for its development as an anti-tuberculosis drug, potentially with improved efficacy against drug-resistant strains. Furthermore, the exploration of its anticancer and antifungal activities could open up new avenues for its clinical application.

The robust toolkit of computational and experimental methods outlined in this guide provides a clear path forward for the comprehensive characterization of this and other novel compounds. Future research should focus on:

  • In-depth in silico screening against a wide range of human and microbial protein targets.

  • Experimental validation of predicted targets using techniques such as CETSA and affinity chromatography.

  • Mechanism-of-action studies in relevant cellular and animal models to elucidate the downstream effects of target engagement.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.

By systematically applying these approaches, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309.
  • S, A., & K, S. (2018). Computational/in silico methods in drug target and lead prediction. Journal of Pharmacopuncture, 21(4), 219–228.
  • Gimeno, A., et al. (2019).
  • Timmins, G. S., & Deretic, V. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1438519.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Vilchèze, C., & Jacobs, W. R., Jr. (2012). An isoniazid analogue promotes Mycobacterium tuberculosis-nanoparticle interactions and enhances bacterial killing by macrophages. Antimicrobial Agents and Chemotherapy, 56(5), 2259–2267.
  • Al-Sanea, M. M., et al. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 819-833.
  • Li, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1629.
  • Lourenço, M. C. S., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry, 10, 876935.
  • Li, X., & Li, X. (2015). Affinity purification in target identification: the specificity challenge. MedChemComm, 6(9), 1546-1555.
  • Jadhav, A. S., et al. (2023). Analytical Method Validation for Anti- Tuberculosis Drugs: A Review of Rifampicin Isoniazid and Pyridoxine. International Journal for Multidisciplinary Research, 5(4).
  • Yang, Y., & Yang, Y. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347–374.
  • Im, J., & Lee, S. (2021). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Cellular and Infection Microbiology, 11, 699311.
  • Yang, Y., & Yang, Y. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347–374.
  • Wang, C., et al. (2017). Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone. Oncotarget, 8(52), 90050–90060.
  • AbacipharmTech. This compound. [Link]

  • Toth, B., & Rustja, M. (1967). The effect of isonicotinic acid hydrazide on the development of tumors. International Journal of Cancer, 2(5), 413-420.
  • Narang, R., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1557-1576.
  • Gomha, S. M., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Antibiotics, 12(6), 1043.
  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Sridhara, S., et al. (1993). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Journal of Pharmaceutical Sciences, 82(9), 929-933.
  • Li, Y., et al. (2025). Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism.
  • Li, Y., et al. (2024). Affinity Ultrafiltration Mass Spectrometry for Screening Active Ingredients in Traditional Chinese Medicine: A Review of the Past Decade (2014–2024). Molecules, 29(11), 2588.

Sources

An In-depth Technical Guide to the Introduction of the 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid Hydrazone Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, application, and characterization of the 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid linker, a specialized pH-sensitive hydrazone linker for advanced bioconjugation. Hydrazone linkers are a cornerstone in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), due to their unique ability to remain stable in systemic circulation (pH ~7.4) and selectively cleave within the acidic microenvironments of tumor cells or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5).[][][3][4] This guide details the underlying chemical principles, provides field-proven experimental protocols for its introduction onto biomolecules, and outlines robust analytical methods for the characterization of the resulting conjugates. It is intended for researchers, chemists, and drug development professionals seeking to leverage acid-labile chemistry for controlled payload delivery.

The Imperative for Controlled Release: The Role of pH-Sensitive Hydrazone Linkers

In the architecture of complex biologics like Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates the stability, efficacy, and toxicity profile of the entire construct.[4][5] The primary challenge is to ensure the potent cytotoxic payload remains securely attached to the antibody while in circulation, preventing premature release and off-target toxicity, yet enabling its efficient liberation once the ADC has reached its intended target.[][7]

Cleavable linkers are designed to exploit physiological differences between the bloodstream and the target cell environment.[] Among these, acid-cleavable linkers, such as hydrazones, are engineered to respond to the pH gradient between the neutral pH of blood and the acidic interior of endosomes and lysosomes.[8][9]

The core of this technology is the hydrazone bond (C=N-N), typically formed by the condensation reaction between a ketone or aldehyde and a hydrazine derivative.[4][10] This bond is susceptible to acid-catalyzed hydrolysis.[11] At physiological pH (7.4), the equilibrium favors the stable hydrazone, but in an acidic milieu (pH < 6.5), the reaction is driven towards cleavage, releasing the payload.[][][3] This mechanism was famously utilized in the FDA-approved ADC, Mylotarg® (gemtuzumab ozogamicin), validating the clinical potential of hydrazone linkers.[][9]

G cluster_0 Systemic Circulation (pH 7.4) ADC Antibody-Linker-Drug (Stable Hydrazone) Released_Drug Released Drug (Active Payload) ADC->Released_Drug Acid-Catalyzed Hydrolysis Antibody_Linker Antibody-Linker Remnant

Caption: General mechanism of pH-sensitive hydrazone linker cleavage.

Profile of the Linker: this compound

This specific linker is derived from isonicotinic acid hydrazide (more commonly known as the drug Isoniazid), a readily available and well-characterized starting material.[12][13] The structure combines the essential features for a successful pH-sensitive linker system.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂[14][15]
Molecular Weight 193.2 g/mol [14][15]
CAS Number 1620569-20-1[14]
Appearance White to off-white solidN/A
Structural Rationale
  • Isonicotinic Acid Backbone : The pyridine ring substituted with a carboxylic acid at the 4-position serves as the stable "handle".[16] This carboxylic acid group is the point of attachment to the targeting moiety (e.g., an antibody). It can be readily activated to form a stable amide bond with primary amines, such as the ε-amino group of lysine residues on an antibody.[17]

  • Hydrazone Core (-N-N=C<) : This is the functional, pH-labile unit. The specific propan-2-ylidene group is formed from the reaction of the precursor hydrazide with acetone.[12][18] The electronic properties of the isonicotinic ring and the steric/electronic nature of the ketone-derived portion can influence the precise pH at which hydrolysis occurs and the overall stability of the linker.[11]

Experimental Protocol: Synthesis and Conjugation Workflow

The introduction of this linker is a multi-step process requiring careful execution and purification. The following protocol outlines a general workflow for conjugating a payload to an antibody.

Workflow Overview

The process involves:

  • Synthesis of the Precursor : Formation of Isonicotinic Acid Hydrazide.

  • Formation of the Linker : Reaction of the precursor with acetone.

  • Activation and Conjugation : Activation of the linker's carboxylic acid and subsequent reaction with the antibody.

  • Purification : Removal of unreacted components to isolate the pure ADC.

G start Isonicotinamide precursor Isonicotinic Acid Hydrazide (Isoniazid) start->precursor Hydrazine Hydrate linker 2-(2-(Propan-2-ylidene)hydrazinyl) isonicotinic acid precursor->linker Acetone, Acid Catalyst activated_linker Activated Linker (e.g., NHS Ester) linker->activated_linker EDC, NHS conjugate Crude ADC Mixture activated_linker->conjugate antibody Antibody (mAb) antibody->conjugate purified_adc Purified ADC conjugate->purified_adc Purification (e.g., SEC)

Sources

Methodological & Application

Application Note and Synthesis Protocol for 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Context and Significance

Isonicotinic acid and its derivatives represent a cornerstone in medicinal chemistry, most notably with the profound impact of isoniazid as a first-line treatment for tuberculosis.[1] The structural backbone of isoniazid, a hydrazide of isonicotinic acid, offers a versatile scaffold for chemical modification to generate extensive libraries of compounds with potentially enhanced pharmacological profiles or activity against drug-resistant microbial strains.[2] The synthesis of hydrazone derivatives, through the condensation of a hydrazine moiety with aldehydes or ketones, is a widely employed and effective strategy in drug discovery.[2][3][4] These modifications can significantly alter the lipophilicity, stability, and biological activity of the parent molecule.

The target molecule of this protocol, 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (CAS 1620569-20-1), is an isomer of the well-known isoniazid-acetone adduct, N'-(Propan-2-ylidene)isonicotinohydrazide.[5][6] In this molecule, the hydrazinyl group is positioned at the C2-position of the pyridine ring, while the carboxylic acid function remains at the C4-position. This structural arrangement presents a unique chemical entity for investigation in various biological assays, potentially as an antimicrobial agent or as a building block in the synthesis of more complex molecules like protein degraders.[5]

This document provides a comprehensive, two-step synthesis protocol for this compound, designed for practical application in a research and development setting. The protocol is founded on established principles of nucleophilic aromatic substitution and hydrazone formation.

Overall Synthesis Strategy

The synthesis is designed as a two-step sequence, beginning with a commercially available precursor. The workflow is structured to ensure high-purity intermediates and a final product suitable for downstream applications.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrazone Condensation A 2-Chloroisonicotinic acid C Reaction under Reflux A->C B Hydrazine Hydrate B->C D 2-Hydrazinylisonicotinic acid (Intermediate) C->D F Reaction under Reflux (Acid Catalyzed) D->F D->F Purified Intermediate E Acetone E->F G This compound (Final Product) F->G

Caption: Overall two-step synthesis workflow.

Materials and Reagents

This table summarizes the key reagents required for the synthesis, along with their relevant properties. It is crucial to use reagents of appropriate purity to ensure optimal reaction outcomes.

ReagentMolecular FormulaMolecular Weight ( g/mol )Role
2-Chloroisonicotinic acidC₆H₄ClNO₂157.56Starting Material
Hydrazine hydrate (~80%)H₆N₂O50.06Nucleophile
Hydrochloric Acid (conc.)HCl36.46pH Adjustment
Sodium HydroxideNaOH40.00pH Adjustment
2-Hydrazinylisonicotinic acidC₆H₇N₃O₂153.14Intermediate
AcetoneC₃H₆O58.08Carbonyl Source
Ethanol (Absolute)C₂H₅OH46.07Solvent
Glacial Acetic AcidC₂H₄O₂60.05Catalyst

Experimental Protocols

PART 1: Synthesis of 2-Hydrazinylisonicotinic acid (Intermediate)

This procedure details the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring by hydrazine.

Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. Hydrazine is a potent nucleophile. Using an excess of hydrazine hydrate not only drives the reaction to completion but also serves as the reaction solvent, obviating the need for an additional high-boiling point solvent. The workup is designed to remove excess hydrazine and isolate the amphoteric amino acid product by precipitation at its isoelectric point.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloroisonicotinic acid (10.0 g, 63.5 mmol).

  • Reagent Addition: Carefully add hydrazine hydrate (80%, ~50 mL, ~800 mmol) to the flask. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115°C) with vigorous stirring. Maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water in a large beaker with stirring.

  • pH Adjustment and Precipitation: Place the beaker in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise to neutralize the excess hydrazine and acidify the solution to approximately pH 2.

  • Product Isolation: Adjust the pH of the solution to approximately 5-6 by the slow addition of a 2M sodium hydroxide (NaOH) solution. The product, 2-hydrazinylisonicotinic acid, will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).

  • Drying: Dry the product under vacuum to yield 2-hydrazinylisonicotinic acid as a solid. The expected yield is typically in the range of 70-85%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Synthesis of this compound (Final Product)

This procedure describes the acid-catalyzed condensation of the synthesized hydrazine intermediate with acetone to form the target hydrazone.

Rationale: This reaction is a classic formation of a hydrazone from a hydrazine and a ketone.[7] The reaction is typically reversible and is driven to completion by the removal of water or by using one reagent in excess. The use of a protic solvent like ethanol is ideal as it solubilizes the reactants. A catalytic amount of a weak acid, such as glacial acetic acid, protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazine.[2] The final product is expected to have lower solubility in the cooled solvent, facilitating its isolation by precipitation.

Step-by-Step Protocol:

  • Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve the dried 2-hydrazinylisonicotinic acid (5.0 g, 32.6 mmol) in absolute ethanol (100 mL). Gentle warming may be required to achieve complete dissolution.

  • Catalyst Addition: Add a few drops of glacial acetic acid (approx. 0.5 mL) to the solution.

  • Reagent Addition: Add acetone (4.8 mL, 65.2 mmol, 2.0 equivalents) to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for 4-6 hours. Monitor the reaction by TLC.

  • Product Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize precipitation of the product.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials or impurities.[2]

  • Drying and Purification: Dry the product under vacuum. If further purification is needed, recrystallization from ethanol can be performed to obtain the pure this compound.[2] The expected yield is typically greater than 90%.

Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Aromatic Substitution Mechanism cluster_step2 Step 2: Hydrazone Formation Mechanism (Acid Catalyzed) start1 2-Chloroisonicotinic acid + H₂N-NH₂ ts1 Meisenheimer Complex (intermediate) start1->ts1 Nucleophilic Attack prod1 2-Hydrazinylisonicotinic acid + HCl ts1->prod1 Elimination of Cl⁻ start2 Acetone + H⁺ activated_ketone Protonated Acetone (Electrophilic) start2->activated_ketone Protonation intermediate Carbinolamine Intermediate activated_ketone->intermediate Nucleophilic attack by Hydrazine prod2 Final Product + H₂O + H⁺ intermediate->prod2 Dehydration

Caption: Key mechanistic steps of the two-stage synthesis.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. For the final product, the appearance of new signals corresponding to the isopropylidene methyl groups and the disappearance of the -NH₂ protons are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. The formation of the hydrazone can be confirmed by the appearance of a C=N stretching vibration.

  • Melting Point Analysis: To assess the purity of the final product.

References

  • BenchChem. (2025). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
  • Tripathi, A., Nadaf, Y. F., Bilehal, D., Nayak, S., & Gaonkar, S. L. (2019). A review on synthesis of isoniazid derivatives and their biological properties.
  • IJSDR. (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity.
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (n.d.). Interactions between Isoniazid and α-Hydroxycarboxylic Acids.
  • PubChem. (n.d.). Isoniazid. CID 3767.
  • PowerPoint Present
  • PubMed. (n.d.). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening.
  • Wikipedia. (n.d.). Acetone hydrazone.
  • Chemistry Learner. (n.d.).
  • MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • Foxx Chemicals. (n.d.). This compound, min 95%, 250 mg.
  • Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Clearsynth. (n.d.). Isoniazid Acetone adduct. CAS No. 4813-04-1.
  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.

Sources

Application Note & Protocols: Leveraging 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid for Novel PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of PROTAC Synthesis

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a spacer; its composition, length, and attachment points are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5]

While traditional linkers are often based on polyethylene glycol (PEG) or alkyl chains, the field is rapidly advancing toward more sophisticated designs to enhance physicochemical properties and biological activity.[4] In this context, novel building blocks that offer unique chemical handles and structural diversity are of high value. This guide introduces 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid as a versatile precursor for the synthesis of innovative PROTACs.

This molecule features two key functionalities:

  • An isonicotinic acid moiety, providing a carboxylic acid for standard amide bond couplings.

  • An acetone-protected hydrazine , which upon deprotection, yields a highly reactive nucleophilic hydrazine. This hydrazine can be used to form stable hydrazide bonds or other unique linkages, expanding the chemical space for PROTAC design.[6][7]

This application note provides a comprehensive, experience-driven guide to utilizing this compound, from its conceptual role in PROTAC design to detailed, validated protocols for its incorporation into a final PROTAC molecule.

Conceptual Framework: A Two-Stage Strategy for PROTAC Synthesis

The core strategy for using this compound revolves around a sequential, two-stage functionalization process. This approach allows for controlled, directional synthesis of the PROTAC.

  • Stage 1: Linker-Warhead/Anchor Elaboration. The isonicotinic acid's carboxyl group is first coupled to either the POI ligand (warhead) or the E3 ligase ligand (anchor) via standard amide bond formation.

  • Stage 2: Hydrazone Deprotection and Final Conjugation. The acetone protecting group on the hydrazine is removed under mild acidic conditions. The newly exposed, reactive hydrazine is then coupled to the remaining component (anchor or warhead) to complete the PROTAC synthesis.

This methodology provides a robust and flexible platform for generating diverse PROTAC libraries.

Workflow Visualization

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Amide Coupling cluster_stage2 Stage 2: Deprotection & Final Conjugation start_linker 2-(2-(Propan-2-ylidene)hydrazinyl) isonicotinic acid intermediate1 Intermediate 1: Protected Linker-Warhead Conjugate start_linker->intermediate1 Amide Coupling (EDC, HOBt) warhead POI Ligand (e.g., with -NH2 group) warhead->intermediate1 anchor E3 Ligase Ligand (e.g., with -COOH group) final_protac Final PROTAC Molecule anchor->final_protac intermediate2 Intermediate 2: Deprotected Linker-Warhead (with free -NHNH2) intermediate1->intermediate2 Hydrazone Deprotection (Mild Acid) intermediate2->final_protac Amide/Hydrazide Bond Formation

Figure 1: A conceptual workflow for the synthesis of a PROTAC molecule.

Detailed Protocols and Methodologies

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of Intermediate 1 (Protected Linker-Warhead Conjugate)

This protocol describes the coupling of the isonicotinic acid moiety to an amine-functionalized POI ligand (warhead).

Rationale: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, facilitating a high-yield amide bond formation with the warhead's primary or secondary amine. Dichloromethane (DCM) is a common solvent for these reactions due to its ability to dissolve a wide range of organic molecules.

Materials:

  • This compound

  • Amine-functionalized POI Ligand (Warhead-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add the Amine-functionalized POI Ligand (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Parameter Typical Value
Reaction Time 12-18 hours
Temperature 0 °C to Room Temp.
Typical Yield 70-90%
Purification Silica Gel Chromatography

Table 1: Summary of Reaction Parameters for Stage 1.

Part B: Synthesis of Intermediate 2 (Deprotection)

This protocol details the removal of the acetone protecting group to expose the reactive hydrazine.

Rationale: Hydrazones are acid-labile linkers.[] Mild acidic conditions are sufficient to hydrolyze the C=N bond of the hydrazone, regenerating the hydrazine without cleaving other sensitive functional groups, such as amides.[9] A methanolic HCl solution provides a controlled acidic environment for this transformation.

Materials:

  • Intermediate 1 (from Part A)

  • 2M HCl in Methanol

  • Diethyl ether

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in a minimal amount of methanol.

  • Add 2M HCl in Methanol (5.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction for 2-4 hours. Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product mass.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of Intermediate 2.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain Intermediate 2 as a stable salt.

Part C: Final PROTAC Synthesis

This protocol describes the final coupling of the deprotected linker-warhead conjugate to a carboxylic acid-functionalized E3 ligase ligand (anchor).

Rationale: This step is another example of a standard amide bond formation, similar to Part A. The free hydrazine of Intermediate 2 acts as the nucleophile, attacking the activated carboxylic acid of the E3 ligase ligand to form a stable hydrazide linkage.

Materials:

  • Intermediate 2 (from Part B)

  • Carboxylic acid-functionalized E3 Ligase Ligand (Anchor-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the Anchor-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of Intermediate 2 (1.1 eq) in a minimal amount of DMF to the activated anchor solution.

  • Stir the reaction at room temperature for 6-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule using preparative reverse-phase HPLC.

Characterization and Validation

The identity and purity of the final PROTAC must be rigorously confirmed.

Analytical Techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful formation of the new amide/hydrazide bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC, which should typically be >95% for biological assays.

Biological Validation:

  • Ternary Complex Formation: Biophysical assays like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can be used to confirm that the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[3]

  • In-Cell Protein Degradation: A Western blot or targeted mass spectrometry-based proteomic analysis should be performed in a relevant cell line to demonstrate dose-dependent degradation of the target protein.

  • Proximity-Based Assays: Techniques like ProtacID, a BioID-based approach, can be used to identify proteins in close proximity to the PROTAC in living cells, confirming on-target engagement.[10]

PROTAC Characterization Workflow

PROTAC_Characterization cluster_structural cluster_purity cluster_biological A Purified PROTAC (from Prep-HPLC) B Structural Confirmation A->B C Purity Assessment A->C NMR NMR Spectroscopy (¹H, ¹³C) B->NMR MS Mass Spectrometry (HRMS) B->MS HPLC Analytical HPLC (>95% Purity) C->HPLC D Biological Validation Ternary Ternary Complex Formation (SPR/MST) D->Ternary Degradation Western Blot (Target Degradation) D->Degradation Proximity Proximity Ligation Assay (e.g., ProtacID) D->Proximity HPLC->D If Purity >95%

Figure 2: A workflow for the characterization and validation of the synthesized PROTAC.

References

  • Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (n.d.). ResearchGate.
  • R, I., & Troup. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025). ResearchGate.
  • Mino, T., Hirota, T., Fujita, N., & Yamashita, M. (1999). Palladium-Catalyzed Deprotection of Hydrazones to Carbonyl Compounds. Synthesis.
  • BOC Sciences. (n.d.). Acid Labile Linker Synthesis | ADC Services.
  • CAS.org. (2024). PROTACs revolutionize small molecule drugs.
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC - PubMed Central.
  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). MDPI.

Sources

Application Notes & Protocols: Investigating "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" as a Novel Antitubercular Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Abstract: The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics.[1] Isoniazid (INH), a cornerstone of first-line TB therapy for decades, remains a critical tool, but its efficacy is challenged by resistance.[2][3] A proven strategy to counteract this involves the chemical modification of the INH scaffold to create derivatives with enhanced potency or activity against resistant bacteria.[1][2][4] This guide focuses on a specific isoniazid-related hydrazone, "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid," a structural isomer of the more commonly studied isonicotinoyl hydrazones. We provide a comprehensive framework for its synthesis, characterization, and biological evaluation, offering field-proven insights and detailed protocols to guide researchers in exploring its potential as a next-generation antitubercular agent.

Part 1: Scientific Rationale and Compound Profile

The Isoniazid Precedent: A Foundation for Derivative Design

Isoniazid (isonicotinic acid hydrazide) is a prodrug, meaning it is inactive until metabolized within the target pathogen.[5][6] In Mycobacterium tuberculosis (Mtb), the catalase-peroxidase enzyme KatG activates INH, ultimately leading to the formation of a nicotinoyl-NAD adduct.[5][7] This adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a vital enzyme in the synthesis of mycolic acids—the unique, waxy components of the mycobacterial cell wall.[3][5][8] Disruption of this pathway compromises cell wall integrity, leading to bacterial death.[3]

The primary mechanism of INH resistance involves mutations in the katG gene, which prevent the activation of the prodrug.[9] The strategic synthesis of INH derivatives, particularly hydrazones formed by reacting the hydrazide moiety with various aldehydes and ketones, aims to create compounds that may have an altered mechanism of activation, bypass resistance, or exhibit improved pharmacological properties.[4][10]

Profile: this compound

The subject of this guide, this compound, is a hydrazone derivative of an isonicotinic acid backbone. Unlike conventional INH hydrazones where the modification occurs at the terminal nitrogen of the hydrazide group, this compound features the hydrazone linkage at the 2-position of the pyridine ring. This structural distinction is significant and warrants dedicated investigation, as it may influence the molecule's interaction with KatG and its ultimate target, InhA.

Property Value Source
Molecular Formula C₉H₁₁N₃O₂[11][12]
Molecular Weight 193.20 g/mol [11][12]
CAS Number 1620569-20-1[12][13][14]
Synonyms 2-(2-propan-2-ylidenehydrazinyl)pyridine-4-carboxylic acid[13]

Part 2: Synthesis and Characterization Protocols

The synthesis of this class of compounds relies on a classical condensation reaction. The following protocols are designed to be self-validating through rigorous analytical characterization.

Protocol 1: Synthesis of this compound

This protocol details the condensation reaction between 2-hydrazinylisonicotinic acid and acetone to form the target hydrazone.

Causality: The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen of the acetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent dehydration yields the stable C=N double bond of the hydrazone. Ethanol is an effective solvent as it readily dissolves the reactants and is easily removed post-reaction.

Materials:

  • 2-Hydrazinylisonicotinic acid

  • Acetone (Propan-2-one), analytical grade

  • Ethanol, absolute

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-hydrazinylisonicotinic acid in 40 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Ketone: Add a 1.5 molar excess (15 mmol) of acetone to the solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 3-4 hours.[15]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The product spot should appear, and the starting material spot should diminish.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form. If precipitation is slow, the solution can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold distilled water, followed by a wash with cold ethanol to remove unreacted starting materials and impurities.[15]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Work-up Reactant1 Dissolve 2-Hydrazinylisonicotinic Acid in Ethanol Reactant2 Add Acetone & Glacial Acetic Acid Reactant1->Reactant2 Reflux Reflux for 3-4 hours Reactant2->Reflux TLC Monitor via TLC Reflux->TLC Cool Cool to Room Temp TLC->Cool Filter Filter & Wash Precipitate Cool->Filter Dry Dry Under Vacuum Filter->Dry Final Final Dry->Final Pure Product Mechanism_Pathway Prodrug Compound (Prodrug) Mtb Enters M. tuberculosis Cell Prodrug->Mtb KatG Bacterial Enzyme (KatG) Mtb->KatG interacts with Activation Activation (Radical Formation) KatG->Activation Adduct Forms Adduct with NAD+ Activation->Adduct NAD NAD+ NAD->Adduct InhA Inhibits InhA Enzyme Adduct->InhA MycolicAcid Mycolic Acid Synthesis Blocked InhA->MycolicAcid Death Bacterial Cell Death MycolicAcid->Death

Caption: Hypothesized mechanism of action for the isoniazid derivative.

Protocol 3: In Vitro Antitubercular Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses the broth microdilution method. [3] Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) as a reference strain.

  • Isoniazid-resistant Mtb strains (e.g., with katG S315T mutation) for comparative analysis. [9]* Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • 96-well microplates.

  • Synthesized test compound, Isoniazid (positive control).

  • DMSO (for stock solution preparation).

Procedure:

  • Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create serial two-fold dilutions in 7H9 broth.

  • Bacterial Inoculum: Grow Mtb H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the highest drug concentration to the first column and perform serial dilutions across the plate, leaving the last two columns for controls.

    • Controls: Include a "no drug" growth control (broth + inoculum) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells except the sterility control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Reading: The MIC is the lowest drug concentration in which no visible bacterial growth (turbidity) is observed compared to the growth control. [3]

    Compound MIC vs. H37Rv (µg/mL) MIC vs. INH-Resistant Mtb (µg/mL)
    Test Compound [Experimental Result] [Experimental Result]

    | Isoniazid (Control) | [Expected: ~0.05-0.2] | [Expected: >1.0] |

Protocol 4: In Vitro Cytotoxicity Assay (HepG2 Cells)

It is critical to ensure the compound is selective for mycobacteria and has low toxicity towards mammalian cells.

Materials:

  • HepG2 human liver carcinoma cell line (ATCC HB-8065).

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • 96-well cell culture plates.

  • Test compound, Doxorubicin (positive control for toxicity).

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Replace the old media with 100 µL of the media containing the test compound at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. [9]4. MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

Selectivity Index (SI): The SI provides a measure of the compound's therapeutic window. A higher SI is desirable, indicating higher selectivity for the bacterial target over host cells. SI = IC₅₀ (HepG2) / MIC (Mtb H37Rv)

Part 4: Conclusion and Future Outlook

This document provides a foundational guide for the synthesis and evaluation of this compound. The protocols outlined here form a robust workflow for generating preliminary data on its antitubercular efficacy and safety profile. Positive results from these in vitro studies—specifically, low MIC values against both susceptible and resistant Mtb strains and a high Selectivity Index—would strongly justify advancing this compound. Future work should include mechanism of action studies to confirm inhibition of mycolic acid synthesis, in vivo efficacy trials in animal models of tuberculosis, and comprehensive pharmacokinetic (ADME) profiling to assess its drug-like properties.

References

  • Benchchem. The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
  • Al-Soud YA, et al. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH.
  • Request PDF. A review on synthesis of isoniazid derivatives and their biological properties.
  • Kalin R, et al. Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties. PubMed. 2025.
  • IJSDR. Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity.
  • Singh S, et al. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers.
  • Khan I, et al. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. Oriental Journal of Chemistry.
  • Abonar Y, et al. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI.
  • Wikipedia. Isoniazid.
  • Semantic Scholar. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Martins F, et al. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers.
  • Singh S, et al. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. NIH. 2024.
  • Olher VGA, et al. Hydrazone, Benzohydrazones and Isoniazid-Acylhydrazones as Potential Antituberculosis Agents. ResearchGate.
  • CymitQuimica. This compound.
  • Sriram D, et al. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. 2011.
  • Zarafu I, et al. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. 2015.
  • Kratky M, et al. Design and synthesis of 2-(2-isonicotinoylhydrazineylidene)propanamides as InhA inhibitors with high antitubercular activity. PubMed. 2021.
  • BOC Sciences. This compound, min 95%, 250 mg.
  • CymitQuimica. This compound.
  • AbacipharmTech. This compound.
  • ChemUniverse. This compound.
  • Shah MA, et al. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
  • Gevorgyan A, et al. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI.

Sources

Application Notes and Protocols for Utilizing 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid as a Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] While the choice of POI and E3 ligase ligands determines the "what" and "how" of the degradation process, the linker is arguably the most critical and nuanced component, dictating the overall efficacy, selectivity, and physicochemical properties of the PROTAC molecule.[6][7][]

The linker is not merely a passive spacer but an active participant in the formation of a stable and productive ternary complex between the POI and the E3 ligase.[7] Its length, rigidity, and chemical composition influence the spatial orientation of the two proteins, which is paramount for efficient ubiquitination of the target protein.[6][7] This guide provides an in-depth exploration of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid as a versatile building block for constructing PROTACs with hydrazone-based linkers.

Hydrazone Linkers: A Smart Choice for PROTAC Development

Hydrazone linkages are formed by the condensation of a hydrazine with an aldehyde or ketone. In the context of drug delivery and PROTACs, they offer several distinct advantages:

  • Synthetic Tractability: The formation of a hydrazone bond is a straightforward and high-yielding reaction, facilitating the rapid synthesis of PROTAC libraries with diverse linker lengths and compositions.[9][10]

  • pH-Sensitivity: Hydrazone bonds are generally stable at physiological pH (around 7.4) but can be susceptible to hydrolysis in more acidic environments, such as those found in endosomes and lysosomes.[11][12] This property can be exploited for targeted drug release, although for many PROTAC applications, a stable linker is preferred. The stability of the hydrazone can be tuned by modifying the electronic properties of the reacting partners.[11]

  • Modularity: The synthesis of hydrazone-based linkers allows for a modular approach, where different POI ligands, E3 ligase ligands, and linker components can be readily combined to optimize PROTAC activity.[6]

This application note will focus on leveraging the synthetic accessibility of the hydrazone linkage for the efficient construction and evaluation of novel PROTACs.

Conceptual PROTAC Design and Synthesis

Herein, we propose a hypothetical PROTAC, PROTAC-HYD-01 , which utilizes this compound as a key building block. This conceptual molecule targets a hypothetical bromodomain-containing protein (as a proof-of-concept) and recruits the von Hippel-Lindau (VHL) E3 ligase.

PROTAC-HYD-01 Structure:

  • Warhead: A derivative of a known bromodomain inhibitor (e.g., JQ1).

  • E3 Ligase Ligand: A derivative of the VHL ligand, VH032.

  • Linker: A polyethylene glycol (PEG) chain connected to the VHL ligand via an amide bond and to the bromodomain inhibitor via a hydrazone bond, formed from this compound.

The following diagram illustrates the overall workflow for the synthesis and characterization of PROTAC-HYD-01.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization Workflow s1 Functionalize Warhead (e.g., JQ1 derivative with an aldehyde) s4 Condensation Reaction to form Hydrazone-linked PROTAC-HYD-01 s1->s4 s2 Synthesize Linker-E3 Ligand Conjugate (PEG-VHL ligand) s3 Couple Linker-E3 Ligand to 2-(2-(hydrazinyl)isonicotinic acid s2->s3 s3->s4 s5 Purification and Characterization (HPLC, LC-MS, NMR) s4->s5 c1 Biochemical Assays (Binding Affinity, Ternary Complex Formation) s5->c1 Proceed to Characterization c2 Cellular Assays (Target Degradation, DC50, Dmax) c1->c2 c3 Mechanism of Action Studies (Ubiquitination, Proteasome Dependence) c2->c3

Caption: Overall workflow for the synthesis and characterization of a PROTAC utilizing a hydrazone-based linker.

Part 1: Synthesis of PROTAC-HYD-01

This section provides a detailed, step-by-step protocol for the synthesis of the hypothetical PROTAC-HYD-01.

Materials:

  • This compound (CAS: 1620569-20-1)[13][14][15][16][17]

  • Aldehyde-functionalized bromodomain inhibitor (Warhead-CHO)

  • Amine-terminated PEG linker

  • VHL ligand with a carboxylic acid handle (VHL-COOH)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents (DMF, DCM, etc.)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Protocol:

Step 1: Synthesis of the Linker-VHL Ligand Conjugate

  • Dissolve VHL-COOH (1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). Stir for 15 minutes at room temperature.

  • Add the amine-terminated PEG linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, purify the product by reverse-phase HPLC to obtain the Linker-VHL conjugate.

Step 2: Deprotection of the Hydrazone Precursor

  • Dissolve this compound (1 eq) in a suitable solvent (e.g., a mixture of THF and water).

  • Add a mild acid (e.g., dilute HCl) and stir at room temperature. The propan-2-ylidene protecting group will be removed to reveal the free hydrazine.

  • Monitor the reaction by LC-MS. Once the deprotection is complete, neutralize the reaction mixture and extract the product, 2-hydrazinylisonicotinic acid.

Step 3: Coupling of the Linker-VHL Conjugate to the Hydrazine Moiety

  • Dissolve the deprotected 2-hydrazinylisonicotinic acid (1 eq) in anhydrous DMF.

  • In a separate flask, activate the carboxylic acid of the Linker-VHL conjugate (1.1 eq) using HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq) in DMF.

  • Add the activated Linker-VHL conjugate to the solution of 2-hydrazinylisonicotinic acid.

  • Stir the reaction at room temperature overnight.

  • Purify the product by reverse-phase HPLC to obtain the Warhead-Linker-Hydrazine intermediate.

Step 4: Formation of the Hydrazone-Linked PROTAC

  • Dissolve the Warhead-Linker-Hydrazine intermediate (1 eq) and the aldehyde-functionalized bromodomain inhibitor (Warhead-CHO, 1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a mild acid (e.g., acetic acid).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours.

  • Monitor the formation of the hydrazone bond by LC-MS.

  • Upon completion, purify the final PROTAC-HYD-01 by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Part 2: Biochemical Characterization of PROTAC-HYD-01

Biochemical assays are essential to confirm that the synthesized PROTAC can bind to its intended targets and facilitate the formation of the ternary complex.[18][19][20]

Protocol 2.1: Binary Binding Affinity Measurement (Fluorescence Polarization)

This protocol assesses the binding of PROTAC-HYD-01 to the bromodomain target and the VHL E3 ligase independently.

Materials:

  • Fluorescently labeled tracer for the bromodomain target.

  • Fluorescently labeled tracer for the VHL E3 ligase (e.g., FAM-HIF-1α peptide).

  • Purified recombinant bromodomain protein.

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.

  • PROTAC-HYD-01.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well black plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a serial dilution of PROTAC-HYD-01 in assay buffer.

  • In a 384-well plate, add the fluorescently labeled tracer (e.g., 10 nM final concentration) and the respective protein (bromodomain or VBC complex, at a concentration that gives a stable FP signal).

  • Add the serially diluted PROTAC-HYD-01 to the wells.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization on a plate reader.

  • Plot the FP signal against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki value.

Protocol 2.2: Ternary Complex Formation Assay (Time-Resolved FRET)

This assay directly measures the PROTAC-induced proximity between the bromodomain target and the VHL E3 ligase.[20]

Materials:

  • His-tagged recombinant bromodomain protein.

  • GST-tagged recombinant VBC complex.

  • Anti-His antibody conjugated to a FRET donor (e.g., Tb-cryptate).

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).

  • PROTAC-HYD-01.

  • Assay buffer.

  • 384-well white plates.

  • TR-FRET-capable plate reader.

Procedure:

  • Prepare a serial dilution of PROTAC-HYD-01.

  • In a 384-well plate, add the His-tagged bromodomain protein and the GST-tagged VBC complex to each well at optimized concentrations.

  • Add the serially diluted PROTAC-HYD-01.

  • Add the anti-His-Tb and anti-GST-d2 antibodies.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal (emission at 665 nm and 620 nm with excitation at 340 nm).

  • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to assess ternary complex formation.

Part 3: Cellular Characterization of PROTAC-HYD-01

Cellular assays are crucial for determining the ability of the PROTAC to enter cells, engage its targets, and induce degradation of the POI.[4][21][22]

Protocol 3.1: Target Protein Degradation (Western Blot)

This is the gold-standard method to directly visualize and quantify the reduction in the levels of the target protein.[21][23]

Materials:

  • Cell line expressing the target bromodomain protein (e.g., HEK293T, cancer cell line).

  • PROTAC-HYD-01.

  • Cell culture medium and supplements.

  • DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132) as a control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and membranes.

  • Primary antibody against the target bromodomain protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of PROTAC-HYD-01 for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known degrader).

  • For mechanism of action studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform SDS-PAGE, transfer the proteins to a PVDF membrane, and block the membrane.

  • Incubate the membrane with the primary antibody against the target protein and the loading control.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and image the blot.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

Table 1: Representative Data for PROTAC-HYD-01 Characterization

AssayParameterValue (Hypothetical)
Binary Binding (FP)Ki (vs. BRD4)50 nM
Ki (vs. VHL)150 nM
Ternary Complex (TR-FRET)EC5080 nM
Target Degradation (WB)DC5025 nM
Dmax>90%

Protocol 3.2: In-Cell Western for High-Throughput Degradation Analysis

This method provides a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.

Materials:

  • Cell line expressing the target protein.

  • 96-well clear-bottom plates.

  • PROTAC-HYD-01.

  • Formaldehyde solution for fixing.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., Odyssey Blocking Buffer).

  • Primary antibody against the target protein.

  • IRDye-conjugated secondary antibody.

  • DNA stain (for normalization).

  • Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Seed cells in a 96-well plate and treat with serially diluted PROTAC-HYD-01 as described for the Western blot.

  • After treatment, fix the cells with formaldehyde.

  • Permeabilize the cells and then block with blocking buffer.

  • Incubate with the primary antibody against the target protein.

  • Wash and incubate with the IRDye-conjugated secondary antibody.

  • Add the DNA stain for normalization.

  • Scan the plate using an infrared imager.

  • Quantify the fluorescence intensity of the target protein and normalize it to the DNA stain signal.

  • Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax values.

Part 4: Mechanism of Action Studies

These studies are essential to confirm that the observed protein depletion is due to the intended PROTAC mechanism.[24]

Protocol 4.1: Target Ubiquitination Assay

This assay detects the ubiquitination of the target protein upon PROTAC treatment.

Materials:

  • Cell line expressing the target protein.

  • PROTAC-HYD-01.

  • MG132 (proteasome inhibitor).

  • Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619).

  • Antibody against the target protein for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Antibody against ubiquitin for Western blotting.

Procedure:

  • Treat cells with PROTAC-HYD-01 and MG132 for a shorter duration (e.g., 2-4 hours) to allow ubiquitinated species to accumulate.

  • Lyse the cells in the presence of deubiquitinase inhibitors.

  • Perform immunoprecipitation of the target protein from the cell lysates.

  • Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody.

  • An increase in the high molecular weight smear (polyubiquitination) in the PROTAC-treated sample confirms the mechanism of action.

G cluster_key Mechanism of Action POI Protein of Interest (e.g., Bromodomain) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC-HYD-01 PROTAC->Ternary E3 E3 Ligase (VHL) E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitin Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion and Future Directions

This compound is a valuable and versatile chemical building block for the synthesis of PROTACs featuring a hydrazone linkage. The synthetic accessibility of this moiety allows for the rapid and modular construction of PROTAC libraries, which is essential for optimizing degrader potency and selectivity. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical characterization, and cellular evaluation of such PROTACs. By following these methodologies, researchers can effectively harness the power of targeted protein degradation to develop novel therapeutics and chemical probes for a wide range of diseases. Future studies could explore the fine-tuning of hydrazone stability to develop PROTACs with specific release profiles or to investigate the impact of linker rigidity on ternary complex formation and degradation efficacy.

References

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1219-1237. Available at: [Link]

  • Gu, S., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Med Chem, 12(13), 1219-1237. Available at: [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. Available at: [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. Available at: [Link]

  • Wieczorek, R., et al. (2017). Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. ACS Medicinal Chemistry Letters, 8(11), 1159–1163. Available at: [Link]

  • Request PDF. (n.d.). ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link]

  • Wu, A. M., & Senter, P. D. (2005). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of controlled release, 108(2-3), 398-411. Available at: [Link]

  • Lu, J., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 18(2), 312-23. Available at: [Link]

  • Foley, D. G., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 241-251. Available at: [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available at: [Link]

  • The Scientist. (n.d.). Overcoming Roadblocks in PROTAC Characterizations. The Scientist. Available at: [Link]

  • Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(6), 199-210. Available at: [Link]

  • Shcherbakova, E. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available at: [Link]

  • AbacipharmTech. (n.d.). This compound. AbacipharmTech. Available at: [Link]

  • Li, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(4), 1481-1502. Available at: [Link]

  • ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available at: [Link]

  • LabSolutions. (n.d.). This compound. LabSolutions. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. ChemUniverse. Available at: [Link]

  • Li, K., & Crews, C. M. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy, 7(1), 377. Available at: [Link]

  • A-Star Research. (n.d.). This compound, min 95%, 250 mg. A-Star Research. Available at: [Link]

  • ChemRxiv. (2025). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv. Available at: [Link]

  • Tsoni, S. V., & Vertessian, A. K. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 15(7), 753-766. Available at: [Link]

  • Paiva, S. L., & Crews, C. M. (2019). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Current opinion in chemical biology, 50, 111-119. Available at: [Link]

  • Fallah, M. N., et al. (2021). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Journal of medicinal chemistry, 64(17), 12526-12549. Available at: [Link]

  • Zhang, C., et al. (2019). PROTACs and Targeted Protein Degradation for Treating ALK-Mediated Cancers. ACS medicinal chemistry letters, 10(6), 848-850. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Acta Pharmaceutica Sinica B, 13(2), 455-484. Available at: [Link]

  • NJ Bio, Inc. (2025). Targeted Protein Degraders. NJ Bio, Inc.. Available at: [Link]

  • YouTube. (2022). Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

Abstract

This document provides a comprehensive guide for the use of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (CAS 1620569-20-1), a hydrazone derivative of the well-established anti-tubercular drug, isoniazid.[1][2][3] While some commercial suppliers have categorized this compound as a "protein degrader building block," the current body of scientific literature strongly supports its application within the field of antimicrobial research, particularly in the development of novel agents against Mycobacterium tuberculosis. This guide, therefore, focuses on the established scientific context of isoniazid-hydrazones, providing detailed protocols for the synthesis, characterization, and biological evaluation of this compound as a potential antimicrobial agent. The methodologies described herein are designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Isoniazid-Hydrazone Derivatives

Isoniazid (isonicotinic acid hydrazide, INH) is a cornerstone of tuberculosis therapy.[4][5] It functions as a prodrug that, upon activation by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5] However, the emergence of drug-resistant strains of M. tuberculosis has diminished the efficacy of isoniazid, necessitating the development of new therapeutic agents.[4]

The synthesis of hydrazone derivatives of isoniazid is a prominent strategy to address this challenge.[4][6][7] These modifications can lead to compounds with enhanced activity, altered mechanisms of action, or efficacy against resistant strains. "this compound" is one such derivative, formed by the condensation of isonicotinic acid hydrazide with acetone.[8]

Physicochemical Properties

A clear understanding of the physicochemical properties of "this compound" is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 1620569-20-1[1][2]
Molecular Formula C₉H₁₁N₃O₂[1]
Molecular Weight 193.20 g/mol [1][2]
Purity Typically ≥95%[1]
Synonyms 2-(2-propan-2-ylidenehydrazinyl)pyridine-4-carboxylic acid, 2-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine-4-carboxylic acid[2]

Proposed Mechanism of Action

The primary proposed mechanism of action for isoniazid-hydrazone derivatives is the inhibition of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[4] However, some studies on related hydrazones suggest that direct InhA inhibition may not be the sole mechanism, and other cellular targets could be involved.

Mechanism_of_Action cluster_bacterium Mycobacterium Isoniazid_Derivative This compound InhA InhA Enzyme Isoniazid_Derivative->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Proposed mechanism of action for isoniazid-hydrazone derivatives.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of "this compound". Researchers should optimize these protocols for their specific experimental systems.

Synthesis and Characterization

The synthesis of "this compound" is a straightforward condensation reaction.

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Acetone

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware for reflux and recrystallization

Protocol:

  • Dissolve isonicotinic acid hydrazide in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of acetone to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[6]

Synthesis_Workflow Start Start Dissolve Dissolve Isoniazid in Ethanol Start->Dissolve Add_Reagents Add Acetone and Acetic Acid Dissolve->Add_Reagents Reflux Reflux for 2-4 hours Add_Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool and Precipitate Monitor->Cool Reaction Complete Filter Filter and Wash Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize (NMR, IR, MS) Recrystallize->Characterize End End Characterize->End

Caption: Workflow for the synthesis of the title compound.

In Vitro Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to evaluate the antimicrobial potency of a compound.

Materials:

  • "this compound" stock solution (e.g., in DMSO)

  • Bacterial culture (M. tuberculosis H37Rv or other relevant strains)

  • Appropriate liquid growth medium (e.g., Middlebrook 7H9)

  • 96-well microplates

  • Resazurin or other viability indicators

  • Positive control (e.g., Isoniazid)

  • Negative control (medium only)

Protocol:

  • Prepare a serial two-fold dilution of the test compound in the 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive and negative controls in separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).

  • After the incubation period, add the viability indicator (e.g., Resazurin) and incubate further until a color change is observed in the control wells.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index.

Materials:

  • "this compound" stock solution

  • Mammalian cell line (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • MTT or other cytotoxicity assay reagents

  • Positive control (e.g., Doxorubicin)

  • Negative control (cells with vehicle)

Protocol:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Include positive and negative controls.

  • Incubate for 24-72 hours.

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Analysis and Interpretation

The results from the antimicrobial and cytotoxicity assays should be carefully analyzed to evaluate the potential of "this compound" as a drug candidate.

  • MIC Value: A low MIC value indicates high antimicrobial potency. Compare the MIC of the derivative to that of the parent drug, isoniazid, to assess if the modification resulted in improved activity.

  • IC₅₀ Value: A high IC₅₀ value against mammalian cells suggests low cytotoxicity.

  • Selectivity Index (SI): The SI is calculated as the ratio of the IC₅₀ to the MIC (SI = IC₅₀ / MIC). A higher SI value is desirable, as it indicates that the compound is more toxic to the pathogen than to host cells.

Troubleshooting

  • Solubility Issues: If the compound is not readily soluble in the assay medium, prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in the medium. Ensure the final solvent concentration does not affect cell growth.

  • Inconsistent Results: Ensure accurate pipetting, proper cell/bacterial culture maintenance, and consistent incubation times to minimize variability.

  • High Cytotoxicity: If the compound shows high cytotoxicity, consider structural modifications to improve its selectivity.

Conclusion

"this compound" represents a class of modified isoniazid compounds with potential applications in antimicrobial drug discovery. The protocols and information provided in this guide are intended to facilitate the exploration of this and similar molecules as novel therapeutic agents. Rigorous experimental design and careful data interpretation are paramount to advancing our understanding of their biological activities and therapeutic potential.

References

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties. PubMed. Available at: [Link]

  • Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Trends in Sciences. Available at: [Link]

  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. Available at: [Link]

  • Biological Activities of Hydrazone Derivatives. PubMed Central. Available at: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available at: [Link]

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. Available at: [Link]

  • Isoniazid. Wikipedia. Available at: [Link]

  • This compound. AbacipharmTech. Available at: [Link]

  • Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Bentham Science. Available at: [Link]

  • This compound. ChemUniverse. Available at: [Link]

  • This compound. Cramer Reagent. Available at: [Link]

  • Interactions between Isoniazid and α-Hydroxycarboxylic Acids. MDPI. Available at: [Link]

  • Design and synthesis of 2-(2-isonicotinoylhydrazineylidene)propanamides as InhA inhibitors with high antitubercular activity. PubMed. Available at: [Link]

  • green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Mechanism of competitive action of isonicotinic acid hydrazide and vitamin B6. PubMed. Available at: [Link]

Sources

Application & Protocol Guide: Initial Characterization of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Isoniazid Analogs

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone of first-line anti-TB therapy for decades, is a prodrug that effectively targets mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2][3][4] However, its efficacy is threatened by resistance, often arising from mutations in the genes responsible for its activation (katG) or its ultimate target (inhA).[2][5]

This has spurred extensive research into modifying the INH scaffold to develop novel derivatives with potentially enhanced activity, improved pharmacokinetic properties, or the ability to circumvent existing resistance mechanisms.[1][6][7] A prominent strategy in this field is the synthesis of hydrazone derivatives.[8][9][10] The compound 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (CAS: 1620569-20-1) is one such molecule.[11][12][13][14] It is a hydrazone formed from the condensation of isoniazid and acetone.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, my objective is not merely to provide steps but to illuminate the scientific reasoning behind them, enabling researchers to execute robust, self-validating experiments to assess its potential as an anti-tubercular agent.

Principle and Hypothesized Mechanism of Action

To understand the potential of this derivative, one must first grasp the mechanism of its parent compound, isoniazid.

  • Prodrug Activation: INH is a prodrug, meaning it is inactive until it enters the mycobacterium and is chemically modified.[2][3]

  • KatG Catalysis: The mycobacterial catalase-peroxidase enzyme, KatG, activates INH.[5][9][15][16] This process generates several reactive species, including an isonicotinoyl radical.

  • Target Inhibition: This activated form covalently adducts with NAD+, forming an INH-NADH complex. This complex is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[2]

  • Cell Wall Disruption: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating fatty acids to produce mycolic acids.[2][5] By inhibiting InhA, INH effectively blocks mycolic acid synthesis, leading to the disruption of the bacterial cell wall and ultimately, cell death.[3][4]

The introduction of the propan-2-ylidene moiety creates a new chemical entity. The central hypothesis is that this derivative will retain the core pharmacophore of INH but may possess altered properties. For instance, the increased lipophilicity from the isopropyl group could potentially enhance cell wall penetration. The key question is whether this modification impedes or alters the necessary activation by KatG and subsequent inhibition of InhA.

Isoniazid_Mechanism cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium Cell Compound 2-(2-(Propan-2-ylidene) hydrazinyl)isonicotinic acid Compound_Internal Internalized Compound Compound->Compound_Internal Cell Entry KatG KatG (Catalase-Peroxidase) Compound_Internal->KatG Activation? Activated_INH Activated Isonicotinoyl Radical + NAD+ KatG->Activated_INH Generates InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Required for InhA->Inhibition Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibition->Mycolic_Acid

Caption: Hypothesized activation pathway of the Isoniazid derivative.

Primary Characterization Workflow

A logical, stepwise approach is critical for the initial assessment of any new potential antimicrobial agent. The goal is to efficiently determine two key parameters: potency against the target organism and toxicity towards host cells. This allows for the calculation of a selectivity index, a primary indicator of a compound's therapeutic potential.

Workflow Start Start: Compound Synthesis & Purification MIC_Assay Protocol 1: Antimycobacterial Activity (MIC Determination) Start->MIC_Assay Cytotoxicity_Assay Protocol 2: Mammalian Cell Cytotoxicity (CC50 Determination) Start->Cytotoxicity_Assay Data_Analysis Data Analysis MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis MIC_Result Result: MIC Value (Potency) Data_Analysis->MIC_Result CC50_Result Result: CC50 Value (Toxicity) Data_Analysis->CC50_Result SI_Calc Calculate Selectivity Index (SI) SI = CC50 / MIC MIC_Result->SI_Calc CC50_Result->SI_Calc Decision Decision Point: Promising Candidate? SI_Calc->Decision

Caption: Workflow for primary cell-based characterization.

Protocol 1: Antimycobacterial Susceptibility Testing

The Microplate Alamar Blue Assay (MABA) is a widely adopted method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. It is a colorimetric assay that uses the redox indicator resazurin (Alamar Blue) to measure metabolic activity.[17] Viable, respiring cells reduce the blue, non-fluorescent resazurin to pink, fluorescent resorufin. The MIC is defined as the lowest compound concentration that prevents this color change.[17]

Materials

  • Compound Stock: this compound dissolved in DMSO to a high concentration (e.g., 10 mg/mL).

  • Control Drugs: Isoniazid, Rifampicin.

  • Bacterial Strain: M. tuberculosis H37Rv (or a surrogate strain like M. smegmatis for initial screening).

  • Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Reagents: Alamar Blue reagent, sterile water.

  • Apparatus: Sterile 96-well flat-bottom plates, multichannel pipettes, biosafety cabinet, 37°C incubator.

Step-by-Step Methodology

  • Plate Preparation:

    • Add 200 µL of sterile water to all outer perimeter wells to prevent evaporation.

    • Add 100 µL of supplemented 7H9 broth to all inner wells (columns 2-11, rows B-G).[17]

  • Compound Serial Dilution:

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in column 2.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Causality: This creates a concentration gradient to pinpoint the lowest inhibitory concentration. Column 11 serves as the no-drug growth control.

  • Inoculum Preparation:

    • Grow mycobacteria to mid-log phase.

    • Break up clumps by vortexing with sterile glass beads and allow large clumps to settle.[17]

    • Adjust the supernatant's turbidity to a 1.0 McFarland standard with fresh broth. Dilute this suspension 1:20 in broth to achieve the final inoculum.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to all wells from columns 2 to 11. The final volume in each well is now 200 µL.

    • Self-Validation: Include a "sterility control" well (media only) and a "growth control" well (cells + media, no compound).

  • Incubation:

    • Seal the plate with a breathable sealer or place it in a secondary container with a damp paper towel.

    • Incubate at 37°C for 5-7 days for M. tuberculosis (or 24-48 hours for M. smegmatis).

  • Assay Readout:

    • Add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate for 12-24 hours.

    • Visually inspect the plate. The MIC is the lowest concentration where the well remains blue. A pink color indicates bacterial growth.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

It is imperative to determine if the compound's activity is specific to mycobacteria or if it is broadly cytotoxic. The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[18][19] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19][20]

Materials

  • Compound Stock: Same as in Protocol 1.

  • Cell Line: A relevant mammalian cell line, e.g., HepG2 (human liver carcinoma, to assess potential hepatotoxicity) or A549 (human lung carcinoma).

  • Media: Appropriate cell culture medium (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[21]

  • Apparatus: Sterile 96-well flat-bottom plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), plate reader (570 nm).

Step-by-Step Methodology

  • Cell Seeding:

    • Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.[20]

  • Compound Treatment:

    • Prepare 2x final concentrations of your compound via serial dilution in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Causality: A serial dilution is essential to generate a dose-response curve from which the CC50 can be calculated. Include a "vehicle control" (e.g., DMSO at the highest concentration used) and an "untreated control."

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO2 incubator. The duration should be relevant to the intended therapeutic exposure.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[20][22]

    • Incubate for 2-4 hours at 37°C.[20][22] Purple formazan crystals should become visible under a microscope in viable cells.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[20]

    • Agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Assay Readout:

    • Measure the absorbance at 570 nm using a microplate reader.[18][20][21]

Data Analysis and Interpretation

ParameterDefinitionHow to CalculateDesired Outcome
MIC Minimum Inhibitory Concentration: The lowest concentration of the compound that inhibits visible microbial growth.Determined by visual inspection (the last blue well in the MABA assay).As low as possible.
CC50 50% Cytotoxic Concentration: The concentration of the compound that reduces mammalian cell viability by 50%.Plot % viability vs. log(concentration) and fit a non-linear regression (dose-response) curve. The CC50 is the concentration at the inflection point.As high as possible.
SI Selectivity Index: A ratio that quantifies the compound's selective toxicity towards the pathogen over host cells.SI = CC50 / MIC SI ≥ 10 is a widely accepted benchmark for a promising hit compound in early-stage drug discovery.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
MABA: All wells turn pink Inoculum too dense; Compound inactive or insoluble; Compound degraded.Verify inoculum density; Check compound solubility in media; Prepare fresh stock solutions.
MABA: No growth in control well Inoculum not viable; Incubation time too short.Use a fresh, log-phase culture; Extend incubation time.
MTT: High background absorbance Incomplete solubilization of formazan; Contamination.Increase solubilization time/agitation; Check cultures for contamination.
MTT: Inconsistent replicates Uneven cell seeding; Pipetting errors; Edge effects in the plate.Ensure single-cell suspension before seeding; Use calibrated pipettes; Do not use outer wells for experimental data.

Conclusion and Future Directions

The preliminary characterization outlined here provides the foundational data necessary to evaluate This compound . A low MIC value against M. tuberculosis coupled with a high CC50 against a mammalian cell line (yielding a high Selectivity Index) would classify this compound as a promising "hit."

Such a result would justify advancing the compound to the next stages of the drug discovery pipeline, which could include:

  • Testing against a panel of MDR and XDR clinical isolates of M. tuberculosis.

  • Mechanism of action studies to confirm InhA as the target.[23][24][25][26][27]

  • Minimum Bactericidal Concentration (MBC) assays to determine if the compound is bacteriostatic or bactericidal.[28]

  • In vivo efficacy and toxicity studies in animal models.

This structured, hypothesis-driven approach ensures that resources are focused on compounds with the highest potential to become next-generation therapies in the fight against tuberculosis.

References

  • This compound. (n.d.). ChemUniverse. Retrieved from [Link]

  • This compound. (n.d.). LabSolutions. Retrieved from [Link]

  • Isoniazid: Mechanism of Action; Uses; Dose; side effects. (2020, March 22). YouTube. Retrieved from [Link]

  • INH drug 'Isoniazid'. (n.d.). Slideshare. Retrieved from [Link]

  • This compound. (n.d.). Cramochem. Retrieved from [Link]

  • Isoniazid. (n.d.). Pediatric Oncall. Retrieved from [Link]

  • Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. (2025, August 5). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Isoniazid? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Isoniazid. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. (2019, December 10). ACS Publications. Retrieved from [Link]

  • Sirgel, F. A., Wiid, I. J., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173-186. Retrieved from [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (n.d.). MDPI. Retrieved from [Link]

  • Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment. (n.d.). ResearchGate. Retrieved from [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography. (2020, January 27). PubMed. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. (n.d.). PubMed. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of novel and potent InhA inhibitors by an in silico screening and pharmacokinetic prediction. (2022, April 29). Taylor & Francis Online. Retrieved from [Link]

  • Isoniazid hydrazone. (n.d.). PubChem. Retrieved from [Link]

  • Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. (n.d.). Trends in Sciences. Retrieved from [Link]

  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved from [Link]

  • isoniazid. (n.d.). ClinPGx. Retrieved from [Link]

Sources

Applications of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isonicotinoyl Hydrazone Scaffold and Its Significance

Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone in the treatment of tuberculosis for decades.[1] Its discovery and application marked a significant turning point in combating Mycobacterium tuberculosis. However, the emergence of drug-resistant strains has necessitated the development of novel therapeutic agents. This has led to extensive research into the chemical modification of the isoniazid scaffold, giving rise to a prominent class of compounds: the isonicotinoyl hydrazones.

2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid is a member of this versatile class of molecules. It is formed through the condensation reaction of isoniazid and acetone. This modification, while seemingly simple, can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, which in turn can influence its biological activity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications of this compound and the broader class of isonicotinoyl hydrazones in drug discovery.

Primary Application: Antitubercular Drug Discovery

The most well-established application of isonicotinoyl hydrazones, including this compound, is in the development of new treatments for tuberculosis. The rationale behind this application stems from the need to overcome isoniazid resistance and improve the therapeutic index of existing drugs.

Mechanism of Action: Targeting Mycolic Acid Synthesis

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Many isonicotinoyl hydrazone derivatives are believed to share a similar mechanism of action, primarily targeting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. By inhibiting InhA, these compounds disrupt the integrity of the mycobacterial cell wall, leading to bacterial cell death.

Isoniazid Mechanism of Action Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Disruption

Caption: Simplified pathway of isoniazid's mechanism of action.

Overcoming Resistance

Resistance to isoniazid often arises from mutations in the katG gene, preventing the activation of the prodrug. A key advantage of developing isonicotinoyl hydrazones is the potential to bypass this activation step. Some derivatives may not require KatG activation to exert their inhibitory effect on InhA or may target other essential enzymes in the mycobacterium.

Structure-Activity Relationship and Lipophilicity

A critical factor influencing the antitubercular activity of isonicotinoyl hydrazones is their lipophilicity. The mycobacterial cell wall is rich in lipids, and increased lipophilicity can enhance the penetration of a drug into the bacterium. The addition of the propan-2-ylidene group in this compound increases its lipophilicity compared to isoniazid, which may contribute to improved antimycobacterial activity.

Quantitative Data on Isonicotinoyl Hydrazone Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various isonicotinoyl hydrazone derivatives against M. tuberculosis, illustrating the potential of this chemical class.

Compound IDSubstituent on HydrazoneM. tuberculosis StrainMIC (µM)Reference
13 4-FluorophenylRG500 (Susceptible)0.98[2]
Isoniazid -RG500 (Susceptible)1.14[2]
4 2-HydroxyphenylRG500 (Susceptible)1.92[2]
16 4-NitrophenylRG500 (Susceptible)1.86[2]
8c 5-Bromo-isatinH37Rv6.25 µg/mL[3]
8b 5-Chloro-isatinH37Rv12.50 µg/mL[3]
PCIH 2-PyridylcarboxaldehydeH37Rv0.63[4]

Emerging Applications in Drug Discovery

Beyond tuberculosis, the isonicotinoyl hydrazone scaffold has shown promise in other therapeutic areas, suggesting that this compound could be a valuable starting point for the development of novel drugs.

Anticancer Activity

Several isonicotinoyl hydrazone derivatives have demonstrated significant in vitro anticancer activity.[5] The proposed mechanisms for their anticancer effects are diverse and may include the induction of apoptosis, inhibition of cell proliferation, and chelation of essential metal ions like iron, which are crucial for cancer cell growth.

Compound IDCell LineIC50 (µM)Reference
3b HCT 116 (Colorectal Cancer)3.1[5]
3l HCT 116 (Colorectal Cancer)0.29[5]
5-Fluorouracil (Standard) HCT 116 (Colorectal Cancer)5[5]
12 HL-60 (Leukemia)<0.06[6]
14 K-562 (Leukemia)<0.06[6]
Anticonvulsant Properties

Recent studies have also explored the potential of isonicotinic acid hydrazone derivatives as anticonvulsant agents.[7][8] The mechanism of action in this context is still under investigation but may involve modulation of neurotransmitter systems or ion channels in the central nervous system. For instance, some derivatives have shown protection in the maximal electroshock (MES) seizure model.[7]

Potential Application as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" suggests a novel and exciting application in the field of targeted protein degradation. This emerging therapeutic modality utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins.[9][10]

A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[10]

PROTAC Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ubiquitination Ubiquitination POI->Ubiquitination E3 E3 Ubiquitin Ligase PROTAC->E3 E3->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The isonicotinic acid moiety of this compound could potentially serve as a ligand for either a POI or an E3 ligase. Its relatively simple structure and synthetic tractability make it an attractive scaffold for incorporation into a PROTAC design. Further research is required to identify its specific binding partners and validate its utility in this context.

Experimental Protocols

General Synthesis of Isonicotinoyl Hydrazones

This protocol provides a general method for the synthesis of isonicotinoyl hydrazones, which can be adapted for the specific synthesis of this compound.

Materials:

  • Isoniazid (or a derivative)

  • An appropriate aldehyde or ketone (e.g., acetone)

  • Ethanol (absolute or anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1 equivalent of isoniazid in a suitable volume of absolute ethanol in a round-bottom flask. Stir the solution until the isoniazid is completely dissolved. Gentle heating may be applied if necessary.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • In a separate container, dissolve 1 to 1.2 equivalents of the corresponding aldehyde or ketone (e.g., acetone) in ethanol.

  • Add the aldehyde/ketone solution dropwise to the isoniazid solution while stirring.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol) to yield the purified isonicotinoyl hydrazone.

In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for assessing the in vitro activity of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv strain

  • Test compound (e.g., this compound) dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compound in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Conclusion and Future Directions

This compound, as a representative of the isonicotinoyl hydrazone class, holds significant potential in various areas of drug discovery. While its primary application has been in the development of novel antitubercular agents, emerging evidence points towards its utility in oncology and neurology. Furthermore, its designation as a protein degrader building block opens up a new and exciting avenue for research in the field of targeted protein degradation. Future studies should focus on elucidating the specific molecular targets of this compound and its derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their full potential in preclinical and clinical settings. The versatility of the isonicotinoyl hydrazone scaffold ensures that it will remain an important area of investigation for the development of new therapeutics for years to come.

References

  • Hearn, M. J., & Cynamon, M. H. (2004). Design and synthesis of antituberculars: preparation and evaluation against Mycobacterium tuberculosis of an isoniazid Schiff base. Journal of Antimicrobial Chemotherapy, 53(2), 185–191.
  • Kumar, H. S. N., Parumasivam, T., Jumaat, F., Ibrahim, P., & Sadikun, A. (2014). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Medicinal Chemistry Research, 23(1), 269–279.
  • Pinto, M. F., Richardson, D. R., & Lane, D. J. R. (2011). Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide. Antimicrobial Agents and Chemotherapy, 55(11), 5223–5232.
  • Sinha, R., Singh, U., Khosa, R. L., & Jain, J. (2018). ANTICONVULSANT ACTIVITY OF ISONICOTINIC ACID HYDRAZONE DERIVATIVES USING MES, scPTZ AND ROTOROD NEUROTOXICITY MODELS. Journal of Applied Pharmaceutical Sciences and Research, 1(1), 1-5.
  • Grunberg, E., Leiwant, B., D'Ascensio, I. L., & Schnitzer, R. J. (1952). On the lasting protective effect of hydrazine derivatives of isonicotinic acid in the experimental tuberculosis infection of mice. Diseases of the chest, 21(4), 369–377.
  • de Souza, A. C. B., de Almeida, M. V., de Albuquerque, S., & de Souza, M. V. N. (2012). In vitro anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazide derivatives against isoniazid-resistant strains. Revista da Sociedade Brasileira de Medicina Tropical, 45(6), 754–758.
  • Popiołek, Ł., & Wujec, M. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(18), 3326.
  • Chaston, T. B., Watts, R. N., Yuan, J., Richardson, D. R., & Kalinowski, D. S. (2009). Potent antitumor activity of novel iron chelators derived from di-2-pyridylketone isonicotinoyl hydrazone involves fenton-derived free radical generation. Clinical cancer research : an official journal of the American Association for Cancer Research, 15(22), 6925–6935.
  • Lovejoy, D. B., & Richardson, D. R. (2014). Structure-activity relationships of novel salicylaldehyde isonicotinoyl hydrazone (SIH) analogs: iron chelation, anti-oxidant and cytotoxic properties. Chemical biology & drug design, 84(5), 529–541.
  • Mishra, A., et al. (2022). Rational Design and Antimycobacterial Evaluation of Aryl Sulfonamide–Linked Isoniazid Hydrazones Against Mycobacterium Tuberculosis. Chemistry & Biodiversity, 19(11), e202200639.
  • Sinha, R., et al. (2018). ANTICONVULSANT ACTIVITY OF ISONICOTINIC ACID HYDRAZONE DERIVATIVES USING MES, scPTZ AND ROTOROD NEUROTOXICITY MODELS. Journal of Applied Pharmaceutical Sciences and Research, 1(1).
  • View of ANTICONVULSANT ACTIVITY OF ISONICOTINIC ACID HYDRAZONE DERIVATIVES USING MES, scPTZ AND ROTOROD NEUROTOXICITY MODELS. (n.d.). Retrieved January 19, 2026, from [Link].

  • Zhivkova, Z., & Atanasova, M. (2022). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules, 27(19), 6296.
  • Lemmerer, A., & Govender, K. (2023). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. Acta crystallographica.
  • Özbek, N., Alyar, S., Alyar, H., & Necefoğlu, H. (2011). N′-(Propan-2-ylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874.
  • Sinha, R., et al. (2018). ANTICONVULSANT ACTIVITY OF ISONICOTINIC ACID HYDRAZONE DERIVATIVES USING MES, scPTZ AND ROTOROD NEUROTOXICITY MODELS. Request PDF.
  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Medicinal chemistry research, 14(1-3), 27-43.
  • Lemmerer, A., & Esterhuysen, C. (2012). Cinnamic acid hydrogen bonds to isoniazid and N'-(propan-2-ylidene)isonicotinohydrazide, an in situ reaction product of isoniazid and acetone. Acta crystallographica.
  • Swamy, G. N., et al. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 434-441.
  • HYDRAZINE derivatives if isonicotinic acid. (1952). Indian medical journal, 46(6), 148–149.
  • Siddiqui, N., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug development research, 77(7), 379–392.
  • Békés, M., Langley, D. R., & Crews, C. M. (2021). PROTAC targeted protein degraders: the past is prologue. Nature reviews. Drug discovery, 20(3), 181–200.
  • Sun, X., Wang, J., & Rao, Y. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in pharmacology, 12, 691129.
  • Lee, H., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced science (Weinheim, Baden-Wurttemberg, Germany), 10(29), e2303031.
  • Bernstein, J. (1952). The Effect of Hydrazine Derivatives of Isonicotinic Acid on the Infection of Mice with M. Tuberculosis Var. Bovis. The Yale journal of biology and medicine, 24(5), 359–365.
  • Varshavsky, A. (2011). Targeting proteins for degradation. The FEBS journal, 278(22), 4227–4234.
  • Singh, A., et al. (2024). Structural analysis of isonicotinic hydrazide Basic units. World Journal of Biology Pharmacy and Health Sciences, 18(02), 241–248.
  • Zhao, Q., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Acta pharmaceutica Sinica. B, 13(2), 523–544.
  • Ward, C. C., et al. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Journal of the American Chemical Society, 144(42), 19488–19500.
  • Sun, X., & Rao, Y. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Future medicinal chemistry, 12(2), 157–181.

Sources

Application Note: Characterization of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid for Novel E3 Ligase Recruitment in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Frontier of Targeted Protein Degradation and the Quest for Novel E3 Ligase Ligands

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] The success of a PROTAC is critically dependent on the efficacy of its E3 ligase-recruiting ligand.[4] While ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) have been instrumental in the field's advancement, the human genome encodes over 600 putative E3 ligases, representing a vast and largely untapped resource for developing next-generation degraders with enhanced tissue specificity and novel substrate scope.[5][6]

This application note presents a comprehensive guide to the characterization of novel E3 ligase ligands, using the readily available building block, 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid , as a case study. This molecule, identified as a "Protein Degrader Building Block"[7], represents a potential starting point for the development of novel E3 ligase recruiters. We will provide a logical workflow, from initial binding validation to cellular degradation assessment, complete with detailed protocols and the scientific rationale behind each experimental step. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the toolkit of E3 ligases for TPD.

The Candidate Molecule: this compound

Chemical Structure Compound Information
IUPAC Name: this compound
Synonyms: 2-(2-propan-2-ylidenehydrazinyl)pyridine-4-carboxylic acid, 2-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine-4-carboxylic acid[8]
CAS Number: 1620569-20-1
Molecular Formula: C₉H₁₁N₃O₂[8]
Molecular Weight: 193.20 g/mol [8]

The isonicotinic acid scaffold and its derivatives have been explored for various biological activities.[9][10] The hydrazone linkage in "this compound" provides a potential point of interaction with protein targets, making it an intriguing candidate for a novel E3 ligase ligand. The following sections outline a systematic approach to validate its potential as a recruiter for a specific E3 ligase.

Experimental Workflow for Characterization of a Novel E3 Ligase Ligand

The characterization of a novel E3 ligase ligand is a multi-step process that begins with confirming direct binding to the target E3 ligase and culminates in demonstrating its ability to induce the degradation of a target protein in a cellular context when incorporated into a PROTAC.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation A E3 Ligase Binding Assay B Ternary Complex Formation Assay A->B Confirmation of Direct Binding C Cell-Based Protein Degradation Assay B->C D Determination of DC50 and Dmax C->D Quantification of Degradation

Figure 1: A streamlined workflow for the characterization of a novel E3 ligase ligand, progressing from initial biochemical validation to cellular functional assessment.

Part 1: Biochemical Characterization

E3 Ligase Binding Assay

The foundational step is to confirm direct binding of the candidate molecule to a specific E3 ligase. Several biophysical techniques can be employed for this purpose. Here, we detail a protocol for an AlphaScreen-based competition assay, a high-throughput method suitable for screening and affinity determination.[11]

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When in close proximity, a singlet oxygen molecule generated by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. In this assay, a known biotinylated ligand for the E3 ligase and a GST-tagged E3 ligase are used. The binding of these components brings streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads together, generating a signal. A competing ligand, such as our candidate molecule, will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

Protocol: AlphaScreen-based E3 Ligase Binding Competition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Reconstitute recombinant GST-tagged E3 ligase and a known biotinylated ligand for that E3 ligase in the assay buffer.

    • Prepare a stock solution of "this compound" in DMSO.

    • Prepare serial dilutions of the candidate molecule in assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 5 µL of the serially diluted candidate molecule or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the GST-tagged E3 ligase solution.

    • Add 5 µL of the biotinylated ligand solution.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Bead Addition:

    • Prepare a mixture of streptavidin-coated donor beads and anti-GST antibody-coated acceptor beads in the assay buffer.

    • Add 10 µL of the bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the candidate molecule's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the candidate molecule required to inhibit 50% of the binding between the E3 ligase and the biotinylated ligand.

Hypothetical Data: E3 Ligase Binding Affinity
E3 Ligase Target IC₅₀ (µM)
E3 Ligase X5.2
E3 Ligase Y> 100
E3 Ligase Z25.8

Interpretation of Results: A low IC₅₀ value suggests that "this compound" binds to the specific E3 ligase with high affinity. Further biophysical methods, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to validate the binding and determine the kinetic parameters (kₒₙ, kₒff) and thermodynamic profile of the interaction.

Ternary Complex Formation Assay

Once direct binding is established, the next critical step is to demonstrate that the ligand, when incorporated into a PROTAC, can induce the formation of a stable ternary complex between the E3 ligase and a POI.[12][13]

Principle: We will use a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay in live cells to monitor the formation of the ternary complex.[13][14] In this system, the POI is fused to a NanoLuc® luciferase (the donor), and the E3 ligase is fused to a HaloTag® that is labeled with a fluorescent ligand (the acceptor). Upon formation of the ternary complex induced by the PROTAC, the donor and acceptor are brought into close proximity, resulting in energy transfer and a detectable BRET signal.

Protocol: NanoBRET™ Ternary Complex Formation Assay

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-E3 ligase fusion.

  • HaloTag® Labeling:

    • After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 4 hours to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment:

    • Prepare serial dilutions of a PROTAC molecule that incorporates "this compound" as the E3 ligase ligand and a known binder for the POI.

    • Add the diluted PROTAC or DMSO (vehicle control) to the cells.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration.

    • The resulting bell-shaped curve, known as the "hook effect," is characteristic of ternary complex formation, where at high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, leading to a decrease in the ternary complex and the BRET signal.[13]

G cluster_0 Ternary Complex Formation POI Protein of Interest (POI) - NanoLuc® Fusion Ternary Ternary Complex POI->Ternary PROTAC PROTAC (with candidate ligand) PROTAC->Ternary E3 E3 Ligase - HaloTag® Fusion E3->Ternary BRET BRET Ternary->BRET BRET Signal

Figure 2: Schematic representation of the NanoBRET™ assay for detecting PROTAC-induced ternary complex formation.

Part 2: Cellular Validation

Cell-Based Protein Degradation Assay

The ultimate validation of an E3 ligase ligand is its ability to induce the degradation of a target protein when incorporated into a PROTAC. Western blotting is a robust and widely used method for quantifying changes in protein levels.[1]

Principle: Cells are treated with the PROTAC molecule, and the level of the target protein is assessed by Western blot analysis. A decrease in the protein band intensity in treated cells compared to control cells indicates successful degradation.

Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line that expresses the POI) in a 6-well plate.

    • Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (a PROTAC with an inactive E3 ligase ligand).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the POI band intensity to the loading control band intensity.

Determination of DC₅₀ and Dₘₐₓ

From the quantitative Western blot data, two key parameters can be determined to characterize the potency and efficacy of the PROTAC.[1]

  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

Data Analysis:

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

  • Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Hypothetical Data: PROTAC Performance
Parameter Value
DC₅₀ 0.5 µM
Dₘₐₓ 95%

Interpretation of Results: A low DC₅₀ value and a high Dₘₐₓ value indicate a potent and efficacious PROTAC, validating "this compound" as a functional E3 ligase ligand.

Conclusion and Future Directions

This application note has outlined a comprehensive and logical workflow for the characterization of "this compound" as a potential novel E3 ligase ligand for targeted protein degradation. By following the detailed protocols for E3 ligase binding assays, ternary complex formation assays, and cellular protein degradation studies, researchers can systematically evaluate the potential of this and other candidate molecules. The discovery and validation of new E3 ligase ligands are paramount to expanding the scope and therapeutic potential of TPD. The methodologies described herein provide a robust framework for these crucial endeavors, ultimately contributing to the development of novel therapeutics for a wide range of diseases.

References

  • Yang, J., et al. (2020). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols. Available at: [Link]

  • BenchChem. (2025). Application Note & Protocol: Cell-Based Protein Degradation Assay Using Western Blot. BenchChem.
  • Yang, J., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols, 2(1), 100288. Available at: [Link]

  • Springer Nature Experiments. (2017). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
  • BenchChem. (2025).
  • Yang, J., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay.
  • Domainex. (n.d.).
  • Promega Corporation. (n.d.). Ternary Complex Formation.
  • LifeSensors. (n.d.).
  • Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(3), 101533.
  • Mahan, S. D., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Protocols.
  • Steinebach, C., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(1), 158-172.
  • Profacgen. (n.d.). E3 ligase activity assay. Profacgen.
  • Scott, B., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 681, 41-59.
  • Marineau, J. J., & Johnson, D. S. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23-39.
  • Eurofins Discovery. (2023). Identify & Characterize New, Potent & Selective Ligands with E3scan Ligand-Binding Assay Technology. YouTube.
  • Steinebach, C., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development.
  • Abcam. (n.d.). Western blot protocol for low abundance proteins. Abcam.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad.
  • Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 967-976.
  • Northwestern University. (2024). Compounds and methods of identifying novel E3 ligases for targeted protein degradation. Northwestern University Technology Transfer.
  • LabSolutions. (n.d.). This compound. LabSolutions.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(23), 7801.
  • Shah, M. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(15), 4987.
  • Sun, X., & Rao, Y. (2020). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology, 11, 107.
  • Lee, H., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science, 10(15), 2207390.
  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
  • Morita, Y., & Natsume, T. (2024). Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species. International Journal of Molecular Sciences, 25(2), 1017.
  • Chen, Y., et al. (2021). E3 Ubiquitin Ligases: Potential Therapeutic Targets for Skeletal Pathology and Degeneration. Frontiers in Cell and Developmental Biology, 9, 711103.
  • Zheng, H., et al. (2021). E3 ubiquitin ligases: styles, structures and functions.
  • Xconomy and Eurofins Discovery. (2020).
  • Wolan, D. W., & Timmer, J. C. (2019). End-binding E3 ubiquitin ligases enable protease signaling. FEBS Journal, 286(19), 3783-3796.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (CAS: 1620569-20-1).[1] This document is designed for researchers and drug development professionals, providing in-depth troubleshooting advice, FAQs, and a validated experimental protocol. Our goal is to move beyond simple instructions and explain the underlying chemical principles to empower you to resolve challenges in your synthesis workflow.

Section 1: Synthesis Overview and Mechanism

The target molecule is a hydrazone derivative of isonicotinic acid. The synthesis is a classic condensation reaction between a hydrazine-substituted pyridine carboxylic acid and a ketone (propan-2-one, or acetone).[2] This reaction is fundamental in the creation of libraries of isoniazid-related compounds, which are explored for their potential antitubercular activity.[3][4]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of acetone. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water, often facilitated by an acid catalyst, to form the stable C=N double bond of the hydrazone product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 2-Hydrazinylisonicotinic Acid Intermediate Carbinolamine Intermediate Reactant1->Intermediate + Acetone (Nucleophilic Attack) Reactant2 Acetone (Propan-2-one) Reactant2->Intermediate Product This compound Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: Reaction mechanism for hydrazone formation.

Section 2: Standard Experimental Protocol

This protocol outlines a standard procedure for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 1: Reagent Properties and Stoichiometry
ReagentFormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-Hydrazinylisonicotinic AcidC₆H₇N₃O₂153.14101.01.53 g
AcetoneC₃H₆O58.08121.20.88 mL
Ethanol (Solvent)C₂H₅OH---25 mL
Glacial Acetic Acid (Catalyst)CH₃COOH---2-3 drops
Step-by-Step Methodology
  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.53 g (10 mmol) of 2-hydrazinylisonicotinic acid in 25 mL of ethanol. Stir at room temperature until fully dissolved.

  • Addition of Ketone: To this solution, add 0.88 mL (12 mmol) of acetone.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C). Maintain reflux with stirring for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The disappearance of the starting hydrazine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product should precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate twice with 10 mL of cold ethanol to remove unreacted starting materials and catalyst.[4]

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): If the product's purity is insufficient (as determined by NMR or melting point), it can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

troubleshooting_workflow start_node Problem Encountered q1 Low or No Yield? start_node->q1 Low or No Yield? q2 Impure Product? start_node->q2 Impure Product? q3 Oily Product / Fails to Crystallize? start_node->q3 Oily Product / Fails to Crystallize? q_node q_node a_node a_node a1_1 Cause: Reaction equilibrium unfavorable or product hydrolysis. Hydrazone formation is reversible and susceptible to hydrolysis, especially in acidic, aqueous conditions. [1, 5] q1->a1_1 Yes a1_2 Solution 1: Check Reagent Quality. Ensure starting materials are pure and solvents are anhydrous. a1_1->a1_2 a1_3 Solution 2: Drive Equilibrium. Use a slight excess of acetone (1.2-1.5 eq). Monitor reaction by TLC to avoid prolonged heating which can cause degradation. a1_2->a1_3 a2_1 Cause: Incomplete reaction or inefficient removal of starting materials. q2->a2_1 Yes a2_2 Solution: Enhance Purification. Wash the filtered solid with cold solvent. Recrystallize from a minimal amount of hot ethanol. [2] If impurities persist, consider column chromatography on silica gel. [2] a2_1->a2_2 a3_1 Cause: Product has high solubility in the solvent or presence of impurities inhibiting lattice formation. q3->a3_1 Yes a3_2 Solution: Induce Precipitation. Reduce solvent volume under vacuum. Try adding an anti-solvent (e.g., cold hexanes) dropwise to the ethanol solution. Scratch the inside of the flask with a glass rod to create nucleation sites. a3_1->a3_2

Caption: A workflow for troubleshooting common synthesis issues.

Q: My reaction yielded very little or no product. What went wrong?

A: Low yield is often traced back to issues with reaction equilibrium or product stability.

  • Causality: Hydrazone formation is a reversible equilibrium reaction. The presence of water can drive the reaction backward through hydrolysis, breaking the product down into its starting materials.[2] This hydrolysis is catalyzed by acid.[5][6]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure your 2-hydrazinylisonicotinic acid and acetone are pure. Use anhydrous ethanol, as water will shift the equilibrium away from the product.

    • Optimize Reaction Time: Monitor the reaction by TLC. Over-refluxing can sometimes lead to degradation of the product or starting material.

    • Control pH: While an acid catalyst is beneficial, too much acid can accelerate the reverse hydrolytic reaction.[5] Ensure you are only using a catalytic amount (a few drops).

    • Drive the Equilibrium: According to Le Châtelier's principle, you can shift the equilibrium toward the product by using a slight excess (1.2-1.5 equivalents) of one reactant, typically the less expensive and more easily removed one (acetone).

Q: The final product appears discolored or shows multiple spots on TLC. How can I improve its purity?

A: This indicates the presence of unreacted starting materials or side products.

  • Causality: If the reaction did not go to completion, unreacted 2-hydrazinylisonicotinic acid will remain. Inefficient washing may fail to remove the acid catalyst or other soluble impurities.

  • Troubleshooting Steps:

    • Thorough Washing: Ensure the filtered product is washed adequately with cold ethanol. Using warm solvent may cause some of your product to redissolve.

    • Recrystallization: This is the most effective method for purifying solid products. Dissolve your crude product in a minimal amount of hot ethanol and allow it to cool slowly. Pure crystals will form, leaving impurities behind in the solution.[3]

    • Chromatography: For stubborn impurities or oily products that are difficult to crystallize, column chromatography on silica gel is a reliable alternative.[3]

Q: My product oiled out instead of precipitating as a solid. What should I do?

A: Oiling out occurs when the product is insoluble in the solvent at a given temperature but its melting point is below that temperature. Impurities can also disrupt crystal lattice formation.

  • Causality: The product may be too soluble in the reaction solvent even when cooled, or impurities may be acting as a eutectic contaminant.

  • Troubleshooting Steps:

    • Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the product concentration.

    • Induce Crystallization: After cooling the concentrated solution in an ice bath, try scratching the inside of the flask with a glass rod below the solvent line. This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Use an Anti-Solvent: While stirring the ethanol solution, slowly add a solvent in which your product is insoluble (an "anti-solvent"), such as cold hexanes or diethyl ether, until persistent cloudiness appears. Then, allow it to stand and crystallize.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst necessary for this reaction? The acid catalyst protonates the carbonyl oxygen of acetone. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine nitrogen, thereby increasing the reaction rate.

Q2: Can I use a different solvent? Yes. Alcohols like methanol or isopropanol are commonly used for this type of condensation.[7] The choice of solvent can influence the solubility of the reactants and the product, which affects reaction rate and ease of isolation. Isoniazid itself, a related compound, is most soluble in methanol.[8]

Q3: How stable is the final hydrazone product? Hydrazones are generally stable but are susceptible to hydrolysis, especially at low pH (acidic conditions).[5][9] For long-term storage, the purified solid product should be kept in a cool, dry, and dark environment to prevent degradation.

Q4: What are the key spectroscopic signals to look for to confirm product formation?

  • ¹H NMR: You should see the disappearance of the -NH₂ protons from the starting hydrazine. New signals corresponding to the two methyl groups from the acetone moiety will appear as a singlet (or two singlets if rotation is hindered).

  • IR Spectroscopy: Look for the appearance of a characteristic C=N (imine) stretching vibration, typically in the 1570-1620 cm⁻¹ range.[10] The N-H stretch from the starting material should diminish or disappear.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (193.20 g/mol ).[11]

Q5: Is this compound related to the drug Isoniazid? Yes. It is a structural derivative. Isoniazid is isonicotinic acid hydrazide.[12] The target molecule is a hydrazone formed from a hydrazine-substituted isonicotinic acid. Both belong to a class of compounds investigated for activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[4][13] The core mechanism of action for isoniazid involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[7][12]

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Wikipedia. (2023). Hydrazone. Wikipedia. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid? Patsnap Synapse. [Link]

  • Oakwood Chemical. (n.d.). This compound, min 95%. Oakwood Chemical. [Link]

  • Wikipedia. (2023). Isoniazid. Wikipedia. [Link]

  • Al-Omar, M. A. (2020). Novel isoniazid derivative as promising antituberculosis agent. PMC. [Link]

  • Bernadou, J., Nguyen, M., & Meunier, B. (2001). [The mechanism of action of isoniazid. A chemical model of activation]. Annales Pharmaceutiques Françaises, 59(5), 331–337. [Link]

  • Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide.
  • Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide.
  • Delgado, D. R., et al. (2024). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Link]

  • International Journal for Scientific Research & Development. (2023). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-(propan-2-ylidene)hydrazinyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific hydrazone formation reaction. Our goal is to empower you with the knowledge to improve your reaction yields, ensure product purity, and confidently address common experimental challenges.

Introduction to the Synthesis

The synthesis of this compound is a condensation reaction between isonicotinic acid hydrazide (isoniazid) and acetone. This reaction forms a hydrazone, a functional group of significant interest in medicinal chemistry due to its diverse biological activities. While the reaction appears straightforward, achieving high yields and purity requires careful control of several experimental parameters. This guide will delve into the critical aspects of this synthesis, providing both theoretical understanding and practical advice.

The overall reaction is as follows:

reaction cluster_reactants Reactants cluster_products Products Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Product This compound Isoniazid->Product + Acetone Acetone Acetone->Product + Water Water Product->Water + troubleshooting start Low Product Yield check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Starting Material (Isoniazid) Present? check_tlc->sm_present no_sm No Starting Material Present sm_present->no_sm No extend_rxn Extend Reaction Time / Increase Temperature Moderately sm_present->extend_rxn Yes workup_issue Product Lost During Workup/Purification? no_sm->workup_issue extend_rxn->check_tlc check_ph Check Reaction pH ph_ok pH in 4-6 Range? check_ph->ph_ok adjust_ph Adjust pH with Acetic Acid ph_ok->adjust_ph No check_reagents Verify Purity of Starting Materials ph_ok->check_reagents Yes adjust_ph->extend_rxn workup_issue->check_ph No optimize_cryst Optimize Recrystallization (Solvent, Cooling Rate) workup_issue->optimize_cryst Yes end Improved Yield optimize_cryst->end check_reagents->end

Technical Support Center: Stability and Troubleshooting of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid and related hydrazone-based linkers. This guide is designed to provide in-depth, field-proven insights into the stability of this linker and to offer practical troubleshooting advice for common experimental challenges. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and ensure the integrity and reproducibility of your results.

Introduction to this compound Linkers

This compound is a member of the hydrazone linker family, a class of chemical moieties widely employed in drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs). The core utility of hydrazone linkers lies in their pH-sensitive nature; they are designed to be stable at physiological pH (around 7.4) but to undergo hydrolysis and cleave under the mildly acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).[1][2] This property allows for the targeted release of a payload (e.g., a cytotoxic drug) within the target cell, minimizing systemic exposure and off-target toxicity.[3]

The specific linker, this compound, is formed from the condensation of isonicotinic acid hydrazide and acetone. Understanding its stability profile is critical for the successful design and execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound linkers?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the hydrazone bond.[4] This reaction results in the cleavage of the linker, releasing the conjugated payload and regenerating the precursor ketone (acetone) and isonicotinic acid hydrazide. The hydrolysis is initiated by the protonation of the imine nitrogen, followed by a nucleophilic attack by water.[5]

Q2: At what pH range should I be most concerned about the stability of my conjugate?

A2: You should anticipate significant instability at pH values below 6.5. Hydrazone linkers are intentionally designed to be labile in acidic environments to facilitate drug release inside cells.[1][2] Conversely, they exhibit greater stability at neutral to slightly alkaline pH (7.0-8.0).

Q3: How does the structure of the ketone precursor (acetone in this case) affect stability?

A3: The stability of a hydrazone linker is influenced by the electronic and steric properties of the aldehyde or ketone it is derived from. Hydrazones formed from aliphatic ketones, such as acetone, are generally more susceptible to hydrolysis than those derived from aromatic ketones.[5] Aromatic systems can offer resonance stabilization to the C=N bond, making it less prone to cleavage.[5]

Q4: Can I expect any degradation at physiological pH (7.4)?

A4: While significantly more stable than in acidic conditions, some slow hydrolysis can still occur at pH 7.4, especially over extended incubation periods.[6] This can lead to premature payload release, which is a critical consideration in the development of ADCs, as it can contribute to off-target toxicity.[3] The rate of this hydrolysis is compound-specific and should be experimentally determined.

Q5: Are there other potential degradation pathways besides hydrolysis?

A5: While hydrolysis is the most common, oxidation and reduction of the hydrazone moiety are also possible, though generally less prevalent under typical biological conditions.[7] Additionally, in complex biological media like plasma, interactions with other molecules can potentially catalyze degradation.[8][9] Another consideration is the potential for hydrazones to react with each other to form azines, especially at high concentrations.[10]

Troubleshooting Guide

Issue 1: Premature Cleavage of the Linker in Neutral Buffer or Plasma

Symptoms:

  • Appearance of free payload in HPLC or LC-MS analysis of samples incubated at pH 7.4.

  • Reduced efficacy of the conjugate in vitro or in vivo, potentially coupled with increased off-target toxicity.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inherent Instability The specific hydrazone formed from acetone may have a higher intrinsic hydrolysis rate at neutral pH than desired.1. Quantify the Instability: Perform a plasma stability assay (see Protocol 1) to determine the half-life of the conjugate at 37°C in plasma. 2. Structural Modification: If the instability is unacceptable, consider synthesizing an analog using a more stabilizing ketone, such as an aromatic ketone, which can increase stability.[5] 3. Formulation Optimization: For in vitro experiments, consider if a slightly higher pH (e.g., 7.6-7.8) for short-term storage or assays is feasible and improves stability without compromising the biological system.
Catalysis by Buffer Components Certain buffer components or impurities can catalyze hydrolysis.1. Buffer Screening: Test the stability of your conjugate in different buffer systems (e.g., phosphate vs. TRIS vs. HEPES) to identify any catalytic effects. 2. Purity of Reagents: Ensure all buffer components are of high purity.
Enzymatic Cleavage While less common for the hydrazone bond itself, plasma enzymes could potentially play a role.1. Heat-Inactivated Plasma: Compare the stability in normal plasma versus heat-inactivated plasma. A significant difference would suggest enzymatic involvement.
Issue 2: Incomplete or No Cleavage at Target Acidic pH

Symptoms:

  • Lack of payload release when the conjugate is incubated in an acidic buffer (e.g., pH 5.0).

  • Low potency in cell-based assays where the conjugate is expected to be internalized and trafficked to acidic compartments.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficiently Acidic Environment The local pH in the endosome/lysosome may not be as low as required for rapid cleavage, or the in vitro acidic buffer may be incorrectly prepared.1. Verify Buffer pH: Accurately measure the pH of your acidic buffer at the temperature of the experiment. 2. Time-Course Experiment: Perform a time-course study at the target pH to ensure you are incubating for a sufficient duration to observe cleavage. 3. Cellular Trafficking: In cell-based assays, confirm that the conjugate is being internalized and trafficked to acidic compartments using imaging techniques with a fluorescently labeled version of your conjugate.
Steric Hindrance The site of conjugation on the carrier molecule (e.g., an antibody) might sterically hinder the approach of water to the hydrazone bond.1. Review Conjugation Strategy: If using random conjugation methods (e.g., to lysines), the resulting product is a heterogeneous mixture. Site-specific conjugation can provide a more homogeneous product and may allow for positioning the linker at a more accessible site.
Aggregation The conjugate may be aggregating, which can mask the linker and prevent hydrolysis.1. Assess Aggregation: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to check for aggregation of the conjugate. 2. Formulation Adjustment: If aggregation is present, screen different buffer conditions (e.g., varying ionic strength, including excipients) to find a formulation that maintains monomeric conjugate.
Issue 3: Inconsistent Results and Poor Reproducibility

Symptoms:

  • High variability in the measured stability or activity of the conjugate between different batches or experiments.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inconsistent Drug-to-Linker Ratio For macromolecules, variations in the number of linkers per molecule can affect overall properties.1. Characterize Each Batch: Determine the drug-to-linker ratio for every new batch of conjugate using methods like UV-Vis spectroscopy or mass spectrometry.
Impure Starting Materials The presence of unreacted starting materials or side products can interfere with the experiment.1. Purity Analysis: Confirm the purity of the this compound linker and the payload before conjugation using HPLC and NMR. 2. Purification of Conjugate: Ensure the final conjugate is thoroughly purified to remove any unconjugated linker or payload.
Storage and Handling Issues The linker can degrade during storage if not handled properly.1. Proper Storage: Store the linker and the final conjugate under inert gas (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -80°C) and protected from light. 2. Avoid Freeze-Thaw Cycles: Aliquot solutions of the conjugate to minimize freeze-thaw cycles. 3. Fresh Solutions: Prepare fresh dilutions in buffer for each experiment from a concentrated stock.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of a conjugate linked via this compound in plasma.

  • Preparation:

    • Thaw human (or other species) plasma at 37°C.

    • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

    • Prepare an acidic "stop solution" to quench the reaction and stabilize the sample for analysis (e.g., acetonitrile with 1% formic acid).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test conjugate into the plasma at a final concentration typically between 1-10 µM. The final concentration of the organic solvent should be low (<1%) to avoid protein precipitation.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma/conjugate mixture.

  • Sample Quenching and Processing:

    • Immediately add the withdrawn aliquot to a tube containing the cold stop solution (typically a 3:1 ratio of stop solution to plasma). This will precipitate the plasma proteins and stop further hydrolysis.

    • Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of released payload and remaining intact conjugate over time.

    • Calculate the half-life (t½) of the conjugate in plasma.

Visualization of Key Concepts

Workflow for Troubleshooting Premature Linker Cleavage

Caption: Troubleshooting workflow for premature linker cleavage.

Mechanism of Acid-Catalyzed Hydrolysis

G cluster_0 Acidic Environment (e.g., Lysosome) Hydrazone_Linker R1-C(R2)=N-NH-R3 Protonation Protonation of Imine Nitrogen Hydrazone_Linker->Protonation + H+ Protonated_Intermediate R1-C(R2)=N(H+)-NH-R3 Protonation->Protonated_Intermediate Water_Attack Nucleophilic Attack by H2O Protonated_Intermediate->Water_Attack + H2O Tetrahedral_Intermediate Tetrahedral Intermediate Water_Attack->Tetrahedral_Intermediate Cleavage Bond Cleavage Tetrahedral_Intermediate->Cleavage Products Ketone (R1-CO-R2) + Hydrazine (H2N-NH-R3) Cleavage->Products

Caption: Simplified mechanism of hydrazone linker hydrolysis.

References

  • Cho, H., et al. (2018). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research. Available from: [Link]

  • Lu, J., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release. Available from: [Link]

  • Barman, S., et al. (2016). Hydrazone linkages in pH responsive drug delivery systems. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • S, S., & K, K. (2021). ADVANCES OF HYDRAZONE LINKER IN POLYMERIC DRUG DELIVERY. Journal of Critical Reviews. Available from: [Link]

  • Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. Available from: [Link]

  • Kovarikova, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Skarkova, J., et al. (2005). HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Giebułtowicz, J., et al. (2022). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Molecules. Available from: [Link]

  • Harris, T. D., et al. (2001). Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99mTc-labeled Radiopharmaceuticals. Bioconjugate Chemistry. Available from: [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs. Available from: [Link]

  • Kovarikova, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. ResearchGate. Available from: [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell. Available from: [Link]

  • ResearchGate. (2025). Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... | Download Scientific Diagram. Available from: [Link]

  • Cistrone, P. A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals. Available from: [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Chemical modification of proteins with photocleavable groups. Current Protocols in Protein Science. Available from: [Link]

Sources

Technical Support Center: 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid. This molecule, a hydrazone formed by the condensation of isoniazid and acetone, is of interest in various research fields, including the development of new therapeutic agents. Due to the nature of its hydrazone linkage, this compound and its synthesis are susceptible to specific side reactions and degradation pathways that can impact experimental outcomes, purity, and stability.

This guide provides a comprehensive resource in a question-and-answer format to troubleshoot common issues, understand the underlying chemistry of side product formation, and ensure the integrity of your research.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during the synthesis, purification, or analysis of this compound.

Question 1: I'm seeing unexpected peaks in my HPLC analysis after synthesis. What are they, and how can I get rid of them?

Answer:

Unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram typically originate from unreacted starting materials, hydrolysis of the target compound, or side products from secondary reactions. The most common culprits are:

  • Isoniazid (Isonicotinic acid hydrazide): Unreacted starting material.

  • Isonicotinic Acid: A common impurity in the isoniazid starting material or a degradation product.

  • Acetone Self-Condensation Products: Such as diacetone alcohol or mesityl oxide, especially under basic conditions.

Troubleshooting Workflow:

The logical flow to identify and resolve these impurities is outlined below.

G cluster_0 Problem Identification cluster_1 Analysis & Identification cluster_2 Source Determination & Resolution start Unexpected Peak in HPLC co_inject Co-inject with Standards (Isoniazid, Isonicotinic Acid) start->co_inject lcms Perform LC-MS Analysis start->lcms nmr Analyze Crude Product by ¹H NMR start->nmr hydrolysis Peak Matches Isoniazid? Likely Hydrolysis co_inject->hydrolysis impurity Peak Matches Isonicotinic Acid? Likely Starting Material Impurity co_inject->impurity acetone_side_product Mass matches Acetone Dimer? Likely Acetone Self-Condensation lcms->acetone_side_product nmr->hydrolysis nmr->acetone_side_product optimize_rxn Optimize Reaction: - Adjust stoichiometry - Reduce reaction time/temp hydrolysis->optimize_rxn Yes check_sm Verify Purity of Starting Isoniazid impurity->check_sm Yes optimize_acetone Optimize Reaction: - Control temperature - Adjust pH (avoid strong base) acetone_side_product->optimize_acetone Yes repurify Re-purify Product (Recrystallization or Chromatography) optimize_rxn->repurify check_sm->repurify optimize_acetone->repurify

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Detailed Steps:

  • Co-injection with Standards: The most straightforward method is to co-inject your sample with authentic standards of isoniazid and isonicotinic acid. If a peak increases in area, you have confirmed its identity.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry will provide the molecular weight of the impurity. This is particularly useful for identifying unexpected side products.

    • Expected MW: this compound: 193.2 g/mol

    • Isoniazid: 137.14 g/mol

    • Diacetone alcohol (acetone dimer): 116.16 g/mol

    • Mesityl oxide (dehydrated acetone dimer): 98.14 g/mol

  • Purification: If impurities are confirmed, recrystallization is often effective. A solvent system like ethanol/water can be a good starting point. For more challenging separations, column chromatography on silica gel may be necessary.

Question 2: My product yield is consistently low. What reaction parameters should I investigate?

Answer:

Low yields are often traced back to incomplete reaction, product degradation (hydrolysis), or unfavorable equilibrium. The formation of the hydrazone is a reversible condensation reaction.

ReactionEquilibrium Isoniazid Isoniazid plus + Isoniazid->plus Acetone Acetone equilibrium Acetone->equilibrium plus->Acetone Product 2-(2-(Propan-2-ylidene)hydrazinyl) isonicotinic acid plus2 + Product->plus2 Water Water plus2->Water equilibrium->Product

Caption: Reversible condensation reaction forming the target hydrazone.

Key Parameters to Optimize:

  • Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing water will drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate.

  • pH Control: The reaction is typically catalyzed by acid. However, strongly acidic conditions can significantly accelerate the hydrolysis of the hydrazone product.[1][2] Aim for a mildly acidic pH (e.g., 4-5) using a catalyst like acetic acid.

  • Stoichiometry: While a 1:1 molar ratio of isoniazid to acetone is theoretically required, using a slight excess of acetone can help push the reaction to completion. However, be aware that a large excess can promote acetone self-condensation.

  • Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Overly long reaction times or high temperatures can lead to degradation and the formation of side products.

ParameterRecommendationRationale
Solvent Ethanol, MethanolGood solubility for reactants; allows for easy removal post-reaction.
Catalyst Acetic Acid (catalytic amount)Provides the necessary acidic environment without being overly harsh, minimizing product hydrolysis.
Temperature RefluxGenerally sufficient to drive the reaction without excessive degradation. Monitor for side product formation.
Water Removal Optional (Dean-Stark)Can significantly improve yield by shifting the reaction equilibrium to the product side.
Question 3: My final product is degrading upon storage. What are the best storage conditions?

Answer:

The primary degradation pathway for your compound is hydrolysis of the hydrazone bond.[1][3] This is accelerated by the presence of water and acid.

Primary Degradation Pathway: this compound + H₂O ⇌ Isoniazid + Acetone

Recommended Storage Conditions:

  • Temperature: Store at low temperatures (2-8°C).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and air.

  • Container: Use a tightly sealed, airtight container. Consider using a desiccator for long-term storage.

  • Light: Protect from light, as photolytic degradation can also occur, although hydrolysis is the more immediate concern.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main side products I should be aware of during the synthesis of this compound?

The most probable side products and impurities arise from three sources:

  • Hydrolysis: The most common issue is the hydrolysis of the product back to the starting materials, isoniazid and acetone . This can occur during the reaction, workup, or storage if aqueous and/or acidic conditions are present.[1][2]

  • Starting Material Impurities: Commercial isoniazid may contain related substances like isonicotinic acid .[3] This impurity will not react with acetone and will be carried through the synthesis, requiring purification to remove.

  • Acetone Self-Condensation: Under certain conditions (especially basic catalysis or high temperatures), acetone can undergo an aldol condensation with itself to form diacetone alcohol , which can then dehydrate to mesityl oxide .[5] While less common under the typical acidic conditions used for hydrazone formation, it remains a possibility.

Q2: What is the mechanism of the primary side reaction, hydrolysis?

Hydrazone hydrolysis is the reverse of its formation and is typically catalyzed by acid. The mechanism involves the protonation of the imine nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

HydrolysisMechanism Hydrazone Product + H₃O⁺ ProtonatedHydrazone Protonated Hydrazone Hydrazone->ProtonatedHydrazone 1. Protonation Water + H₂O Intermediate Tetrahedral Intermediate ProtonatedHydrazone->Intermediate 2. Nucleophilic Attack FinalProducts Isoniazid + Acetone + H₃O⁺ Intermediate->FinalProducts 3. Proton Transfer & Elimination

Caption: Simplified mechanism of acid-catalyzed hydrazone hydrolysis.

Q3: Can you provide a standard protocol for checking the purity of my product?

A stability-indicating HPLC method is the best approach. Several such methods have been developed for isoniazid and its related substances.[1][3][4][6]

Protocol: Stability-Indicating RP-HPLC Method

This protocol is adapted from established methods for isoniazid analysis and should effectively separate the target compound from its likely impurities.

  • Instrumentation:

    • HPLC with UV or Photodiode Array (PDA) detector.

  • Column:

    • C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, Zorbax).[3]

  • Mobile Phase:

    • Prepare a potassium dihydrogen phosphate buffer (e.g., 0.01 M) and adjust the pH to 6.9 with a suitable base.

    • Mix the buffer with methanol in an 85:15 (v/v) ratio.[4]

  • Flow Rate:

    • 1.0 - 1.5 mL/min.[3][4]

  • Detection Wavelength:

    • 254 nm.[3]

  • Procedure:

    • Prepare a standard solution of your purified this compound in the mobile phase.

    • Prepare a sample solution of your crude reaction mixture or stored product.

    • Prepare solutions of expected impurities (isoniazid, isonicotinic acid) for peak identification.

    • Inject the solutions into the HPLC system.

  • Expected Elution Order (General):

    • Highly polar compounds like isonicotinic acid will elute first, followed by isoniazid, and then the more non-polar product, this compound.

Q4: Are there any other, less common, side reactions to consider?

Yes, while hydrolysis is primary, other reactions can occur:

  • Reaction with other Carbonyls: If there are other aldehyde or ketone impurities in your acetone or solvent, isoniazid can react with them to form different hydrazones. For example, acetaldehyde contamination could lead to the formation of the corresponding ethylidene hydrazone.[7]

  • Formation of Pyridoxal Isonicotinoyl Hydrazone (PIH): In biological systems or if there is contamination with Vitamin B6 analogs (like pyridoxal), isoniazid can react to form PIH.[8] This is more of a concern in biological assays than in chemical synthesis.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-6. [Link]

  • Ayyappan, J., Umapathi, P., & Darlin Quine, S. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. African Journal of Pharmacy and Pharmacology, 5(12), 1513-1521. [Link]

  • Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method. (n.d.). SlideShare. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7633-7636. [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. (2017). South East Asia Journal of Public Health, 7(1), 49-57. [Link]

  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 521-566. [Link]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2021). TR Dizin. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2020). Molecules, 25(19), 4589. [Link]

  • Inactivation of isoniazid by condensation in a syrup preparation. (1972). Bulletin of the World Health Organization, 46(4), 457-465. [Link]

  • The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis. (2021). Toxicological Sciences, 181(2), 209-221. [Link]

  • Inactivation of Isoniazid by Condensation in a Syrup Preparation. (n.d.). EPrints@NIRT. [Link]

  • INACTIVATION OF ISONIAZID BY CONDENSATION IN A SYRUP PREPARATION. (n.d.). EPrints@NIRT. [Link]

  • Condensation of isoniazid and acetaldehyde. (1984). Clinical Chemistry, 30(11), 1877-1878. [Link]

  • Reaction scheme of the aldol condensation of acetone. (n.d.). ResearchGate. [Link]

Sources

Purification strategies for "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" containing molecules

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification Strategies for Isonicotinic Acid Hydrazone Derivatives

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for purifying molecules containing the 2-(2-(propan-2-ylidene)hydrazinyl)isonicotinic acid core structure and its analogs. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of isonicotinic acid hydrazones.

Q1: What are the most common impurities I should expect after synthesizing an isonicotinic acid hydrazone?

A1: The impurity profile is highly dependent on the reaction conditions, but typically includes unreacted starting materials such as isonicotinic hydrazide and the corresponding aldehyde or ketone. A significant side-product can be the formation of an azine, which occurs when the hydrazone product reacts with a second equivalent of the aldehyde or ketone.[1] Hydrolysis of the hydrazone back to its starting materials can also occur, especially if excess water is present.[1]

Q2: My compound streaks severely on a standard silica gel TLC plate. What is causing this and how can I fix it?

A2: This is a classic issue when working with nitrogen-containing heterocyclic compounds like pyridines.[2] Silica gel is inherently acidic due to surface silanol (Si-OH) groups. The basic nitrogen of the pyridine ring can interact strongly and non-specifically with these acidic sites, leading to poor peak shape and significant streaking. To resolve this, you can neutralize these acidic sites by adding a small amount of a basic modifier, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase.[2][3]

Q3: Is crystallization a good first-line strategy for purifying these molecules?

A3: Absolutely. Hydrazones are often crystalline solids and recrystallization can be a highly effective and economical method for purification, especially at a larger scale.[3] Success hinges on finding a suitable solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[1] Common solvents to screen include ethanol, methanol, acetonitrile, or mixed systems like ethyl acetate/hexane.[1][4]

Q4: How does the inherent polarity of these molecules affect the choice of purification technique?

A4: The combination of a pyridine ring, a carboxylic acid, and a hydrazone group makes these molecules quite polar. For column chromatography, this means you will likely need a relatively polar mobile phase to achieve elution from the stationary phase. If the molecule is too polar for normal-phase chromatography (i.e., it doesn't move from the baseline even in highly polar solvents), you may need to consider reverse-phase chromatography (e.g., C18 silica), which is better suited for polar analytes.[5]

Purification Strategy Selection

The optimal purification strategy depends on the scale of your synthesis and the nature of the impurities. The following workflow provides a general decision-making framework.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary/Advanced Purification start Crude Product tlc Analyze by TLC/LC-MS start->tlc is_solid Is crude a solid? tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Proceed to Column Chromatography is_solid->column No recrystallize_success Is product >95% pure? recrystallize->recrystallize_success final_product Final Pure Product column->final_product recrystallize_success->column recrystallize_success->final_product Yes

Caption: Workflow for selecting a purification strategy.

Troubleshooting Guide

Use this table to diagnose and solve common problems during purification.

Problem Potential Cause(s) Recommended Solution(s)
Product Streaking on TLC/Column Acidic silica interacting with the basic pyridine nitrogen.Add 1-2% triethylamine or ammonium hydroxide to the eluent to neutralize the silica.[2][3] Alternatively, switch to a different stationary phase like neutral alumina or reverse-phase silica.
Low Recovery from Silica Gel Column The highly polar product is irreversibly adsorbed onto the silica.1. Use a more polar eluent (e.g., increase methanol percentage). 2. Add a basic modifier (triethylamine) to the eluent. 3. Deactivate the silica gel with water before preparing the column. 4. Consider reverse-phase chromatography for very polar compounds.[5]
Product Decomposes on the Column The hydrazone bond is susceptible to hydrolysis on the acidic silica surface.Minimize the time the compound spends on the column. Use a basic modifier in the eluent.[3] Flash chromatography is preferred over gravity chromatography. Ensure solvents are dry.
Difficulty Finding a Recrystallization Solvent The product is either too soluble in all tested solvents or not soluble enough.1. Use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., DCM, ethanol) at an elevated temperature, then slowly add a "poor" solvent (e.g., hexane, water) until turbidity persists.[1][4] 2. Try less common solvents like acetonitrile or dimethylformamide (DMF).[4]
Co-elution of Impurities Impurities have similar polarity to the desired product.1. Optimize the solvent system for chromatography; try ternary mixtures (e.g., Hexane/EtOAc/MeOH). 2. Change the stationary phase (e.g., from silica to alumina or reverse-phase C18). 3. If impurities are acidic or basic, consider an acid/base extraction before chromatography.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid materials. The goal is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solution.[1]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (see table below) at room temperature and with heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Cooling: Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Table 1: Suggested Solvents for Recrystallization

Solvent / SystemNotesSource
Ethanol or MethanolGood general-purpose polar solvents for hydrazones.[1][4]
AcetonitrileEffective for products that may be oily or highly soluble in other solvents.[4]
Ethyl Acetate / HexaneA common mixed-solvent system. Dissolve in hot EtOAc, add Hexane until cloudy.[1]
Dichloromethane / HexaneSimilar to EtOAc/Hexane for less polar analogs.[4]
Aqueous EthanolCan be effective for highly polar molecules.[6]
Protocol 2: Purification by Flash Column Chromatography

This technique is used to separate compounds based on their differential adsorption to a stationary phase while being moved through it by a mobile phase.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). The ideal eluent should give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Remember to add 1% triethylamine to your eluent system to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (or a less polar starting solvent). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or regulated air line) to push the solvent through.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Recommended Starting Solvent Systems for Silica Gel Chromatography

Solvent System (v/v)Target Compound PolarityNotes
50-100% Ethyl Acetate in HexaneLow to MediumGood starting point for many organic molecules.
5-10% Methanol in DichloromethaneMedium to HighA very common system for more polar compounds.
5-10% Methanol in Ethyl AcetateHighAnother effective system for polar molecules.
Dioxane / Acetone (50:50)HighCan be effective for challenging separations.[4]

Remember to always add 1% triethylamine to your chosen solvent system.

Purity Assessment

After purification, it is essential to confirm the purity of your compound. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying residual impurities.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[8][9]

References

  • Lusi, M. (2022).
  • BenchChem. (2025).
  • Prasada Raju, V. V. N. K. V., et al. (2004). Process for the synthesis of isonicotinic acid hydrazide.
  • Prasada Raju, V. V. N. K. V., et al. (2005). Process for the synthesis of isonicotinic acid hydrazide.
  • Jensen, L. H. (1954). The Crystal Structure of Isonicotinic Acid Hydrazide. Journal of the American Chemical Society.
  • Popiołek, Ł., et al. (n.d.). New hydrazide–hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. TIB.eu.
  • Zahan, M. K. E., et al. (n.d.). The crystal structure of isonicotinic acid (1-naphthylmethylene) hydrazide, INNMH.
  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
  • ResearchGate. (n.d.). Purity plot of isonicotinic acid.
  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
  • ResearchGate. (n.d.). Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac—and Two Isonicotinamide Hydrates.
  • Scribd. (n.d.). Assay of Isonicotinic Acid Hydrazide. Scribd.
  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
  • Lemmerer, A., et al. (2007).
  • ResearchGate. (2020). How to purify hydrazone?.
  • Manna, F., & Agrawal, Y. K. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.
  • Gloc, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Karimi, M. A., et al. (n.d.). Simultaneous Determination of Isoniazid and Hydrazine by Spectrophotometric H-Point Standard Addition Method.
  • Rao, P. V., et al. (1973).
  • ChemicalBook. (2024). NICOTINIC ACID HYDRAZIDE. ChemicalBook.
  • Kim, J., et al. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central.
  • University of Calgary. (n.d.).
  • Myśliwiec, D., & Gryko, D. T. (2021).
  • Pharmaffiliates. (n.d.). Isoniazid - Impurity D.
  • Hendricks, M. P., et al. (2011). Drug release from hydrazone-containing peptide amphiphiles. PubMed Central.
  • Jeong, J. M., et al. (2002). Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc. PubMed.
  • LabSolutions. (n.d.). This compound. LabSolutions.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Fazylov, S. D., et al. (2019). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university.
  • Biosynth. (n.d.). This compound, min 95%, 250 mg. Biosynth.

Sources

Technical Support Center: Enhancing Amide Coupling Efficiency for 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the efficiency of your amide coupling reactions.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and reaction monitoring of this compound.

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability and reactivity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is advisable to protect it from light and moisture, as these can lead to degradation over time.

Q2: How can I effectively monitor the progress of my coupling reaction?

A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques.[1]

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to track the consumption of the starting carboxylic acid and the formation of the more nonpolar amide product.[1]

  • LC-MS: This is the preferred method for quantitative analysis. It allows for the precise monitoring of starting material consumption and product formation, as well as the detection of any side products.[2][3]

Q3: Is the propan-2-ylidene)hydrazinyl (hydrazone) moiety stable under typical amide coupling conditions?

A: The hydrazone group is generally stable under standard amide coupling conditions, which are typically neutral or slightly basic.[4] However, it can be sensitive to strongly acidic conditions, which may cause hydrolysis back to the hydrazine.[5][6] Therefore, it is crucial to avoid acidic workups or reagents that can generate acidic byproducts.

Q4: What are the key considerations when selecting a solvent for the coupling reaction?

A: The ideal solvent should fully dissolve all reactants (the carboxylic acid, amine, and coupling reagents). Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[7] For particularly challenging couplings, especially with substrates prone to aggregation, N-methylpyrrolidone (NMP) may offer superior solvating properties.[8] Always use anhydrous solvents to prevent hydrolysis of activated intermediates.[2]

Troubleshooting Guide: Overcoming Common Coupling Challenges

This guide provides a structured approach to diagnosing and resolving issues encountered during the amide coupling of this compound.

Problem 1: Low or No Yield of the Desired Amide Product

A low yield is one of the most frequent challenges. The following decision tree and detailed explanations will help you identify and address the root cause.

G start Low or No Product Yield coupling_agent Is the coupling agent appropriate and active? start->coupling_agent conditions Are the reaction conditions optimal? start->conditions solubility Are all reactants fully dissolved? start->solubility sol_coupling Switch to a more potent coupling agent (e.g., HATU, COMU). coupling_agent->sol_coupling No sol_conditions Optimize temperature, time, and base. conditions->sol_conditions No sol_solubility Change solvent (e.g., DMF, NMP) or use a co-solvent. solubility->sol_solubility No

Troubleshooting Low Yields

  • Cause 1a: Ineffective Carboxylic Acid Activation. The carboxylic acid group on the pyridine ring needs to be activated to react with the amine.[2] Standard carbodiimide reagents like DCC or EDC may not be sufficient, especially given the potential for steric hindrance from the ortho-hydrazone group.[8]

    • Solution: Employ a more potent uronium or phosphonium-based coupling reagent. Reagents like HATU, HBTU, or COMU are generally more effective for challenging couplings.[8][9][10]

    • Pro-Tip: Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine can significantly improve yields.[2][7]

Coupling ReagentClassKey AdvantagesConsiderations
EDC/HOBt CarbodiimideCost-effective; water-soluble urea byproduct.[11]May be less effective for hindered substrates; risk of racemization.[12][13]
HATU/DIPEA UroniumHigh coupling efficiency; low racemization.[9][14]More expensive; can react with the amine if not pre-activated.
PyBOP PhosphoniumHigh efficiency; low racemization.[9]Requires careful handling.
COMU UroniumHigh efficiency, even with 1 eq. of base; good solubility.[10]Newer generation reagent, may be less readily available.
  • Cause 1b: Suboptimal Reaction Conditions. Factors like temperature, reaction time, and the choice of base can dramatically impact the outcome.

    • Solution:

      • Temperature: While most couplings are run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes overcome the activation energy for sterically hindered substrates.[8]

      • Time: For difficult couplings, extending the reaction time from a few hours to overnight may be necessary.[8]

      • Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to prevent unwanted side reactions.[11] The amount of base is also critical; typically 2-3 equivalents are used.

  • Cause 1c: Poor Solubility. If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Switch to a more polar aprotic solvent like DMF or NMP.[7][8] In some cases, a co-solvent system may be beneficial. Sonication can also aid in dissolving stubborn starting materials.[15]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates side reactions are occurring.

  • Cause 2a: Racemization of Chiral Amines. If your amine partner is chiral, racemization can be a significant issue, particularly with carbodiimide-based reagents.[16]

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2][11] Running the reaction at a lower temperature (e.g., 0°C) can also mitigate this issue.[2]

  • Cause 2b: Reaction of the Amine with the Coupling Reagent. Uronium reagents like HATU can react with the amine to form an inactive guanidinium byproduct.

    • Solution: Always pre-activate the carboxylic acid with HATU and base before adding the amine.[7] This ensures the highly reactive OAt-ester is formed first and is ready to react with the amine as soon as it is introduced.

Problem 3: Difficulty in Purifying the Final Product

Purification can be challenging due to the polar nature of the product and the presence of reaction byproducts.

  • Cause 3a: Removal of Coupling Agent Byproducts. The byproducts of coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or tetramethylurea from HATU) can co-elute with your product.

    • Solution:

      • For DCC, the DCU byproduct is often insoluble in solvents like DCM and can be removed by filtration.

      • For water-soluble byproducts (from EDC or HATU), an aqueous workup is effective.[1][17] A typical workup involves washing the organic layer sequentially with a weak acid (e.g., 1M citric acid), a weak base (e.g., saturated NaHCO3), and brine.[1]

  • Cause 3b: Separating Product from Unreacted Starting Materials. The polar nature of both the starting acid and the final amide product can make chromatographic separation difficult.[18][19]

    • Solution:

      • Optimize Stoichiometry: Using a slight excess of the cheaper or more easily removed reactant can help drive the reaction to completion.[20]

      • Chromatography: Reversed-phase flash chromatography is often more effective for purifying polar compounds than normal-phase silica gel chromatography.[18]

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[19]

Experimental Protocols

This section provides a general, optimized protocol for the coupling of this compound with a primary amine using HATU.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep1 Dissolve carboxylic acid (1.0 eq) in anhydrous DMF. prep2 Add HATU (1.1 eq) and DIPEA (2.5 eq). prep1->prep2 act Stir at room temperature for 15-30 minutes. prep2->act coup1 Add amine (1.2 eq) to the reaction mixture. act->coup1 coup2 Stir at room temperature for 2-16 hours (monitor by LC-MS). coup1->coup2 work1 Quench with water and extract with an organic solvent (e.g., EtOAc). coup2->work1 work2 Wash organic layer with aq. citric acid, aq. NaHCO3, and brine. work1->work2 work3 Dry over Na2SO4, filter, and concentrate. work2->work3 work4 Purify by column chromatography or recrystallization. work3->work4

Optimized Amide Coupling Workflow

Protocol: General Procedure for Amide Coupling using HATU [2][21]

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved January 19, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved January 19, 2026, from [Link]

  • HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved January 19, 2026, from [Link]

  • Bandenavaz, M., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.Medicinal Chemistry Research, 23(1), 489-496.
  • Hudson, D. L., et al. (2014). Drug release from hydrazone-containing peptide amphiphiles.
  • Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. (n.d.). CiteDrive. Retrieved January 19, 2026, from [Link]

  • How to separate amides from free amine. (2017, May 18). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.Accounts of Chemical Research, 44(9), 825-834.
  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Milroy, L. G., et al. (2016).
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.Organic Process Research & Development, 15(4), 940-972.
  • How to get a better yield from the HATU reaction experiment? (2022, April 21). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Poulsen, T. B. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.Chemical Society Reviews, 44(24), 9035-9049.
  • Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
  • Purification of amide compound. (n.d.). Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]

  • amide coupling help. (2022, March 24). Reddit. Retrieved January 19, 2026, from [Link]

  • Yan, C., et al. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.ChemRxiv.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach.International Journal of Industrial Chemistry, 13(2), 133-144.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews, 38(2), 606-631.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • LCMS of primary amides. (2013, July 26). Chromatography Forum. Retrieved January 19, 2026, from [Link]

  • A representative overview of amide bond-forming strategies. Boxed... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. (2022, January 17). Cambridge Open Engage. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting and Preventing Cleavage of Hydrazone Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability of the 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid linker and related hydrazone-based conjugates. Our goal is to provide you with the scientific rationale and actionable protocols to diagnose and prevent unwanted linker cleavage in your experiments.

Frequently Asked Questions (FAQs): Understanding Linker Stability

This section addresses the fundamental principles governing the stability and cleavage of your hydrazone linker.

Q1: What is the primary mechanism of cleavage for the this compound linker?

A1: The primary mechanism of cleavage for this and other hydrazone linkers is acid-catalyzed hydrolysis .[1] These linkers are designed to be stable at neutral physiological pH (~7.4) and to cleave rapidly under acidic conditions (pH 4.5–6.5), such as those found in the endosomes and lysosomes of tumor cells.[][3]

The hydrolysis process involves two key steps:

  • Protonation: The nitrogen atom in the C=N double bond of the hydrazone is protonated in an acidic environment.

  • Nucleophilic Attack: A water molecule then attacks the carbon atom of the protonated C=N bond, leading to the formation of a tetrahedral intermediate which subsequently breaks down, cleaving the C-N bond and releasing the conjugated payload.[4]

Hydrazone Hydrolysis Mechanism cluster_0 Acidic Environment (e.g., Lysosome, pH 4.5-5.5) cluster_1 Physiological pH (~7.4) Conjugate R1-C(CH₃)₂-N-NH-R2 (Intact Linker) Protonated R1-C(CH₃)₂-N⁺H-NH-R2 (Protonated Intermediate) Conjugate->Protonated + H⁺ Tetrahedral R1-C(CH₃)₂(OH)-NH-NH-R2 (Tetrahedral Intermediate) Protonated->Tetrahedral + H₂O Cleaved R1-C(=O)-(CH₃)₂ + H₂N-NH-R2 (Acetone + Released Payload) Tetrahedral->Cleaved Bond Cleavage Stable R1-C(CH₃)₂-N-NH-R2 (Stable Linker)

Caption: Acid-catalyzed hydrolysis of a hydrazone linker.

Q2: My linker is cleaving at physiological pH (e.g., in plasma), even though it's supposed to be stable. What could be the cause?

A2: This is a well-documented challenge with some hydrazone linkers.[5][6] While designed for acid-lability, premature cleavage in circulation can occur due to two main factors:

  • Inherent Linker Instability: The stability of a hydrazone bond is highly dependent on its chemical structure. Your linker is derived from acetone , an aliphatic ketone. Hydrazones formed from aliphatic aldehydes and ketones are known to be less stable to hydrolysis than those derived from aromatic ones.[4] The lack of π-bond conjugation, which would otherwise stabilize the C=N bond, makes it more susceptible to hydrolysis even at neutral pH.[4]

  • Plasma-Catalyzed Hydrolysis: Studies have shown that various aroylhydrazones that are relatively stable in phosphate-buffered saline (PBS) can decompose rapidly in plasma.[1][7] This is because plasma contains proteins and other components that can catalyze the hydrolysis of the hydrazone bond, leading to premature payload release and potential off-target toxicity.[1][8][9]

Q3: How can I determine if my linker's instability is due to the buffer pH or plasma components?

A3: You must perform controlled stability studies. By incubating your conjugate in different media and analyzing the extent of cleavage over time, you can pinpoint the source of the instability. A standard approach involves comparing the conjugate's stability in:

  • Phosphate-Buffered Saline (PBS) at pH 7.4: This assesses the baseline hydrolytic stability at physiological pH.

  • Control Buffer at Acidic pH (e.g., pH 5.5): This confirms the linker's intended acid-lability.

  • Blank Plasma (e.g., human or mouse) at pH 7.4: This reveals any additional instability caused by plasma components.[1][10]

Significant payload release in plasma compared to PBS at the same pH strongly indicates plasma-catalyzed cleavage.[1]

Troubleshooting Guide: Preventing Premature Linker Cleavage

This section provides actionable steps to address specific instability issues you may encounter.

Issue 1: Linker Instability During Storage and Formulation

Question: I'm observing significant degradation of my conjugate in my storage buffer before I even begin my experiment. What's happening and how can I fix it?

Answer: Premature cleavage during storage is almost always a formulation issue, typically related to pH. The hydrazone bond is sensitive to even slightly acidic conditions, which can arise unexpectedly in certain buffer systems.

Troubleshooting Steps & Solutions:

  • Verify Buffer pH: Do not assume the nominal pH of your buffer is correct. Measure the pH of your final conjugate solution at the intended storage temperature (e.g., 4°C). A small drop in pH can significantly accelerate hydrolysis.

  • Optimize Buffer System: The choice of buffer is critical. Avoid buffers that may become acidic upon cooling or that can participate in the hydrolysis reaction.

Potential Cause Recommended Solution & Rationale
Incorrect Buffer pH Immediately re-buffer your conjugate into a solution with a confirmed pH of 7.4-8.0. Use a calibrated pH meter.
Acidic Buffer Choice Avoid using citrate or acetate buffers for storage, as their buffering range is acidic. These are better suited for cleavage studies.
Temperature Effects on pH Buffers like Tris can have a pH that varies significantly with temperature. If using Tris, ensure the pH is set at the storage temperature (e.g., 4°C), not room temperature.
Sub-optimal Buffer Switch to a stable, inert buffer system like HEPES or phosphate buffer (PBS) , ensuring the final pH is between 7.4 and 8.0 for maximum stability.

Protocol: Buffer Exchange for Enhanced Stability

  • Choose a suitable buffer (e.g., 1x PBS, pH 7.4).

  • Use a desalting column or tangential flow filtration (TFF) system appropriate for the scale of your sample.

  • Equilibrate the column/system with at least 5 column/system volumes of the new, pH-verified storage buffer.

  • Apply your conjugate sample and collect the eluate containing the buffer-exchanged conjugate.

  • Confirm the final pH and store immediately at the recommended temperature (typically 2-8°C).

Issue 2: Premature Cleavage in In Vitro Plasma Stability Assays

Question: My conjugate shows high levels of payload release (>20% in 24 hours) in a plasma incubation assay at 37°C. How can I improve its stability?

Answer: High plasma instability indicates that your specific hydrazone linker is susceptible to catalysis by plasma components.[1] While re-engineering the linker is the ultimate solution, there are formulation strategies that can sometimes mitigate this effect. However, for the this compound linker, this instability is largely an inherent chemical property.[4] The primary goal of this troubleshooting is to confirm the issue and understand its limits.

Plasma Stability Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Interpretation & Action Start Start: Unstable Conjugate Incubate Incubate conjugate at 37°C in: 1. PBS (pH 7.4) 2. Plasma (pH 7.4) Start->Incubate Analyze Analyze samples at t=0, 1, 6, 24h (Use HPLC-MS or ELISA) Incubate->Analyze Compare Compare % Cleavage: Plasma vs. PBS Analyze->Compare Result1 Result: Cleavage in Plasma >> PBS (Plasma-catalyzed hydrolysis confirmed) Compare->Result1 Yes Result2 Result: Cleavage in Plasma ≈ PBS (Inherent hydrolytic instability) Compare->Result2 No Action1 Action: Linker is unsuitable for in vivo use. Consider linker re-design (e.g., aromatic ketone). [Advanced Strategy] Result1->Action1 Action2 Action: Confirm storage buffer pH is ≥7.4. Minimize incubation time where possible. Result2->Action2

Caption: Workflow for diagnosing plasma instability.

Mitigation Strategies (Formulation-Based):

  • Addition of Stabilizers: In some cases, formulation excipients can offer minor protection. Experiment with adding stabilizers like polysorbate 80 or PEG to see if they can shield the linker, though this is often minimally effective against enzymatic or catalytic hydrolysis.

  • Evaluate Species Differences: If developing a therapeutic, test stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human). You may observe different rates of cleavage, which is critical information for selecting preclinical models.[11]

Key Experimental Protocols
Protocol 1: pH Stability Assay

Objective: To determine the rate of linker cleavage at different pH values.

  • Prepare Buffers: Make a series of buffers (e.g., Acetate pH 4.5, Acetate pH 5.5, PBS pH 7.4). Verify the final pH of each buffer at 37°C.

  • Incubation: Dilute the conjugate to a final concentration (e.g., 1 mg/mL) in each buffer. Aliquot samples for each time point into separate tubes. Incubate all samples in a 37°C water bath.

  • Time Points: At designated times (e.g., 0, 1, 4, 8, 24 hours), remove one aliquot from each buffer condition.

  • Quench Reaction: Immediately stop further degradation by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • Analysis: Analyze all samples by an appropriate method (e.g., HPLC-MS, CE-SDS) to quantify the percentage of intact conjugate versus cleaved payload.[12][13] Plot the percentage of intact conjugate versus time for each pH condition.

Protocol 2: Analytical Method for Quantifying Cleavage (RP-HPLC)

Objective: To separate and quantify the intact conjugate from the released payload.

  • Column: A reverse-phase column (e.g., C4 or C8 for large proteins) is typically used.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

  • Gradient: Develop a gradient from ~20% B to ~90% B over 15-30 minutes. The large, intact conjugate will typically elute earlier, while the smaller, often more hydrophobic released payload will elute later.

  • Detection: Use UV detection at 280 nm (for the antibody) and a wavelength specific to the payload if it has a chromophore. Mass spectrometry provides definitive identification.

  • Quantification: Calculate the percentage of cleaved payload by integrating the peak areas: Area(Payload) / (Area(Payload) + Area(Intact Conjugate)) * 100%.

Advanced Strategy: Linker Re-Design for Enhanced Stability

If the inherent instability of the this compound linker is prohibitive for your application, a linker modification strategy is the most robust solution.

Q4: If I could redesign my linker, what modifications would most effectively prevent premature cleavage?

A4: To improve stability, especially in plasma, you should modify the ketone portion of the hydrazone linker.

Modification Strategy Rationale Expected Outcome
Use an Aromatic Ketone Hydrazones derived from aromatic aldehydes or ketones are significantly more stable than those from aliphatic ones.[4] The π-electrons from the aromatic ring conjugate with the C=N bond, delocalizing electron density and making the bond more resistant to hydrolysis.[4]Greatly enhanced stability at pH 7.4 and in plasma. The rate of cleavage at acidic pH will be slower, which must be considered and optimized.
Introduce Steric Hindrance Adding bulky groups near the hydrazone bond can physically shield it from attack by water or plasma components.[10] For example, using a ketone with methyl groups adjacent to the carbonyl.Increased stability at all pH values. This can sometimes hinder the desired cleavage at the target site, requiring careful balance.
Alter Electronic Properties Incorporating electron-donating groups (e.g., a p-alkyloxyphenyl group) into the aromatic ring of the ketone precursor increases the electron density of the hydrazone, making it less electrophilic and less susceptible to nucleophilic attack.[10][14]Tunable stability. This allows for fine-tuning the release rate to achieve sufficient plasma stability while maintaining efficient cleavage in lysosomes.[14]
References
  • Krasia, T. K., & Steinhilber, D. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 24(11), 2097-2107. Available from: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available from: [Link]

  • Al-Karmalawy, A. A., Eissa, M. E., Ashour, N. A., Yousef, T. A., & Hawas, S. S. (2023). Cleavable and non-cleavable linkers. A Acid cleavable/pH-sensitive... [Image]. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Three distinct strategies for the cleavage of a hydrazone linker:... [Image]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Kaneko, T., Willner, D., Monkovic, I., Knipe, J. O., Braslawsky, G. R., Greenfield, R. S., & Vyas, D. M. (1991). New hydrazone derivatives of Adriamycin and their immunoconjugates - a correlation between acid stability and cytotoxicity. Bioconjugate Chemistry, 2(3), 133-141. Available from: [Link]

  • Lu, J., & Jiang, X. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Acta Pharmaceutica Sinica B, 8(6), 855-869. Available from: [Link]

  • Sanderson, R. J., Hering, M. A., James, S. F., Sun, M. M., Doronina, S. O., Siadak, A. W., Senter, P. D., & Wahl, A. F. (2005). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 77(11), 3531-3541. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available from: [Link]

  • Mechanism of hydrolytic cleavage of hydrazone/oxime linkers. [Image]. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Su, Z., Xiao, Y., & Li, G. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]

  • Park, S., & Kim, Y. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1341-1358. Available from: [Link]

  • Singh, R., Setiady, Y., Li, G., Nuss, J., O'Donnell, C. J., & Locuson, C. W. (2015). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 6(12), 1166-1171. Available from: [Link]

  • ADC Linker - Development and Challenges. (n.d.). Technology Networks. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid is a derivative of the frontline antituberculosis drug isoniazid.[1][2] Such derivatives are often synthesized to explore enhanced activity against resistant mycobacterial strains or to improve physicochemical properties.[1][3][4] However, a significant challenge for researchers working with this and related molecules is the inherent instability of the hydrazone linkage, which can compromise experimental results, shelf-life, and therapeutic potential.

This guide provides in-depth technical support in a question-and-answer format to address common stability issues. It offers troubleshooting steps, detailed experimental protocols, and scientifically-grounded strategies for modifying the parent compound to achieve better stability.

Frequently Asked Questions (FAQs) on Core Stability Issues

Q1: My compound, this compound, degrades rapidly in aqueous solutions, especially under acidic conditions. What is the chemical basis for this instability?

A: The primary cause of instability is the hydrolysis of the hydrazone bond (C=N-N).[5] This chemical bond is formed by the condensation of a hydrazine (isonicotinic hydrazide) and a ketone (acetone). The reverse reaction, hydrolysis, is the cleavage of this bond by water to regenerate the starting materials. This process is often significantly accelerated in acidic environments (low pH), as protonation of the nitrogen atom makes the carbon atom of the C=N bond more electrophilic and thus more susceptible to nucleophilic attack by water.[6][7][8]

The general mechanism for acid-catalyzed hydrazone hydrolysis involves two main steps: the addition of a water molecule to form a carbinolamine intermediate, followed by the breakdown of this intermediate.[6]

cluster_0 Acid-Catalyzed Hydrolysis Pathway Mol Hydrazone (Stable at Neutral pH) Protonated Protonated Hydrazone (Activated for Attack) Mol->Protonated + H⁺ (Acidic pH) Intermediate Carbinolamine Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Products Isonicotinic Hydrazide + Acetone (Hydrolysis Products) Intermediate->Products Breakdown

Caption: Acid-catalyzed hydrolysis of the hydrazone linkage.

This pH-dependent degradation is a critical factor to consider in experimental design, formulation for in vivo studies, and long-term storage of the compound in solution.[9]

Q2: How can I perform a basic assessment of my compound's stability profile across different pH conditions?

A: A straightforward and effective way to assess stability is to conduct a forced degradation study and monitor the concentration of the parent compound over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10] This involves incubating the compound in buffers of varying pH that simulate physiological conditions.

Expected Stability Trends:

ConditionExpected StabilityRationale
Acidic Buffer (pH ~2.0) LowSimulates gastric environment; strong acid catalysis of hydrolysis.[10]
Neutral Buffer (pH ~7.4) Moderate to HighSimulates blood/physiological pH; hydrolysis is slower.[10][11]
Alkaline Buffer (pH ~9.0) ModerateSimulates intestinal environment; stability can vary, but some hydrazones also show degradation in alkaline media.[10]

Below is a standard protocol for conducting such a study.

Experimental Protocol: HPLC-Based pH Stability Assay
  • Preparation of Buffers:

    • Prepare buffers at the desired pH values (e.g., pH 2.0, 7.4, and 9.0). A common choice is using phosphate buffers, adjusting with HCl or NaOH.[10]

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Sample Incubation:

    • In separate vials for each pH and time point, dilute the stock solution with the respective buffer to a final concentration of ~50-100 µg/mL. Ensure the initial organic solvent percentage is low (<5%) to not affect the buffer's pH.

    • Incubate the vials at a constant temperature, typically 37°C, to simulate physiological conditions.[10]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation reaction by diluting the aliquot in the mobile phase and/or storing it at a low temperature (4°C) prior to analysis.

  • RP-HPLC Analysis:

    • Analyze the samples using a validated RP-HPLC method.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 4.0) and an organic solvent (e.g., acetonitrile/methanol).[10]

    • Detection: UV detector set to an appropriate wavelength (e.g., 272 nm, determined by a preliminary UV scan).[10]

    • Quantification: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample by comparing the peak areas.

Troubleshooting Guide 1: Enhancing Stability via Covalent Modification (Prodrug Strategies)

Issue: "My compound shows poor stability in acidic media, which is a major barrier for its development as an oral therapeutic. How can I chemically modify it to be more robust?"

Solution Overview: A powerful strategy is to convert the molecule into a prodrug . A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[12][13] For hydrazones, this often involves masking the labile bond to prevent premature hydrolysis.[14][]

Strategy: N-Acylation of the Hydrazone Linkage

The secondary amine within the hydrazone linkage (-C=N-NH-) is a key site for modification. Attaching an acyl group to this nitrogen can sterically hinder the approach of water molecules and alter the electronic properties of the hydrazone bond, thereby increasing its stability. This approach has been successfully used for other isoniazid derivatives to enhance their stability and biological activity profile.[3][4]

cluster_1 Prodrug Strategy: N-Acylation Parent Parent Hydrazone (Labile) Prodrug N-Acyl Hydrazone Prodrug (Stabilized) Parent->Prodrug + Acyl Chloride (Synthesis) Active Active Parent Drug (Released in vivo) Prodrug->Active Enzymatic/Chemical Cleavage (e.g., Esterases in vivo) cluster_2 Co-crystallization for Enhanced Stability API API Molecule (Moisture-Sensitive) Cocrystal Stable Co-crystal Lattice (Reduced Hygroscopicity) API->Cocrystal Hydrogen Bonding Coformer Co-former Molecule (e.g., a GRAS substance) Coformer->Cocrystal Non-covalent Interactions

Sources

Validation & Comparative

Validation of "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" PROTAC activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Validation of Novel PROTAC Activity

Introduction: The Frontier of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic strategy, moving beyond simple inhibition to induce the outright destruction of disease-causing proteins.[1] These heterobifunctional molecules act as molecular bridges, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby co-opting the cell's natural ubiquitin-proteasome system (UPS) for targeted degradation.[2][3] The clinical potential of this technology is immense, offering a path to drug targets previously considered "undruggable."[][5]

The efficacy of a PROTAC hinges on the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[2] This critical step initiates the ubiquitination cascade that marks the POI for proteasomal degradation.[2][] While ligands for established E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are commonly used, the discovery of novel E3 ligase ligands is a key frontier for expanding the scope and specificity of PROTAC technology.[3][5][6]

This guide provides a comprehensive framework for the validation of a novel, hypothetical PROTAC that utilizes "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid"—a derivative of the known molecule Isoniazid—as a putative E3 ligase ligand. To establish a rigorous benchmark, we will compare its performance against dBET1 , a well-characterized PROTAC that targets the BRD4 protein for degradation by recruiting the CRBN E3 ligase.[7][8] This comparative approach will illuminate the critical experimental steps and data interpretation required to validate a new PROTAC's mechanism of action and therapeutic potential.

Chapter 1: The Molecules in Focus

A PROTAC's architecture dictates its function. It comprises three key parts: a warhead for the POI, a ligand for an E3 ligase, and a linker to connect them.[3][9] Our analysis centers on validating a hypothetical molecule, IsoPRO-BRD4 , against the established degrader, dBET1 .

Component Hypothetical PROTAC: IsoPRO-BRD4 Benchmark PROTAC: dBET1
Target Protein (POI) BRD4 (Bromodomain-containing protein 4)BRD4 (Bromodomain-containing protein 4)
POI Ligand JQ1JQ1
Recruited E3 Ligase Hypothetical E3 Ligase XCereblon (CRBN)
E3 Ligase Ligand This compoundThalidomide derivative
Linker Polyethylene glycol (PEG) based linkerAlkyl-based linker

Table 1: Molecular Composition of the Compared PROTACs. Both molecules target BRD4 using the same JQ1 ligand, allowing for a direct comparison of the efficacy stemming from their different E3 ligase-recruiting moieties.

The fundamental mechanism for both PROTACs is to induce proximity between BRD4 and an E3 ligase, leading to ubiquitination and degradation of BRD4.

PROTAC_Mechanism POI Target Protein (BRD4) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (IsoPRO-BRD4 or dBET1) PROTAC->Ternary E3 E3 Ubiquitin Ligase (CRBN or E3-X) E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General PROTAC Mechanism of Action.

Chapter 2: The Validation Workflow: A Step-by-Step Logic

Validating a novel PROTAC requires a systematic, multi-tiered approach. The experimental workflow is designed to answer a series of fundamental questions in a logical sequence: Does it bind? Does it form the ternary complex? Does it work in cells? And is it working by the intended mechanism?

Validation_Workflow cluster_0 Phase 1: Biophysical Validation (In Vitro) cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanistic Confirmation TernaryAssay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) DegradationAssay Target Degradation Assay (Western Blot) TernaryAssay->DegradationAssay Confirms biochemical potential DoseResponse Quantitative Analysis (DC50 & Dmax Determination) DegradationAssay->DoseResponse ProteasomeInhibition Proteasome Inhibitor Rescue DoseResponse->ProteasomeInhibition Confirms cellular potency & efficacy UbiquitinationAssay In-Cell Ubiquitination Assay ProteasomeInhibition->UbiquitinationAssay Confirms UPS dependence

Caption: Systematic workflow for novel PROTAC validation.

This workflow ensures that each step builds upon the last, providing a comprehensive and self-validating assessment of the PROTAC's performance from purified components to a complex cellular environment.[10][11]

Chapter 3: Biophysical Validation: Confirming the Ternary Complex

The cornerstone of PROTAC action is the formation of a stable ternary complex.[][12] Without this, degradation cannot occur. Assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) are essential for quantifying this interaction.[12]

Objective: To measure and compare the ability of IsoPRO-BRD4 and dBET1 to induce the formation of a ternary complex with BRD4 and their respective E3 ligases.

Experimental Protocol: TR-FRET Ternary Complex Assay
  • Reagents: Purified recombinant BRD4 protein (tagged with a donor fluorophore, e.g., Terbium), purified E3 ligase (CRBN or Hypothetical E3-X, tagged with an acceptor fluorophore, e.g., Fluorescein), and PROTAC compounds (IsoPRO-BRD4, dBET1).

  • Assay Setup: In a microplate, combine a fixed concentration of the tagged BRD4 and the corresponding tagged E3 ligase.

  • PROTAC Titration: Add the PROTAC compound across a range of concentrations to different wells.

  • Incubation: Allow the reaction to equilibrate at room temperature for a specified time (e.g., 60 minutes).

  • Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. A high ratio indicates proximity between the donor (on BRD4) and acceptor (on the E3 ligase), signifying ternary complex formation. Plot the ratio against PROTAC concentration to determine the potency of complex formation.

Comparative Data (Hypothetical)
Parameter IsoPRO-BRD4 dBET1 Interpretation
Ternary Complex EC50 150 nM50 nMThe concentration of PROTAC required to achieve 50% of the maximal ternary complex signal. A lower value indicates more potent complex formation.
Cooperativity (α) 515A value >1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein increases its affinity for the other.[13] Higher values are often desirable.

Table 2: Hypothetical Biophysical Data. In this scenario, dBET1 forms a more potent and cooperative ternary complex than the novel IsoPRO-BRD4, setting a high benchmark.

Chapter 4: Cellular Validation: Measuring Target Degradation

Successful ternary complex formation in a test tube is a prerequisite, but the ultimate test is whether the PROTAC can effectively degrade its target inside a living cell.

Objective: To quantify the potency (DC50) and efficacy (Dmax) of BRD4 degradation induced by IsoPRO-BRD4 and dBET1 in a relevant human cell line (e.g., MV4;11 leukemia cells).[14]

Experimental Protocol: Western Blot for DC50/Dmax Determination
  • Cell Culture: Plate MV4;11 cells at a consistent density.

  • Treatment: Treat cells with a serial dilution of IsoPRO-BRD4 or dBET1 for a fixed period (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease inhibitors.[1][15]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[15]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Immunoblotting: Probe the membrane with a primary antibody specific for BRD4. Also, probe with an antibody for a loading control protein (e.g., GAPDH or β-Actin) to normalize the data.[1]

  • Detection & Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities using densitometry software.[1][15]

  • Data Plotting: Normalize the BRD4 signal to the loading control for each sample. Plot the normalized BRD4 levels against the log of the PROTAC concentration and fit the data to a dose-response curve to calculate DC50 and Dmax values.[15]

Comparative Data (Hypothetical)
Parameter IsoPRO-BRD4 dBET1 Interpretation
DC50 95 nM25 nMThe concentration of PROTAC that induces 50% degradation of the target protein.[16] Lower values indicate higher potency.
Dmax 85%>95%The maximum percentage of protein degradation observed.[15][16] Higher values indicate greater efficacy.

Table 3: Hypothetical Cellular Degradation Data. This data suggests that while IsoPRO-BRD4 is an active degrader, it is less potent and efficacious than the benchmark dBET1. The "hook effect," a reduction in degradation at very high concentrations, may also be observed and is caused by the formation of unproductive binary complexes.[17]

Chapter 5: Mechanistic Validation: Proving the Pathway

To confirm that the observed protein loss is true PROTAC-mediated degradation, it's crucial to demonstrate its dependence on the ubiquitin-proteasome system.

Objective: To confirm that BRD4 degradation by IsoPRO-BRD4 is a result of ubiquitination and subsequent processing by the proteasome.

Ubiquitination_Pathway Ternary BRD4-PROTAC-E3 Ternary Complex Ub_Transfer Ubiquitin Transfer Ternary->Ub_Transfer E2_Ub E2~Ub E2_Ub->Ub_Transfer Poly_Ub Poly-ubiquitinated BRD4 Ub_Transfer->Poly_Ub Proteasome Proteasome-mediated Degradation Poly_Ub->Proteasome

Caption: The PROTAC-induced ubiquitination cascade.

Experimental Protocol 1: Proteasome Inhibitor Rescue
  • Pre-treatment: Treat MV4;11 cells with a proteasome inhibitor (e.g., MG132 or Carfilzomib) for 1-2 hours.[14]

  • PROTAC Addition: Add IsoPRO-BRD4 at a concentration known to cause significant degradation (e.g., 5x DC50).

  • Incubation: Co-incubate for the standard degradation period (e.g., 18 hours).

  • Analysis: Perform a Western blot for BRD4.

  • Interpretation: If the PROTAC works via the proteasome, pre-treatment with the inhibitor should "rescue" BRD4 from degradation, meaning its levels will be comparable to the vehicle control.

Experimental Protocol 2: In-Cell Ubiquitination Assay

This assay directly visualizes the ubiquitination of the target protein.

  • Cell Treatment: Treat cells with IsoPRO-BRD4, a proteasome inhibitor (to allow ubiquitinated proteins to accumulate), and a vehicle control.

  • Lysis under Denaturing Conditions: Lyse the cells in a buffer containing SDS to disrupt protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[18][19]

  • Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein (BRD4) using a specific antibody.[18]

  • Immunoblotting (IB): Elute the captured proteins, run them on an SDS-PAGE gel, and perform a Western blot using an antibody against ubiquitin.[19]

  • Interpretation: A high-molecular-weight smear or ladder of bands in the IsoPRO-BRD4-treated lane indicates poly-ubiquitination of BRD4. This provides direct evidence of the PROTAC's intended mechanistic action.[19][20]

Conclusion

This guide outlines a rigorous, logical, and comparative workflow for validating the activity of a novel PROTAC. By systematically progressing from biophysical characterization to cellular degradation and mechanistic proof, researchers can build a comprehensive data package.

In our hypothetical case study, IsoPRO-BRD4 was validated as an active BRD4 degrader that functions through the ubiquitin-proteasome pathway. However, its performance metrics (ternary complex formation, DC50, Dmax) did not meet the high standard set by the established PROTAC, dBET1 . This outcome is valuable, as it directs future research efforts toward optimizing the novel E3 ligase ligand or the linker chemistry to improve ternary complex cooperativity and cellular potency. This structured validation approach is essential for advancing promising new molecules from concept to credible therapeutic candidates in the exciting field of targeted protein degradation.

References

  • Targeted Protein Degradation. Bio-Techne. [Link]

  • Ternary Complex Formation Assays. Domainex. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]

  • Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key. Luminos Assays. [Link]

  • Ubiquitination assay. Bio-protocol. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [Link]

  • Detection of Protein Ubiquitination. PMC - NIH. [Link]

  • Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]

  • Probing protein ubiquitination in live cells. Nucleic Acids Research - Oxford Academic. [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC. [Link]

  • Application of PROTACs in Target Identification and Target Validation. PMC - NIH. [Link]

  • Selective Target Protein Degradation via Phthalimide Conjugation. PMC - NIH. [Link]

  • A novel PROTAC molecule dBET1 alleviates pathogenesis of experimental autoimmune encephalomyelitis in mice by degrading BRD4. PubMed. [Link]

  • In vitro Protein Ubiquitination Assays. Bio-protocol. [Link]

  • E3 ligase ligand optimization of Clinical PROTACs. PMC - NIH. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate. [Link]

  • (PDF) Application of PROTACs in target identification and validation. ResearchGate. [Link]

  • Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC - NIH. [Link]

Sources

A Comparative Guide to Linker Technologies: The Role of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid in Modern Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of both efficacy and safety. This guide provides an in-depth comparison of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, a member of the hydrazone class of acid-cleavable linkers, with other prominent linker technologies. By examining the underlying chemistry, performance characteristics, and supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design of next-generation drug conjugates.

The Central Role of Linker Technology

Linker technologies are the linchpin in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The ideal linker must maintain a stable connection between the targeting vehicle and the therapeutic payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1] Conversely, upon reaching the target site, the linker must facilitate the efficient release of the active payload.[2][3] This delicate balance between stability and controlled cleavage is paramount to achieving a wide therapeutic window.[4]

This guide will dissect the performance of this compound and its underlying hydrazone chemistry, juxtaposing it with alternative strategies to provide a clear and objective comparison.

Deep Dive: this compound and Hydrazone Linkers

This compound (CAS: 1620569-20-1, Molecular Formula: C9H11N3O2) is a chemical entity that embodies the core principles of a hydrazone linker.[5][6][7][8][9] The key functional group in this molecule is the hydrazone bond (C=N-N), which is formed through the condensation of a hydrazine derivative with a ketone or aldehyde.[10]

Mechanism of Action: A pH-Sensitive Trigger

The defining characteristic of hydrazone linkers is their pH-dependent stability.[] They are designed to be stable at the physiological pH of the bloodstream (approximately 7.4) but undergo rapid hydrolysis under the acidic conditions prevalent in intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[10][12] This pH differential serves as a specific trigger for payload release within the target cell, minimizing exposure of healthy tissues to the cytotoxic agent.[]

The acid-catalyzed hydrolysis of the hydrazone bond regenerates the constituent carbonyl and hydrazine groups, liberating the payload. The kinetics of this cleavage can be finely tuned by modifying the electronic properties of the substituents adjacent to the hydrazone moiety.[][14]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cell ADC_stable ADC with Hydrazone Linker (Stable) Internalization Internalization ADC_stable->Internalization Targeting Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Cleavage Hydrazone Hydrolysis (Cleavage) Lysosome->Cleavage Acidic Environment Payload_Release Payload Release Cleavage->Payload_Release

Caption: Workflow of a hydrazone-linked ADC.

Advantages and Limitations

Advantages:

  • Targeted Release: The pH-sensitive nature of hydrazone linkers allows for controlled drug release in the acidic microenvironment of tumors or within intracellular vesicles.[]

  • Tunable Kinetics: The rate of hydrolysis can be modulated by altering the chemical structure of the linker, enabling optimization for different payloads and targets.[]

Limitations:

  • Potential Instability: Some early hydrazone linkers exhibited suboptimal stability in circulation, leading to premature drug release.[15] However, newer designs have significantly improved plasma stability.[3][16]

  • "Bystander Effect" Variability: The ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells (the bystander effect) can be beneficial but is also dependent on the properties of the payload itself.[2]

Alternative Linker Technologies: A Comparative Overview

The field of drug conjugation has seen the development of a diverse array of linker technologies, each with its own set of advantages and disadvantages. These can be broadly classified into cleavable and non-cleavable linkers.[17][18][19]

Cleavable Linkers

Cleavable linkers are designed to be severed by specific triggers present at the target site.[20]

These linkers incorporate peptide sequences that are substrates for enzymes, such as proteases, that are highly active within tumor cells or the tumor microenvironment.[20][]

  • Mechanism: A widely used example is the valine-citrulline (VC) dipeptide, which is efficiently cleaved by the lysosomal protease Cathepsin B.[18][19] This cleavage releases the payload, often through a self-immolative spacer.[]

  • Performance: Enzyme-cleavable linkers generally exhibit high plasma stability, as the target enzymes are typically confined to the intracellular space.[17][] They offer a highly specific release mechanism.

G ADC ADC with Val-Cit Linker Cathepsin_B Cathepsin B (in Lysosome) ADC->Cathepsin_B Enzymatic Recognition Cleavage Peptide Bond Cleavage Cathepsin_B->Cleavage Payload_Release Payload Release Cleavage->Payload_Release

Caption: Mechanism of an enzyme-cleavable linker.

These linkers utilize a disulfide bond (S-S) to connect the payload to the targeting moiety.

  • Mechanism: The disulfide bond is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione is significantly higher.[17]

  • Performance: While effective, disulfide linkers can be susceptible to premature cleavage in the bloodstream, leading to potential off-target toxicity.[22]

Non-Cleavable Linkers

In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific trigger for cleavage.

  • Mechanism: The release of the payload from an ADC with a non-cleavable linker relies on the complete proteolytic degradation of the antibody within the lysosome.[19][23] This results in the payload being released with the linker and the amino acid residue to which it was attached still bound.[24]

  • Performance: Non-cleavable linkers generally offer superior plasma stability compared to many cleavable linkers, which can lead to a better therapeutic index.[19][23][25] However, the resulting payload-linker-amino acid complex may have reduced membrane permeability, potentially limiting the bystander effect.[23][24]

Advanced Conjugation Chemistries

Maleimide chemistry is a widely used method for conjugating payloads to cysteine residues on antibodies.[]

  • Mechanism: The maleimide group reacts with the thiol group of a cysteine residue to form a stable thioether bond.[]

  • Performance: While effective for conjugation, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to premature payload release.[27][28] Newer generations of maleimide-based linkers have been developed to improve stability.[28]

"Click chemistry" refers to a class of bioorthogonal reactions that are highly specific, efficient, and can be performed in biological systems without interfering with native biochemical processes.[]

  • Mechanism: The most common click chemistry reaction used in bioconjugation is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[][30][31] This reaction forms a highly stable triazole linkage.[]

  • Performance: Click chemistry allows for precise control over the site of conjugation and the drug-to-antibody ratio (DAR). The resulting triazole linkage is extremely stable, minimizing premature drug release.[]

Head-to-Head Comparison: Performance Metrics

The choice of linker technology has a profound impact on the pharmacokinetic and pharmacodynamic properties of a drug conjugate. The following table summarizes key performance characteristics of the discussed linker types.

Linker TypeRelease MechanismPlasma StabilityBystander EffectKey AdvantagesKey Limitations
Hydrazone (Acid-Cleavable) pH-dependent hydrolysis in acidic compartmentsModerate to High (improving with new designs)Payload-dependentTunable release kinetics, targeted to acidic environmentsPotential for premature release with older designs
Enzyme-Cleavable (e.g., Val-Cit) Enzymatic cleavage by proteases (e.g., Cathepsin B)HighGenerally HighHigh plasma stability, specific release mechanismDependent on enzyme expression levels in tumor
Disulfide (Redox-Cleavable) Reduction in the intracellular environmentModeratePayload-dependentUtilizes intracellular redox potentialPotential for premature cleavage in plasma
Non-Cleavable (e.g., Thioether) Proteolytic degradation of the antibodyVery HighGenerally LowExcellent plasma stability, reduced off-target toxicityRequires antibody degradation, limited bystander effect
Maleimide-Thioether Non-cleavable (requires antibody degradation)Moderate to High (can be improved)Generally LowEstablished conjugation chemistrySusceptible to retro-Michael reaction
Click Chemistry (Triazole) Non-cleavable (requires antibody degradation)Very HighGenerally LowHighly stable, precise conjugation controlRequires introduction of bioorthogonal handles

Experimental Protocols: Assessing Linker Performance

To objectively compare different linker technologies, a series of well-defined experiments are essential.

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker and the extent of premature payload release in plasma.

Methodology:

  • Incubate the drug conjugate in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Separate the intact conjugate from the released payload using a suitable analytical method (e.g., size-exclusion chromatography (SEC) or affinity chromatography).

  • Quantify the amount of intact conjugate and released payload at each time point using techniques like HPLC or LC-MS.

  • Calculate the percentage of intact conjugate remaining over time to determine the linker's stability.

Rationale: This assay mimics the physiological conditions the drug conjugate will experience in circulation and provides a direct measure of its stability.[3][33]

Protocol: In Vitro Cleavage Assay

Objective: To confirm the intended cleavage mechanism of the linker under specific conditions.

Methodology (for Hydrazone Linkers):

  • Prepare buffers at different pH values (e.g., pH 7.4, pH 6.0, pH 5.0).

  • Incubate the drug conjugate in each buffer at 37°C.

  • Collect aliquots at various time points.

  • Quantify the amount of released payload using HPLC or LC-MS.

  • Compare the rate of payload release at different pH values to confirm acid-catalyzed cleavage.[14][16]

Methodology (for Enzyme-Cleavable Linkers):

  • Incubate the drug conjugate in a buffer containing the target enzyme (e.g., Cathepsin B).

  • Include a control group without the enzyme.

  • Collect aliquots at various time points.

  • Quantify the amount of released payload using HPLC or LC-MS.

  • Confirm that payload release is significantly higher in the presence of the enzyme.

Rationale: These assays validate the specific trigger for payload release, ensuring the linker functions as designed.

Conclusion: Selecting the Optimal Linker

The selection of a linker technology is a multifaceted decision that depends on the specific application, the nature of the payload, and the biological characteristics of the target.

  • This compound and other hydrazone linkers offer a valuable strategy for pH-controlled drug release, particularly for targets that are efficiently internalized into acidic intracellular compartments.

  • Enzyme-cleavable linkers provide a highly specific and stable option, well-suited for a variety of payloads.

  • Non-cleavable linkers are the gold standard for plasma stability and may be advantageous when a bystander effect is not desired or when minimizing off-target toxicity is the primary concern.

  • Advanced chemistries like click chemistry are enabling the development of more homogeneous and stable conjugates with precisely controlled properties.

Ultimately, a thorough understanding of the chemistry and performance of each linker type, supported by rigorous experimental evaluation, is crucial for the successful development of next-generation targeted therapeutics.

References

  • IPHASE Biosciences. (2025, March 21). ADC Drugs: Concepts of Linker Cleavage and Payload Release.
  • BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
  • Biopharma PEG. (2019, December 19). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
  • ProteoGenix. (2021, July 26). Cleavable linkers for ADCs.
  • BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • PubMed. (2019, August 12).
  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review.
  • BOC Sciences.
  • ChemPep. Overview of PROTAC Linkers.
  • PMC - NIH. Current ADC Linker Chemistry.
  • Cre
  • BOC Sciences.
  • MedchemExpress.com. NH2-PEG4-hydrazone-DBCO | ADC Linker.
  • BOC Sciences. Acid Labile Linker Synthesis | ADC Services.
  • PMC - NIH. (2016, April 14).
  • Unchained Labs. (2024, May 29).
  • BOC Sciences.
  • Books. (2021, December 22). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse.
  • MDPI. ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development.
  • BenchChem. (2025).
  • BOC Sciences. Enzyme Cleavable Linker | ADC Services.
  • SigutLabs. (2025, November 26). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach.
  • ResearchGate. (2020, October 30). (PDF) Current strategies for the design of PROTAC linkers: a critical review.
  • Vector Labs. (2025, September 1). Maleimide Crosslinker Selection Guide.
  • PMC - NIH.
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • Creative Biolabs. pH-Sensitive Linker Synthesis Service.
  • Creative Biolabs.
  • PMC - PubMed Central. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
  • BOC Sciences. ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker).
  • ScienceDirect. (2025, June 1). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry.
  • AxisPharm. Click Chemistry Tools & Reagents.
  • Interchim.
  • ACS Publications.
  • Open Exploration Publishing. (2020, October 30).
  • PMC - NIH.
  • ResearchGate. Comparative efficacy studies of non-cleavable ADCs. Comparison of in....
  • ACS Publications. (2025, August 19).
  • BenchChem. A Comparative Analysis of ADC Linker Technologies: A Guide for Researchers.
  • BenchChem.
  • PMC - NIH. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry.
  • BroadPharm. This compound, min 95%, 250 mg.
  • AbacipharmTech. This compound.
  • CymitQuimica. This compound.
  • LabSolutions. This compound.
  • ChemUniverse. This compound.

Sources

A Comparative Guide to PROTAC Efficacy: Evaluating "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" as a Novel Linker Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Proteolysis Targeting Chimeras (PROTACs) incorporating a novel isonicotinic acid hydrazone-based linker element, derived from "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid," against PROTACs with conventional linkers. We will explore the causal relationships between linker chemistry and PROTAC efficacy, supported by illustrative experimental data and detailed protocols for validation.

Introduction to PROTAC Technology and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's success.[4][5][6] Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[4][5][7] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions (negative cooperativity), or poor physicochemical properties, ultimately resulting in a failed degrader.[7][8]

This guide focuses on the potential utility of a linker incorporating the "this compound" moiety. This structure contains an acylhydrazone group, a functional group that has been explored in PROTAC design for the rapid generation of compound libraries due to the straightforward aldehyde-hydrazide coupling chemistry.[9][10] We will compare its hypothetical performance characteristics against well-established linker classes: flexible polyethylene glycol (PEG) and alkyl chains.

The Isonicotinic Acid Hydrazone Linker: A Hypothetical Case Study

For this guide, we will postulate a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology.[11][12] All hypothetical PROTACs will use the same BRD4 ligand (JQ1) and the same E3 ligase ligand (Pomalidomide for Cereblon, CRBN), ensuring that any observed differences in efficacy can be attributed to the linker.

  • PROTAC-PEG: A BRD4-targeting PROTAC with a flexible 8-atom PEG linker.

  • PROTAC-Alkyl: A BRD4-targeting PROTAC with a flexible 8-atom alkyl chain linker.

  • PROTAC-IAH: A BRD4-targeting PROTAC where the linker incorporates an Isonicotinic Acid Hydrazone (IAH) moiety.

The core hypothesis is that the IAH linker's relative rigidity and specific chemical nature could influence the conformational dynamics of the PROTAC, potentially pre-organizing the molecule for optimal ternary complex formation.

Mechanism of Action: PROTAC-Induced Protein Degradation

The fundamental mechanism for all three PROTACs is the same: to induce the proximity of BRD4 and the CRBN E3 ligase, leading to the ubiquitination of BRD4 and its degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., PROTAC-IAH) E3 E3 Ligase (e.g., CRBN) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) (e.g., BRD4) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ubi Ubiquitin (Ub) Ubi->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Efficacy Data (Illustrative)

The efficacy of a PROTAC is primarily defined by its potency (DC50: the concentration required to degrade 50% of the target protein) and its maximal degradation level (Dmax).[7] The following tables present hypothetical but scientifically plausible data for our three PROTACs, as would be determined by the experimental protocols outlined in the subsequent section.

Table 1: In Vitro Degradation Efficacy in HeLa Cells (24h Treatment)
PROTAC VariantLinker TypeDC50 (nM)Dmax (%)
PROTAC-PEGFlexible PEG2592
PROTAC-AlkylFlexible Alkyl4588
PROTAC-IAH Isonicotinic Acid Hydrazone 15 95

Causality: The hypothetical superior DC50 and Dmax of PROTAC-IAH suggest its linker may provide a more optimal spatial orientation for the formation of a productive ternary complex compared to the more flexible PEG and alkyl linkers.[4]

Table 2: Ternary Complex Formation and Stability
PROTAC VariantBinding Affinity (KD, nM) to BRD4Binding Affinity (KD, nM) to CRBNTernary Complex Cooperativity (α)
PROTAC-PEG12018002.5
PROTAC-Alkyl11518501.8
PROTAC-IAH 125 1750 4.0

Causality: The binary binding affinities are designed to be similar, as the warhead and E3 ligand are identical. The key differentiator is the cooperativity factor (α). A value greater than 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other. The higher α for PROTAC-IAH suggests its linker better facilitates favorable protein-protein interactions between BRD4 and CRBN, leading to a more stable ternary complex and more efficient degradation.[]

Table 3: Physicochemical and Permeability Properties
PROTAC VariantMolecular Weight (Da)cLogPCell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min in HLM)
PROTAC-PEG8903.81.545
PROTAC-Alkyl8604.51.260
PROTAC-IAH 910 4.1 1.8 25

Causality: While PROTACs often fall outside Lipinski's "Rule of Five," their permeability is crucial.[14] The IAH linker's structure may allow for more favorable intramolecular interactions that shield polar surface area, enhancing passive diffusion.[15][16] However, the hydrazone bond is known to be potentially labile and susceptible to hydrolysis or metabolism, which is reflected in its lower hypothetical metabolic stability.[10] This is a critical trade-off in drug design; the acylhydrazone's utility in rapid library synthesis may need to be followed by its replacement with a more stable isostere, like an amide, for in vivo applications.[9][10]

Essential Experimental Validation Workflows

To generate the data presented above and rigorously evaluate a novel PROTAC, a systematic, multi-step experimental approach is required.

Workflow 1: Assessment of Protein Degradation

This workflow quantifies the primary biological output of the PROTAC: the degradation of the target protein in a cellular context.

Degradation_Workflow start Seed Cells (e.g., HeLa) treat Treat with PROTAC (Dose-response, 24h) start->treat lyse Cell Lysis treat->lyse wb Western Blot (BRD4, Loading Control) lyse->wb quant Densitometry Analysis wb->quant dc50 Calculate DC50 & Dmax quant->dc50

Caption: Experimental workflow for determining PROTAC-induced degradation.

Detailed Protocol: Western Blotting for BRD4 Degradation

  • Cell Culture and Treatment: Seed HeLa cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of remaining BRD4 relative to the vehicle control to determine DC50 and Dmax values.[17][18]

Workflow 2: Biophysical Characterization of Ternary Complex

This workflow dissects the molecular interactions that underpin PROTAC efficacy, measuring how well the PROTAC bridges the POI and the E3 ligase.

Ternary_Complex_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) spr1 Immobilize E3 Ligase (CRBN) spr2 Inject PROTAC + POI (BRD4) spr1->spr2 spr3 Measure Binding Kinetics (ka, kd, KD) spr2->spr3 itc1 Titrate PROTAC into POI + E3 itc2 Measure Heat Change itc1->itc2 itc3 Determine Thermodynamics & Cooperativity (α) itc2->itc3

Caption: Biophysical assays to characterize ternary complex formation.

Detailed Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

  • Immobilization: Covalently immobilize recombinant, purified CRBN-DDB1 complex onto a sensor chip surface.

  • Binary Interactions: First, determine the binary binding kinetics of the PROTAC to CRBN by injecting varying concentrations of the PROTAC over the chip. Separately, determine the affinity of the PROTAC for BRD4 in solution.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a constant, saturating concentration of BRD4 mixed with a varying concentration of the PROTAC over the CRBN-immobilized surface.

  • Data Analysis: The resulting sensorgrams will show an enhancement in binding response in the presence of both BRD4 and the PROTAC compared to the PROTAC alone. Fit this data to kinetic models to determine the affinity and stability of the ternary complex.[][19] The cooperativity (α) can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.

Conclusion and Future Perspectives

This guide presents a framework for evaluating novel chemical matter, such as the "this compound" moiety, within the context of PROTAC design. Our illustrative comparison highlights the pivotal role of the linker in dictating degrader efficacy.

The hypothetical PROTAC-IAH, with its isonicotinic acid hydrazone linker, showed superior potency and ternary complex cooperativity, underscoring the potential benefits of incorporating more rigid, conformationally defined elements into linker design. However, this came at the cost of reduced metabolic stability, a critical consideration for therapeutic development.

The use of acylhydrazone chemistry for the rapid synthesis of PROTAC libraries is a validated and powerful strategy for initial screening.[9][10] Promising "hits" from such a screen, like our hypothetical PROTAC-IAH, would then require further medicinal chemistry efforts to replace the labile hydrazone with a more robust bioisostere to improve pharmacokinetic properties while retaining the optimal geometry for potent and selective protein degradation. The continuous exploration of novel linker chemotypes is essential for expanding the capabilities of targeted protein degradation and developing the next generation of therapeutics.[6][11][20]

References

  • PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]

  • ResearchGate. (n.d.). Determination of PROTAC efficacy. A. PROTACs having different linker.... [Link]

  • Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology. [Link]

  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • Profacgen. (n.d.). Ternary complex formation. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Bond, M. J., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Reaction Biology. (n.d.). Protein Degradation and PROTACs. [Link]

  • ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Journal of the American Chemical Society. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. [Link]

  • Steinebach, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]

  • ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability.... [Link]

  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Oxford University Press. [Link]

  • Bond, M. J., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]

  • PubMed. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • PubMed. (2020). PROTACs: New method to degrade transcription regulating proteins. [Link]

  • Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Cell and Developmental Biology. [Link]

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

  • PubMed. (2022). New Frontiers in the Discovery and Development of PROTACs. [Link]

  • CAS.org. (2024). PROTACs revolutionize small molecule drugs. [Link]

Sources

A Comparative Guide to Linker Performance in Vitro: Principles and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

A Note on "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid"

The Crucial Role of Linkers in Bioconjugate Performance

Linkers are the architectural backbone of many targeted therapeutics and research reagents, such as Antibody-Drug Conjugates (ADCs).[][4] Their chemical structure dictates the stability of the bioconjugate in circulation and the efficiency of payload release at the target site.[][] An ideal linker maintains a stable connection between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug) in the bloodstream, preventing premature release that could lead to systemic toxicity.[4][6] Upon reaching the target cell, the linker must facilitate the timely and efficient release of the active payload.[][4]

Linkers are broadly categorized into two main classes: cleavable and non-cleavable .[7][8]

  • Cleavable linkers are designed to be severed by specific triggers within the target cell or tumor microenvironment, such as low pH, specific enzymes, or a high concentration of reducing agents like glutathione.[9][]

  • Non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[7][11] This approach generally leads to higher plasma stability but may limit the "bystander effect," where the released drug can kill neighboring target cells.[9][12]

Key In-Vitro Performance Metrics for Linker Evaluation

The in-vitro performance of a linker is a critical predictor of its in-vivo behavior. Key metrics to consider include:

  • Plasma Stability: The ability of the linker to remain intact in plasma is paramount to minimizing off-target toxicity.[6] In-vitro plasma stability assays are a cornerstone of linker evaluation.[13][14]

  • Cleavage Kinetics: For cleavable linkers, the rate and specificity of cleavage are critical. The linker should be rapidly cleaved under target conditions but remain stable in circulation.[][16]

  • Conjugation Efficiency: The chemical reactions used to attach the linker to the antibody and the payload should be efficient and yield a homogenous product with a consistent drug-to-antibody ratio (DAR).[]

  • Impact on Biological Activity: The linker and its conjugation to the antibody should not adversely affect the antibody's ability to bind to its target antigen.[17]

  • Physicochemical Properties: The linker can influence the solubility and aggregation propensity of the bioconjugate. Hydrophobic linkers can lead to aggregation, which may compromise efficacy and induce immunogenicity.[][18]

A Comparative Look at Common Linker Technologies

The following table provides a comparative overview of common linker types and their typical in-vitro performance characteristics.

Linker TypeCleavage MechanismPlasma StabilityCleavage SpecificityKey Considerations
Hydrazone Acid-catalyzed hydrolysis (pH-sensitive)Moderate to Good (pH 7.4)Cleaved in acidic endosomes/lysosomes (pH 4.5-6.5)Can be susceptible to hydrolysis in plasma, leading to premature drug release.[7][] Stability can be tuned by modifying the hydrazone structure.[16]
Dipeptide (e.g., Val-Cit) Enzymatic (Cathepsin B)Good to ExcellentSpecific to proteases overexpressed in tumor cells.[19][20]The Val-Cit linker is widely used but can show instability in rodent plasma due to carboxylesterases.[13][21]
Disulfide Reduction (Glutathione)ModerateCleaved in the reducing environment of the cytoplasm.Can be susceptible to exchange reactions with serum proteins like albumin.[4]
Non-cleavable (e.g., Thioether) Antibody DegradationExcellentRelies on lysosomal degradation of the antibody.Limits bystander effect; payload remains attached to an amino acid residue after degradation.[7][11]
Click Chemistry (e.g., SPAAC) Bioorthogonal LigationExcellentForms a stable triazole linkage.Strain-promoted azide-alkyne cycloaddition (SPAAC) is a catalyst-free method suitable for in-vivo applications.[22][23]

Experimental Protocols for In-Vitro Linker Evaluation

4.1. Plasma Stability Assay

This protocol outlines a general method for assessing the stability of a linker in plasma.

Objective: To quantify the premature release of the payload from the bioconjugate in plasma over time.

Materials:

  • Bioconjugate of interest

  • Control plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC, LC-MS, ELISA)[13][24]

Procedure:

  • Spike the bioconjugate into pre-warmed plasma at a defined concentration (e.g., 100 µg/mL).[13]

  • Incubate the samples at 37°C.[13]

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench any enzymatic activity, for example, by adding an excess of cold organic solvent like acetonitrile.

  • Process the samples to separate the bioconjugate from the free payload. This may involve protein precipitation or immunoaffinity capture.[13]

  • Quantify the amount of intact bioconjugate and/or released payload using a validated analytical method.

  • Plot the percentage of intact bioconjugate versus time to determine the linker's stability profile.

4.2. In-Vitro Cleavage Assay (pH-Sensitive Linker Example)

This protocol describes how to evaluate the cleavage of a pH-sensitive linker like a hydrazone.

Objective: To determine the rate of linker cleavage at physiological and acidic pH.

Materials:

  • Bioconjugate with a pH-sensitive linker

  • Buffers at different pH values (e.g., pH 7.4 and pH 5.0)

  • Incubator at 37°C

  • Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Dilute the bioconjugate into the pre-warmed buffers of different pH values.

  • Incubate the samples at 37°C.

  • At various time points, take aliquots and quench the reaction (e.g., by neutralizing the pH or adding a quenching agent).

  • Quantify the amount of released payload and intact bioconjugate.

  • Compare the cleavage rates at different pH values to assess the linker's pH sensitivity. A successful pH-sensitive linker will show minimal cleavage at pH 7.4 and rapid cleavage at pH 5.0.[]

Visualizing Linker Selection and Evaluation Workflows

LinkerSelection cluster_0 Linker Selection Strategy cluster_1 In-Vitro Evaluation Workflow Start Define Therapeutic Goal & Payload CleavageMechanism Determine Required Cleavage Mechanism Start->CleavageMechanism LinkerChoice Select Candidate Linkers CleavageMechanism->LinkerChoice pH, Enzyme, etc. Conjugation Synthesize & Purify Bioconjugate LinkerChoice->Conjugation StabilityAssay Perform Plasma Stability Assay Conjugation->StabilityAssay CleavageAssay Conduct In-Vitro Cleavage Assay StabilityAssay->CleavageAssay ActivityAssay Assess Biological Activity (e.g., Cell Viability) CleavageAssay->ActivityAssay Decision Go/No-Go Decision ActivityAssay->Decision

Caption: A decision-making workflow for linker selection and subsequent in-vitro evaluation.

Conclusion

The in-vitro performance of a linker is a critical determinant of a bioconjugate's success. A thorough in-vitro evaluation, encompassing plasma stability, cleavage kinetics, and impact on biological activity, is essential for selecting the optimal linker for a given application. While novel linkers like "this compound" may hold promise, their performance must be rigorously benchmarked against established linker technologies using standardized in-vitro assays. This systematic approach will de-risk drug development programs and accelerate the translation of promising bioconjugates from the bench to the clinic.

References

  • ACS Publications. (2022). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures and stability profiles of cleavable peptide linkers. Retrieved from [Link]

  • ADC Review. (2019, July 13). A Review of Cleavable Linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavable and non-cleavable linkers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Retrieved from [Link]

  • National Institutes of Health. (2021, January 19). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2022, June 1). Design of cleavable linkers for Antibody Drug Conjugates and evaluation of stability using radioimmunoconjugates. Retrieved from [Link]

  • RSC Publishing. (2023, December 29). Click chemistry in the development of PROTACs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

  • Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from [Link]

  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro linker stability of acDrug in LCB14-0110 ADC in rat plasma. Retrieved from [Link]

  • National Institutes of Health. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2020, January 30). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved from [Link]

  • PubMed. (2019, August 12). Cleavable linkers in antibody-drug conjugates. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Noncleavable Linkers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • PubMed Central. (n.d.). “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions. Retrieved from [Link]

  • ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Retrieved from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). On the use of DNA as a linker in antibody-drug conjugates: synthesis, stability and in vitro potency. Retrieved from [Link]

  • PubMed. (n.d.). In vivo testing of drug-linker stability. Retrieved from [Link]

Sources

A Comparative Analysis of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid: Benchmarking a pH-Sensitive Hydrazone Linker Against Established Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pH-sensitive linker, 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, against established linker technologies used in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs). We will dissect its core chemistry, benchmark its performance characteristics against industry-standard linkers, and provide validated experimental protocols for its evaluation.

Introduction: The Critical Role of the Linker in Targeted Therapeutics

Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that merge the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1] The success of an ADC is not solely dependent on the antibody or the payload but is critically governed by the chemical linker connecting them.[] This linker must be sufficiently stable to prevent premature drug release in systemic circulation, yet capable of efficiently liberating the active payload within the target tumor environment.[3][4]

Linkers are broadly categorized as non-cleavable or cleavable.[][6][7] Non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody, a process that enhances plasma stability.[6][8] In contrast, cleavable linkers are designed to break in response to specific triggers within the tumor microenvironment or inside cancer cells, such as low pH, a reducing environment, or the presence of specific enzymes.[3][][6]

This guide focuses on benchmarking a specific acid-labile hydrazone linker, This compound , against the landscape of established cleavable and non-cleavable technologies.

Section 1: Dissecting the Target Molecule: this compound

The molecule of interest, with CAS Number 1620569-20-1, belongs to the hydrazone class of linkers.[9][10][11][12] Its structure consists of two key components: an isonicotinic acid "head" for conjugation and a propan-2-ylidene hydrazone "body" that serves as the pH-sensitive cleavable unit.

G cluster_linker This compound cluster_key Functional Components linker_struct linker_struct conjugation_handle Isonicotinic Acid (Conjugation Site) cleavage_unit Hydrazone Bond (pH-Sensitive Cleavage)

Caption: Structure of this compound.

The carboxylic acid of the isonicotinic acid moiety provides a versatile handle for covalent attachment to amine-containing molecules (e.g., lysine residues on an antibody) through standard amide bond formation. The core of its functionality lies in the hydrazone bond, which is designed to be stable at the neutral pH of blood (~7.4) but undergoes rapid hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][14][15][16] This pH differential is the fundamental trigger for payload release.

Section 2: The Competitive Landscape: Established Linker Technologies

To properly evaluate our target linker, it must be compared against the primary classes of linkers used in clinically successful ADCs.

Cleavable Linkers:
  • Hydrazone Linkers (pH-Sensitive): This class exploits the acidic intracellular environment.[6][17] While effective, a key challenge is ensuring sufficient plasma stability, as some hydrazone linkers can undergo slow hydrolysis in circulation, leading to off-target toxicity.[1][7][18] The stability of the hydrazone bond is highly dependent on the electronic and steric nature of its substituents.[16][19] Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes or ketones.[20]

  • Peptide Linkers (Enzyme-Sensitive): These are among the most successful cleavable linkers, typically containing a dipeptide sequence like valine-citrulline (Val-Cit).[8][15] This sequence is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[14][21] This mechanism offers high plasma stability and a specific release trigger.

  • Disulfide Linkers (Redox-Sensitive): These linkers contain a disulfide bond that is cleaved in the highly reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (GSH) compared to the bloodstream.[3][7][22] The release kinetics can be tuned by modifying the steric hindrance around the disulfide bond.

Non-Cleavable Linkers:
  • Thioether Linkers: These form a highly stable bond, typically via the reaction of a maleimide group with a thiol on the antibody (e.g., SMCC linker).[8][15] ADCs with non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to the conjugating amino acid.[][6] This approach generally offers superior plasma stability and a wider therapeutic window but may limit the "bystander effect" as the released payload is often less membrane-permeable.[3][8]

G cluster_cleavable Cleavable Linker Release Mechanisms cluster_non_cleavable Non-Cleavable Linker Release Mechanism pH pH-Sensitive (e.g., Hydrazone) Payload_Release Payload Released pH->Payload_Release Enzyme Enzyme-Sensitive (e.g., Val-Cit) Enzyme->Payload_Release Redox Redox-Sensitive (e.g., Disulfide) Redox->Payload_Release Degradation Antibody Degradation (e.g., Thioether) Degradation->Payload_Release ADC_Circulation ADC in Circulation (Stable) ADC_Internalized ADC Internalized into Target Cell ADC_Circulation->ADC_Internalized ADC_Internalized->pH ADC_Internalized->Enzyme ADC_Internalized->Redox ADC_Internalized->Degradation

Caption: Comparison of payload release triggers for major linker classes.

Section 3: Head-to-Head Comparison: Key Performance Metrics

The choice of a linker is a multi-parameter optimization problem. Below is a comparative table benchmarking our target hydrazone linker against established alternatives based on critical performance attributes.

Performance Metric This compound Val-Cit Linker (Peptide) Disulfide Linker SMCC Linker (Non-Cleavable)
Release Mechanism Acid Hydrolysis (pH < 6.0)Enzymatic (Cathepsin B)Reduction (High GSH)Antibody Degradation
Primary Release Site Endosome / LysosomeLysosomeCytoplasmLysosome
Plasma Stability (pH 7.4) Moderate to Low (Potentially susceptible to hydrolysis)[7][18]HighHigh (Generally)Very High
Cleavage Specificity Moderate (Relies on pH differential)High (Enzyme-specific)High (Relies on GSH gradient)N/A (Degradation)
Bystander Killing Possible (if payload is membrane permeable)PossiblePossibleLimited to Unlikely[8]
Synthetic Complexity Low (Facile hydrazone formation)[18]High (Peptide synthesis)ModerateModerate
Key Advantage Simple chemistry, rapid acid-triggered releaseHigh plasma stability, proven clinical success[8][15]Utilizes a distinct intracellular triggerMaximum plasma stability, wide therapeutic window[3]
Key Disadvantage Potential for premature release in circulation[1][8]Complex synthesis, potential immunogenicitySusceptible to off-target reductionNo bystander effect, payload activity may be altered

Section 4: Experimental Protocols for Benchmarking

To empirically validate the performance of this compound, the following self-validating protocols are essential.

Protocol 1: Conjugation to a Model Protein

This protocol describes the conjugation of the linker to a model protein, such as Bovine Serum Albumin (BSA), via its carboxylic acid group.

Rationale: This workflow establishes the feasibility of conjugating the linker to a protein's surface lysine residues, a common strategy in ADC development. Using EDC/Sulfo-NHS chemistry creates a stable amide bond between the linker and the protein.

G cluster_workflow Linker Conjugation Workflow Start Dissolve Linker & Sulfo-NHS in Activation Buffer (e.g., MES) Add_EDC Add EDC to activate linker's carboxyl group Start->Add_EDC Step 1 Incubate_Activation Incubate for 15 min at room temperature Add_EDC->Incubate_Activation Step 2 Add_Protein Add activated linker solution to Protein (e.g., BSA) in PBS Incubate_Activation->Add_Protein Step 3 Incubate_Conjugation Incubate for 2 hours at room temperature Add_Protein->Incubate_Conjugation Step 4 Purify Purify conjugate via Size Exclusion Chromatography (SEC) Incubate_Conjugation->Purify Step 5 Characterize Characterize by UV-Vis & SDS-PAGE Purify->Characterize Step 6

Caption: Workflow for EDC/NHS-mediated linker conjugation to a protein.

Methodology:

  • Activation: Dissolve this compound (10 eq.) and Sulfo-NHS (10 eq.) in an activation buffer (e.g., 0.1 M MES, pH 6.0). Add EDC (20 eq.) and vortex immediately. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the protein (e.g., BSA at 10 mg/mL in PBS, pH 7.4).

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

  • Characterization: Confirm conjugation and purity using SDS-PAGE (which will show an increase in molecular weight) and determine the drug-to-antibody ratio (DAR) or linker-to-protein ratio using UV-Vis spectroscopy if the payload has a distinct absorbance.

Protocol 2: In Vitro pH-Dependent Stability Assay

This protocol is critical for quantifying the linker's stability at physiological pH versus its cleavage rate under acidic conditions.

Rationale: The therapeutic index of an ADC with a pH-sensitive linker is critically dependent on the differential stability of the linker. An ideal linker will have a long half-life at pH 7.4 (in circulation) and a short half-life at pH 5.0 (in the lysosome). This assay directly measures this performance characteristic using HPLC to separate the intact conjugate from the released payload over time.

G cluster_workflow pH Stability Assay Workflow Prepare Prepare two aliquots of the Linker-Payload-Protein Conjugate Incubate_pH7 Incubate at 37°C in PBS, pH 7.4 Prepare->Incubate_pH7 Incubate_pH5 Incubate at 37°C in Acetate Buffer, pH 5.0 Prepare->Incubate_pH5 Sample Take samples at multiple time points (e.g., 0, 1, 4, 8, 24h) Incubate_pH7->Sample Incubate_pH5->Sample Quench Quench reaction (e.g., by freezing or pH neutralization) Sample->Quench Analyze Analyze by Reverse-Phase HPLC to quantify intact conjugate vs. free payload Quench->Analyze Calculate Calculate percentage of intact conjugate and determine half-life (t½) Analyze->Calculate

Caption: Workflow for assessing linker stability via HPLC.

Methodology:

  • Setup: Prepare two sets of samples by diluting the purified conjugate into a) PBS (pH 7.4) and b) an acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis: Analyze each aliquot by reverse-phase HPLC. Develop a gradient method that can resolve the intact conjugate, the released payload, and any degradation products.

  • Quantification: Integrate the peak area corresponding to the intact conjugate at each time point.

  • Calculation: Plot the percentage of remaining intact conjugate versus time for both pH conditions. Calculate the half-life (t₁/₂) of the linker under each condition by fitting the data to a first-order decay model.

Section 5: Data Interpretation and Discussion

The stability assay will yield quantitative data crucial for benchmarking.

Hypothetical Performance Data:

Linker Type Half-life at pH 7.4 (hours) Half-life at pH 5.0 (hours) Stability Ratio (t½ pH 7.4 / t½ pH 5.0)
This compound 251.5~17
"Optimized" Aromatic Hydrazone >1504.0>37
Val-Cit Linker >200 (in plasma)~1.0 (in presence of Cathepsin B)>200
SMCC (Non-Cleavable) >500>500~1

Analysis: The hypothetical data for our target linker reveals a significant difference in stability between neutral and acidic pH, with a calculated stability ratio of ~17. This confirms its pH-sensitive behavior. However, its plasma stability (t₁/₂ = 25 hours) is notably lower than that of the Val-Cit or non-cleavable SMCC linkers. This is consistent with the known properties of hydrazones derived from simple aliphatic ketones, which are more susceptible to hydrolysis than those derived from more sterically hindered or aromatic ketones.[19][20]

This moderate plasma stability presents a critical trade-off. While the linker is clearly functional, the potential for premature payload release in circulation is a significant concern that could lead to off-target toxicity and a narrowed therapeutic window.[1][18] Compared to an "optimized" aromatic hydrazone, which offers greater stability due to conjugation with the aromatic ring, our target linker may be best suited for applications where very rapid release in the endosome is required and moderate plasma instability can be tolerated.

Conclusion

This compound is a structurally simple, synthetically accessible, pH-sensitive linker that demonstrates the core principles of acid-labile drug delivery. Its primary strength lies in its straightforward chemistry and predictable, rapid cleavage mechanism in acidic environments.

However, when benchmarked against established linkers, its primary vulnerability is its potentially suboptimal plasma stability. This characteristic may limit its utility for highly potent cytotoxic payloads where minimizing off-target release is paramount. It is less stable than the industry-standard Val-Cit peptide linkers and non-cleavable thioether linkers. Therefore, its application would likely be niche, perhaps in contexts where rapid payload release is prioritized over prolonged circulation time, or for conjugating moderately potent therapeutics where a degree of systemic release is acceptable. For mainstream ADC development, linker platforms offering a higher stability ratio, such as protease-cleavable linkers or more sterically hindered hydrazones, remain the preferred choice.

References

  • NJ Bio, Inc. Linkers for ADCs. Available from: [Link]

  • ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry. Available from: [Link]

  • AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024-09-30). Available from: [Link]

  • American Chemical Society. Development of cleavable linkers for polymer-drug conjugates. Available from: [Link]

  • NIH - PMC. Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2016-04-14). Available from: [Link]

  • NIH - PMC. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Available from: [Link]

  • Creative Biolabs. ADC Panoramic Overview-Linker. (2022-09-14). Available from: [Link]

  • NIH - PMC. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Available from: [Link]

  • Elsevier. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. (2025-06-01). Available from: [Link]

  • NIH - PMC. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Available from: [Link]

  • ResearchGate. Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... | Download Scientific Diagram. Available from: [Link]

  • AbacipharmTech. This compound - AbacipharmTech-Global Chemical supplier. Available from: [Link]

  • NJ Bio, Inc. Payloads and Linkers for Antibody-Drug Conjugates. Available from: [Link]

  • LabSolutions. This compound - LabSolutions | Lab Chemicals & Equipment. Available from: [Link]

  • ChemUniverse. This compound. Available from: [Link]

  • Bio-Works. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024-10-01). Available from: [Link]

Sources

Characterization of ternary complex with "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid" PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Ternary Complex in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The cornerstone of PROTAC action is the formation of a productive ternary complex between the PROTAC, the POI, and the E3 ligase.[4][5] This proximity-inducing event facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[6][7] Consequently, the stability, cooperativity, and structural arrangement of this ternary complex are critical determinants of a PROTAC's degradation efficiency and selectivity.[8][9]

While the topic of this guide was initially focused on PROTACs incorporating "2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid," a thorough review of the current scientific literature did not yield specific data on its use in a PROTAC system. This molecule is commercially available as a potential building block for protein degraders, suggesting its potential utility in novel PROTAC design. However, in the absence of established data, this guide will pivot to a well-characterized and paradigmatic PROTAC system: the degradation of the bromodomain-containing protein 4 (BRD4) by the PROTAC molecule MZ1, which recruits the von Hippel-Lindau (VHL) E3 ligase. The principles and methodologies detailed herein are broadly applicable and provide a robust framework for the characterization of any novel PROTAC-induced ternary complex, including those that may be developed using new chemical entities like "this compound."

This guide will provide an in-depth comparison of key biophysical and structural techniques for characterizing PROTAC ternary complexes, offering insights into the causality behind experimental choices and providing actionable protocols for researchers in the field of targeted protein degradation.

The PROTAC Mechanism of Action: A Stepwise Process

The catalytic cycle of a PROTAC can be dissected into several key steps, each amenable to biophysical and cellular characterization. Understanding this pathway is crucial for interpreting experimental data and rationally designing more effective degraders.

PROTAC Mechanism of Action PROTAC PROTAC Binary Complex 1 PROTAC-POI PROTAC->Binary Complex 1 Binds Binary Complex 2 PROTAC-E3 PROTAC->Binary Complex 2 Binds POI POI POI->Binary Complex 1 Ternary Complex POI-PROTAC-E3 POI->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Binary Complex 2 E3 Ligase->Ternary Complex Binary Complex 1->Ternary Complex Binary Complex 2->Ternary Complex Ubiquitination Ubiquitinated POI Ternary Complex->Ubiquitination Ub transfer Proteasomal Degradation Degraded POI Ubiquitination->Proteasomal Degradation Recycling Recycled PROTAC Proteasomal Degradation->Recycling Recycling->PROTAC ITC Workflow cluster_0 Binary Titration cluster_1 Ternary Titration PROTAC_syringe PROTAC in Syringe ITC_run1 Run ITC PROTAC_syringe->ITC_run1 POI_cell POI in Cell POI_cell->ITC_run1 KD_binary Determine KD (Binary) ITC_run1->KD_binary Cooperativity Cooperativity KD_binary->Cooperativity α = KD(binary) / KD(ternary) PROTAC_syringe2 PROTAC in Syringe ITC_run2 Run ITC PROTAC_syringe2->ITC_run2 POI_E3_cell POI + E3 in Cell POI_E3_cell->ITC_run2 KD_ternary Determine KD (Ternary) ITC_run2->KD_ternary KD_ternary->Cooperativity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, a compound often encountered as an impurity of the antibiotic Isoniazid.[1][][3] Given its chemical structure—a hydrazine derivative combined with a pyridine-4-carboxylic acid moiety—this substance requires careful management as hazardous waste. The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting our commitment to providing value and expertise beyond the product itself.

Foundational Principles: Understanding the Hazard Profile

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. For this compound, the primary concerns stem from its hydrazine functional group.

  • Hydrazine Derivatives: Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[4] They are recognized for their potential toxicity if ingested, inhaled, or absorbed through the skin.[5] Furthermore, many hydrazine compounds are suspected carcinogens, necessitating stringent handling procedures to minimize exposure.[5]

  • Isonicotinic Acid Moiety: The isonicotinic acid portion of the molecule, while generally less acutely hazardous than hydrazine, is still classified as a substance that requires disposal as hazardous waste. It is known to cause skin and serious eye irritation.[6][7][8] Regulations mandate that it should not be discharged into drains.[6]

Therefore, the combined structure must be treated with significant caution. The procedures that follow are based on a synthesis of best practices for handling both hydrazine derivatives and isonicotinic acid compounds.

Hazard Summary Table
Hazard ConsiderationAssociated Risk & JustificationRecommended Action
Acute Toxicity The parent drug, Isoniazid, is fatal or harmful if swallowed.[9][10][11] Hydrazine derivatives are toxic via oral, dermal, or inhalation routes.[5]Handle with appropriate Personal Protective Equipment (PPE) in a certified chemical fume hood.
Carcinogenicity Many hydrazine derivatives are suspected of causing cancer.[5]Minimize all exposure. Employ engineering controls and rigorous PPE protocols.
Skin/Eye Irritation Both Isoniazid and Isonicotinic Acid are known skin and eye irritants.[6][8][9][10]Wear chemical-resistant gloves and safety goggles with side shields at all times.[5][12]
Environmental Hazard Hydrazine derivatives can be harmful to aquatic life with long-lasting effects.[5]Do not release into the environment. Prevent entry into sewers or waterways.[6][9]

Operational Protocol for Waste Disposal

This section provides a step-by-step methodology for the collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] The minimum required PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, inspected before use).

  • Eye Protection: Safety goggles with side shields or a face shield.[12]

  • Lab Attire: A long-sleeved lab coat and closed-toe shoes.

Step 2: Waste Segregation and Containment
  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and date.

  • Storage: Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[9]

Step 3: Final Disposal via Licensed Contractor (Primary Method)

The most secure and compliant method for final disposal is through a licensed hazardous waste disposal company.

  • Arrangement: Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately.

  • Ultimate Disposal: The contractor will typically use high-temperature incineration, often after dissolving or mixing the material with a combustible solvent, which is an effective method for destroying hydrazine derivatives.[4][7][13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams of this compound.

G start Waste Generation (Solid or Solution) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) in a Fume Hood start->ppe spill Small-Scale Spill or Contamination Occurs start->spill collect Step 2: Collect in a Labeled, Sealed Hazardous Waste Container ppe->collect storage Store in Secondary Containment Away from Incompatibles collect->storage ehs Contact EHS for Pickup by Licensed Waste Contractor storage->ehs final_disposal Final Disposal via High-Temperature Incineration ehs->final_disposal decon Step 4 (Spills Only): Chemical Decontamination with Dilute Hypochlorite Solution spill->decon decon->collect

Caption: Decision workflow for the disposal of this compound.

Spill Decontamination Protocol

For minor spills, chemical neutralization can be employed to decontaminate surfaces before final cleaning and disposal of waste. This procedure is based on established methods for treating hydrazine spills.[4][14]

Caution: This procedure should only be performed by personnel trained in handling hazardous chemicals.

  • Restrict Access: Immediately alert others and secure the area.

  • Prepare Neutralizing Solution: In a fume hood, prepare a fresh, dilute (5% or less) aqueous solution of sodium hypochlorite or calcium hypochlorite.[14][15]

  • Absorb Spill: If the spill is a liquid, cover it with an inert absorbent material (e.g., vermiculite or sand).

  • Apply Oxidizer: Carefully and slowly apply the dilute hypochlorite solution to the spill area or contaminated material. The oxidation reaction will neutralize the hydrazine moiety.[4] Avoid adding a large excess of the oxidizer.

  • Wait and Ventilate: Allow a contact time of at least one hour, ensuring the area remains well-ventilated.

  • Collect Waste: Collect all treated absorbent material and any associated cleaning supplies (gloves, wipes) and place them into the designated hazardous waste container for final disposal via a licensed contractor.[15]

  • Final Clean: Wash the decontaminated surface with soap and water.

Regulatory Compliance

It is imperative that all disposal activities comply with local, regional, and national regulations for hazardous waste.[16] Chemical waste generators are legally responsible for correctly classifying and managing their waste from generation to final disposal. Always consult your institution's EHS department for specific guidance and to ensure full compliance.

References

  • Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. NCBI Bookshelf.[Link]

  • Hydrazine (HSG 56, 1991). INCHEM.[Link]

  • Safety and Handling of Hydrazine. DTIC.[Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Fisher Scientific.[Link]

  • Safety Data Sheet: Isonicotinic acid. Carl ROTH.[Link]

  • Isoniazid, for culture media use 107630 - Safety Data Sheet. Scharlab.[Link]

  • Material Safety Data Sheet - Isoniazid MSDS. ScienceLab.com.[Link]

  • SAFETY DATA SHEET - Isonicotinic acid. Thermo Fisher Scientific.[Link]

  • Isoniazid-impurities. Pharmaffiliates.[Link]

  • Pharmaffiliates Isoniazid-impurities - Metabolites. Pharmaffiliates.[Link]

  • Isoniazide EP Impurity B | CAS No: 1453-82-3. Cleanchem.[Link]

Sources

A Senior Application Scientist's Guide to Handling 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid (Iproniazid)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid, commonly known as Iproniazid. Our focus is to deliver procedural, step-by-step guidance that directly addresses your operational questions, ensuring both your safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Iproniazid is a monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1] While historically used as an antidepressant, its use was largely discontinued due to significant hepatotoxicity (liver damage).[1][2] The primary hazards associated with Iproniazid in a laboratory setting include acute oral toxicity and potential for liver damage upon exposure.[1][3][4] Its metabolites, such as isopropylhydrazine, are known to be potent hepatotoxins.[1][5] Therefore, a comprehensive understanding of and adherence to safety protocols are paramount.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[3][4][6]

  • Hepatotoxicity: Can cause liver damage.[1][7]

  • Irritant: May cause irritation to the skin, eyes, and respiratory tract.[6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling Iproniazid.

Body AreaRecommended PPERationale
Hands Chemical-resistant gloves (Nitrile recommended)To prevent skin contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals.[9]
Eyes/Face Safety glasses with side shields or a face shieldTo protect against splashes and dust.[3][4][10]
Body Laboratory coat or protective clothingTo prevent contamination of personal clothing.[3][4]
Respiratory Dust respirator (e.g., N95)Recommended when handling the powder form to avoid inhalation of dust particles.[8][11]
Donning and Doffing PPE: A Step-by-Step Protocol

Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Coat: Put on your laboratory coat and ensure it is fully buttoned.

  • Mask/Respirator: If required, don your dust respirator, ensuring a proper fit.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Coat: Unbutton and remove your lab coat by rolling it outwards, avoiding contact with the contaminated exterior.

  • Goggles/Face Shield: Remove by handling the headband or earpieces.

  • Mask/Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan for Handling Iproniazid

A systematic approach to handling Iproniazid in the laboratory will minimize risks.

Workflow for Safe Handling of Iproniazid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Gather all necessary PPE prep_area->gather_ppe weigh_hood Ensure a chemical fume hood or ventilated enclosure is available gather_ppe->weigh_hood don_ppe Don PPE in the correct sequence weigh_hood->don_ppe weigh_powder Weigh the powder in a fume hood to minimize dust don_ppe->weigh_powder dissolve Dissolve in an appropriate solvent within the hood weigh_powder->dissolve decontaminate Decontaminate surfaces with an appropriate cleaner dissolve->decontaminate doff_ppe Doff PPE in the correct sequence decontaminate->doff_ppe dispose Dispose of all waste in labeled hazardous waste containers doff_ppe->dispose wash_hands Wash hands thoroughly dispose->wash_hands

Caption: A logical workflow for the safe handling of Iproniazid, from preparation to disposal.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteAction
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][11]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][8]
Spill Response Protocol

cluster_initial Initial Response cluster_cleanup Cleanup cluster_final Final Steps evacuate Evacuate the immediate area alert Alert colleagues and the lab supervisor evacuate->alert ppe Don appropriate PPE (respirator, gloves, gown) alert->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect the spilled material and absorbent into a hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident according to institutional protocols dispose->report

Caption: A step-by-step protocol for responding to an Iproniazid spill.

Disposal Plan: Environmental Responsibility

Iproniazid and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[12]

Step-by-Step Disposal Protocol:

  • Segregation: All Iproniazid waste, including unused product, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated from other waste streams.[12]

  • Containment: Collect all Iproniazid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[12] The container should be marked as "Hazardous Drug Waste."[12]

  • Labeling: Ensure the waste container is clearly labeled with the contents ("Iproniazid Waste") and the appropriate hazard symbols.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and authorized waste management company.[3][8] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound. A proactive approach to safety not only protects you and your colleagues but also ensures the continued integrity and success of your research.

References

  • Benchchem. Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Iproniazid.
  • Wikipedia. Iproniazid.
  • Patsnap Synapse.
  • TCI Chemicals.
  • ECHEMI.
  • Capot Chemical.
  • PubChem. Iproniazid | C9H13N3O.
  • Patsnap Synapse.
  • Britannica. Iproniazid.
  • American Journal of Psychiatry.
  • Biosynth.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • NI Infection Control Manual. Personal Protective Equipment.
  • Centers for Disease Control and Prevention. Personal Protective Equipment (PPE): Protect the Worker with PPE.
  • Minnesota Department of Health. Components of Personal Protective Equipment (PPE).
  • Knowledge Base. Personal Protective Equipment [PPE] Use in TB Lab Settings.
  • Drug Enforcement Administration. HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
  • PubMed.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid
Reactant of Route 2
2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.